Product packaging for 1,16-Hexadecanediol(Cat. No.:CAS No. 7735-42-4)

1,16-Hexadecanediol

カタログ番号: B1329467
CAS番号: 7735-42-4
分子量: 258.44 g/mol
InChIキー: GJBXIPOYHVMPQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,16-hexadecanediol is a diol that is hexadecane substituted by hydroxy groups at positions 1 and 16. It has a role as a plant metabolite. It is a long-chain primary fatty alcohol and a diol. It derives from a hydride of a hexadecane.
This compound has been reported in Arabidopsis thaliana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O2 B1329467 1,16-Hexadecanediol CAS No. 7735-42-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

hexadecane-1,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBXIPOYHVMPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064788
Record name 1,16-Hexadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-42-4, 23079-20-1
Record name 1,16-Hexadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7735-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,16-Hexadecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, compounded with 1,16-hexadecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,16-Hexadecanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,16-Hexadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecane-1,16-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,16-HEXADECANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,16-Hexadecanediol, alongside detailed experimental protocols and an exploration of its applications in research and drug development.

Core Chemical and Physical Properties

This compound is a long-chain aliphatic diol with hydroxyl groups at both ends of a sixteen-carbon chain. This structure imparts unique physical and chemical characteristics that make it a valuable building block in various chemical syntheses.

Identifiers and General Properties
PropertyValueReference
IUPAC Name Hexadecane-1,16-diol[1]
Synonyms Hexadecamethylene glycol, 1,16-Dihydroxyhexadecane
CAS Number 7735-42-4
Molecular Formula C₁₆H₃₄O₂[1]
Molecular Weight 258.44 g/mol [1]
Appearance White to off-white solid, powder, or crystals
Physical Properties
PropertyValueReference
Melting Point 91-94 °C
Boiling Point 197-199 °C at 3 mmHg
Density ~0.888 g/cm³ (estimate)
Solubility Soluble in hot methanol and acetone. Information on quantitative solubility in a range of solvents is limited.

Spectral Data

Definitive identification and characterization of this compound are achieved through various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a triplet corresponding to the protons of the methylene groups adjacent to the hydroxyl groups, and a broad multiplet for the central methylene protons. The hydroxyl protons typically appear as a broad singlet, which can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for the carbons bonded to the hydroxyl groups, with the remaining methylene carbons appearing in a more clustered region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching absorptions are observed around 2850-2960 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 258, along with a fragmentation pattern characteristic of long-chain alcohols, including fragments from the loss of water and successive losses of methylene units. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form trimethylsilyl (TMS) ethers is common to increase volatility.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Reduction of Hexadecanedioic Acid

A common method for the synthesis of this compound is the reduction of its corresponding dicarboxylic acid, hexadecanedioic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • Hexadecanedioic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve hexadecanedioic acid in warm, anhydrous THF.

  • Slowly add the hexadecanedioic acid solution to the LiAlH₄ suspension via the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and wash with 10% sulfuric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like ethyl acetate or benzene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of long-chain diols. Derivatization is typically required to increase the volatility of the diol.

Derivatization (Silylation):

  • Dissolve a small amount of purified this compound in a suitable solvent (e.g., pyridine or toluene).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes to form the di-trimethylsilyl ether derivative.

GC-MS Parameters (Typical):

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of the derivatized sample.

  • Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for monitoring reaction progress or assessing purity. Since this compound lacks a strong chromophore, UV detection can be challenging. A refractive index detector (RID) or derivatization with a UV-active group may be necessary.

HPLC Parameters (General Guidance):

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1 mL/min.

  • Detection: Refractive Index Detector (RID) or UV detector if a chromophoric derivative is prepared.

Applications in Drug Development

The unique properties of this compound make it a molecule of interest in various aspects of drug development.

Activation of Mps1 MAP Kinase Pathway

This compound has been reported to activate the Mps1 MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The Mps1 (monopolar spindle 1) kinase is a key component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise mechanism by which this compound activates this pathway is an area of ongoing research.

Mps1_MAPK_Pathway_Activation This compound This compound Receptor_Interaction Receptor Interaction (Hypothesized) This compound->Receptor_Interaction Cell_Membrane Cell Membrane MAPKKK MAPKKK Receptor_Interaction->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK Mps1_MAPK Mps1 MAPK MAPKK->Mps1_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) Mps1_MAPK->Downstream_Targets Cellular_Response Cellular Response (e.g., Cell Cycle Regulation) Downstream_Targets->Cellular_Response

Caption: Hypothesized activation of the Mps1 MAP kinase pathway by this compound.

Linker in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound, with hydroxyl groups at both ends, makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. A long-chain diol linker like this compound can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving drug activity.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker This compound (Linker) Antibody->Linker Conjugation Drug Cytotoxic Drug Linker->Drug Attachment

Caption: Structure of an Antibody-Drug Conjugate with a this compound linker.

Component of Biodegradable Polymers for Drug Delivery

This compound can be used as a monomer in the synthesis of biodegradable polyesters. These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The long aliphatic chain of this compound can impart hydrophobicity and flexibility to the polymer, influencing its degradation rate and drug release profile.

Polymer_Synthesis_and_Drug_Delivery cluster_Synthesis Polymer Synthesis cluster_Drug_Delivery Drug Delivery System Diol This compound Polyester Biodegradable Polyester Diol->Polyester Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polyester Nanoparticle Polymeric Nanoparticle Polyester->Nanoparticle Formulation Drug_Release Controlled Drug Release Nanoparticle->Drug_Release

References

A Technical Guide to the Synthesis of 1,16-Hexadecanediol from Renewable Resources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,16-hexadecanediol, a valuable long-chain diol, from renewable feedstocks. As the chemical industry shifts towards sustainability, bio-based production methods for platform chemicals are of paramount importance. This document details both biocatalytic and chemo-catalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Introduction

This compound is a linear diol with hydroxyl groups at both ends of a C16 alkyl chain. Its structure lends itself to applications in the synthesis of polyesters, polyurethanes, and other polymers, as well as its use in lubricants and cosmetics. Traditionally derived from petrochemical sources, recent advancements have enabled its production from renewable resources such as fatty acids and carbohydrates, offering a more sustainable alternative. This guide explores the core methodologies driving this transition.

Biocatalytic Synthesis from Fatty Acids

The biosynthesis of this compound from renewable fatty acids typically involves a multi-step enzymatic cascade engineered into a microbial host, such as Escherichia coli. This approach leverages the specificity of enzymes to achieve high selectivity under mild reaction conditions.

Metabolic Pathway

The primary biocatalytic route involves the ω-hydroxylation of a C16 fatty acid, followed by the reduction of the carboxylic acid group to an alcohol. This is achieved through a recombinant pathway expressed in a microbial host. The key enzymatic steps are:

  • ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) catalyzes the introduction of a hydroxyl group at the terminal methyl group of the fatty acid.

  • Carboxylic Acid Reduction: A carboxylic acid reductase (CAR) activates the carboxyl group of the ω-hydroxy fatty acid.

  • Aldehyde Reduction: An alcohol dehydrogenase (ADH) or endogenous aldehyde reductases reduce the resulting aldehyde to a primary alcohol, yielding the α,ω-diol.

A schematic of this biosynthetic pathway is presented below.

biocatalytic_pathway cluster_input Renewable Feedstock cluster_cell Engineered E. coli cluster_output Product Fatty_Acid Hexadecanoic Acid CYP153A CYP153A Monooxygenase Fatty_Acid->CYP153A ω-hydroxylation omega_hydroxy_FA ω-Hydroxyhexadecanoic Acid CYP153A->omega_hydroxy_FA CAR Carboxylic Acid Reductase (CAR) omega_hydroxy_Aldehyde ω-Hydroxyhexadecanal CAR->omega_hydroxy_Aldehyde ADH Endogenous Aldehyde Reductases Diol This compound ADH->Diol omega_hydroxy_FA->CAR reduction omega_hydroxy_Aldehyde->ADH reduction

Biocatalytic pathway for this compound synthesis.
Quantitative Data

The following table summarizes the quantitative data for the biocatalytic production of various long-chain α,ω-diols using whole-cell E. coli biocatalysts. While specific data for this compound is part of a broader study, the trends for similar chain lengths are indicative of the process efficiency.[1][2]

Diol ProductSubstrateSubstrate Conc. (mM)Reaction Time (h)Product Conc. (mM)Yield (g/L)
1,8-Octanediolω-Hydroxyoctanoic Acid1024~7.5~1.1
1,10-Decanediolω-Hydroxydecanoic Acid1024~6.0~1.05
1,12-Dodecanediolω-Hydroxydodecanoic Acid1024~5.5~1.11
1,14-Tetradecanediolω-Hydroxytetradecanoic Acid1024~4.0~0.93
This compound ω-Hydroxyhexadecanoic Acid 10 24 ~3.5 ~0.90
Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes a "one-pot, one-step" synthesis using two engineered E. coli strains.[1][3]

1. Strain Preparation and Pre-culture:

  • Strain 1: E. coli expressing CYP153A monooxygenase for ω-hydroxylation.
  • Strain 2: E. coli expressing a carboxylic acid reductase (CAR) and a phosphopantetheinyl transferase (Sfp) for the conversion of the ω-hydroxy fatty acid to the diol.
  • Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of each strain.
  • Incubate overnight at 37°C with shaking at 200 rpm.

2. Protein Expression:

  • Inoculate 500 mL of Terrific Broth medium with the overnight pre-cultures to an initial OD₆₀₀ of 0.05.
  • Grow the cultures at 37°C and 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue incubation at 20°C for 16 hours.

3. Whole-Cell Biocatalysis Reaction:

  • Harvest the cells from both cultures by centrifugation at 4,000 x g for 15 minutes at 4°C.
  • Wash the cell pellets twice with 100 mM potassium phosphate buffer (pH 7.5).
  • Resuspend the cell pellets of both strains in the same buffer.
  • In a 100 mL flask, combine the cell suspensions to a final OD₆₀₀ of 15 for each strain in a total reaction volume of 10 mL.
  • The reaction mixture should contain 100 mM potassium phosphate buffer (pH 7.5), 1% (w/v) glucose as a co-substrate for cofactor regeneration, 10 mM MgCl₂, and 10 mM hexadecanoic acid (dissolved in a minimal amount of DMSO).
  • Incubate the reaction at 30°C with shaking at 200 rpm for 24 hours.

4. Product Extraction and Analysis:

  • Acidify the reaction mixture to pH 2 with 6 M HCl.
  • Extract the products with an equal volume of ethyl acetate three times.
  • Combine the organic layers and evaporate the solvent under reduced pressure.
  • Derivatize the dried extract for GC-MS analysis by silylation with BSTFA.
  • Quantify the this compound concentration using a gas chromatograph equipped with a mass spectrometer, comparing to a standard curve.

Chemo-Catalytic Synthesis

A promising chemo-catalytic route for producing long-chain α,ω-diols from renewable resources is the tandem olefin metathesis and ester hydrogenation of fatty acid methyl esters.[4] This approach can utilize unsaturated fatty acids, such as oleic acid, which are abundant in vegetable oils.

Reaction Pathway
  • Self-Metathesis: The self-metathesis of a C18 unsaturated fatty acid methyl ester (e.g., methyl oleate) using a ruthenium-based catalyst produces a C18 diester and a C18 alkene.

  • Hydrogenation: The resulting diester is then hydrogenated to the corresponding diol. This can be achieved in a tandem reaction where the metathesis catalyst is converted in-situ to a hydrogenation catalyst.

chemo_catalytic_workflow cluster_input Renewable Feedstock cluster_reaction Tandem Reaction cluster_output Product Methyl_Oleate Methyl Oleate Metathesis Self-Metathesis (Ru-based catalyst) Methyl_Oleate->Metathesis Hydrogenation Ester Hydrogenation (In-situ modified catalyst) Metathesis->Hydrogenation Diester Intermediate Unsaturated_Diol Unsaturated C18 Diol Hydrogenation->Unsaturated_Diol Saturated_Diol Saturated C18 Diol Unsaturated_Diol->Saturated_Diol Further Hydrogenation

Chemo-catalytic workflow for long-chain diol synthesis.
Experimental Protocol: Tandem Metathesis-Hydrogenation

The following is a general protocol for the tandem metathesis-hydrogenation of a fatty acid methyl ester. Note that this would produce an 1,18-octadecanediol from methyl oleate. To obtain this compound, a C16 unsaturated fatty acid ester would be required as the starting material.

1. Metathesis Reaction:

  • In a nitrogen-purged glovebox, add the unsaturated fatty acid methyl ester (1.0 eq) and the ruthenium metathesis catalyst (e.g., Grubbs' second-generation catalyst, 0.1-1.0 mol%) to a flame-dried Schlenk tube.
  • Add anhydrous toluene as the solvent.
  • Heat the reaction mixture at 60-80°C for 2-4 hours, monitoring the conversion by GC.

2. In-situ Catalyst Modification and Hydrogenation:

  • After the metathesis reaction is complete, cool the mixture to room temperature.
  • Add a bidentate phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane) and a base (e.g., sodium tert-butoxide) to the reaction mixture.
  • Pressurize the Schlenk tube or an autoclave with hydrogen gas (50-100 bar).
  • Heat the reaction to 100-150°C for 12-24 hours.
  • The selectivity towards the unsaturated or saturated diol can be tuned by the ligand-to-catalyst ratio.

3. Product Isolation and Purification:

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of silica gel to remove the catalyst.
  • Concentrate the filtrate under reduced pressure.
  • Purify the resulting crude diol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification and Characterization of this compound

General Purification Protocol from Fermentation Broth

The recovery of long-chain diols from an aqueous fermentation broth presents a challenge due to their low water solubility. A multi-step downstream process is typically employed.

  • Biomass Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant is then passed through a microfiltration system (e.g., a 0.22 µm filter) to remove any remaining cells and large debris.

  • Solvent Extraction: Extract the clarified broth with a water-immiscible organic solvent such as ethyl acetate or hexane. The long-chain diol will partition into the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to concentrate the product.

  • Chromatographic Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the diol from less polar and more polar impurities.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound (after derivatization), GC-MS is ideal for assessing purity and confirming the molecular weight of the silylated diol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound, showing characteristic signals for the terminal carbinol protons and carbons, and the long methylene chain.

Conclusion

The synthesis of this compound from renewable resources is a rapidly advancing field. Biocatalytic methods, particularly using engineered microorganisms, offer a promising route with high selectivity and mild operating conditions. Chemo-catalytic approaches, such as tandem metathesis-hydrogenation, provide a powerful alternative for the conversion of abundant unsaturated fatty acids. The choice of method will depend on factors such as feedstock availability, desired purity, and scalability. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working to develop sustainable processes for the production of this important platform chemical.

References

A Technical Guide to the Spectroscopic Analysis of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,16-Hexadecanediol, a long-chain diol. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound (CAS: 7735-42-4, Molecular Formula: C₁₆H₃₄O₂).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet4H-CH ₂-OH (C1, C16)
~1.56Quintet4H-CH₂-CH₂ -OH (C2, C15)
~1.26Broad Multiplet24H-(CH ₂)₁₂- (C3-C14)

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~63.1C1, C16 (-CH₂-OH)
~32.8C2, C15
~29.7C4-C13 (bulk methylene carbons)
~29.5C3, C14
~25.7C-adjacent to bulk methylene

Note: Due to the molecule's symmetry, carbons on opposite ends of the chain are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for a long-chain alcohol.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500-3200Strong, BroadO-H Stretch (H-bonded)Alcohol (-OH)
2918, 2850Strong, SharpC-H StretchAlkane (-CH₂)
1472MediumC-H BendAlkane (-CH₂)
1260-1050StrongC-O StretchPrimary Alcohol
Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for this compound

m/zRelative IntensityAssignment
258.44Low / AbsentMolecular Ion [M]⁺
240Medium[M-H₂O]⁺
222Medium[M-2H₂O]⁺
55, 69, 83...HighAlkyl chain fragments [CₙH₂ₙ₊₁]⁺

Note: The molecular ion peak for long-chain alcohols is often weak or absent in EI-MS due to facile fragmentation.[3]

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are generalized protocols.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film) :

    • Melt a small amount of the solid sample on a salt plate (e.g., NaCl or KBr) and press with another plate to create a thin film.

  • Acquisition : Place the prepared sample in the IR beam of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4][5] A background spectrum of the empty sample holder (or pure KBr pellet) should be taken first.

Mass Spectrometry (GC-MS)

For a volatile compound like this compound (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.

  • Derivatization (Optional but Recommended) : To increase volatility, the hydroxyl groups can be silylated. This is achieved by reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine or acetonitrile, followed by gentle heating (e.g., 60°C for 30 minutes).

  • GC Separation :

    • Inject the prepared sample into a GC equipped with a capillary column (e.g., DB-1 or similar non-polar phase).

    • Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the compound.

  • MS Analysis :

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

    • The mass analyzer scans a mass range (e.g., m/z 50-600) to detect the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_process Phase 3: Analysis & Elucidation Sample Pure Chemical Sample (this compound) Prep Sample Preparation (Dissolving, Pelletizing, Derivatization) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Processing Data Processing (Peak Integration, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Identifying Fragments, Functional Groups) Processing->Interpretation Elucidation Structure Elucidation & Verification Interpretation->Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Unraveling the Solid-State Architecture of 1,16-Hexadecanediol: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and polymorphic behavior of 1,16-hexadecanediol, a long-chain aliphatic diol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and presents logical workflows for characterization.

Introduction

This compound (HO(CH₂)₁₆OH) is a linear, bifunctional molecule whose solid-state properties are of significant interest in materials science and pharmaceutical applications. The arrangement of its long hydrocarbon chains and the hydrogen-bonding networks established by the terminal hydroxyl groups dictate its crystalline packing, leading to the phenomenon of polymorphism—the ability to exist in multiple crystal forms. Understanding and controlling this polymorphism is critical for applications ranging from drug delivery systems to the formulation of specialty polymers. This guide delves into the known crystalline forms of this compound, providing detailed structural data and the experimental protocols used for their characterization.

Crystal Structure of this compound

To date, several polymorphic forms of this compound have been identified, primarily differing in their crystallographic symmetry and unit cell parameters. The two most well-characterized forms are a monoclinic phase, prevalent at room temperature, and a high-temperature orthorhombic phase.

The Monoclinic Form (Form I)

The initial crystal structure of this compound was determined by Nakamura and Yamamoto in 1994. In this form, the molecule adopts an all-trans conformation of the hydrocarbon chain, and the molecules are arranged in layers.[1] A later study by Tashino et al. in 2007 further elucidated the structure of a monoclinic polymorph, which is detailed below.

A Second Monoclinic Polymorph

A different monoclinic form of this compound was reported by Tashino and co-workers. This polymorph is also characterized by a layered structure with extensive hydrogen bonding.

The High-Temperature Orthorhombic Form

Studies on the thermal behavior of this compound have revealed the existence of a high-temperature orthorhombic phase.[2] This solid-solid phase transition occurs before melting.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterMonoclinic Form (Nakamura & Yamamoto, 1994)Monoclinic Form (Tashino et al., 2007)High-Temperature Orthorhombic Form
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/cP2₁/nPmm2
a (Å)4.975(1)5.600(2)11.832(1)
b (Å)8.021(2)7.500(3)10.933(5)
c (Å)44.39(1)21.70(1)8.471(6)
α (°)909090
β (°)91.41(2)91.50(3)90
γ (°)909090
V (ų)1772.5(7)910.0(6)1095.1(1)
Z422
T (K)Not specified293361
CCDC NumberNot available682630Not available

Polymorphism and Thermal Analysis

Experimental Protocols

The characterization of the crystal structure and polymorphism of this compound involves several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for XRD are typically grown by slow evaporation from a saturated solution (e.g., in ethanol or a mixed solvent system) or by slow cooling of the melt.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. For air-sensitive or low-melting samples, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk sample and to identify the polymorphic form.

Methodology:

  • Sample Preparation: A fine powder of this compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a fingerprint of the crystalline phase. The peak positions are used to determine the unit cell parameters, and the overall pattern can be compared to simulated patterns from known crystal structures to identify the polymorph.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and heated or cooled at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or solid-solid transitions to a higher energy form) and exothermic events (like crystallization) appear as peaks. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated from the area of the peak.

Glancing Incidence X-ray Diffraction (GIXD)

GIXD is a surface-sensitive technique used to study the crystal structure of thin films.

Methodology:

  • Thin Film Preparation: A thin film of this compound is deposited on a flat substrate.

  • Data Collection: An X-ray beam strikes the surface of the film at a very shallow angle (the grazing incidence angle). The diffracted X-rays are detected by a 2D detector.

  • Data Analysis: The GIXD pattern provides information about the in-plane crystal structure and orientation of the molecules within the thin film.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the key experimental techniques used in the characterization of this compound.

Single_Crystal_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Fig. 1: Workflow for Single-Crystal X-ray Diffraction.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_weighing Weigh Sample pan_sealing Seal in Pan sample_weighing->pan_sealing dsc_run Heating/Cooling Cycle pan_sealing->dsc_run heat_flow_measurement Measure Heat Flow dsc_run->heat_flow_measurement thermogram_generation Generate Thermogram heat_flow_measurement->thermogram_generation peak_analysis Analyze Peaks (T, ΔH) thermogram_generation->peak_analysis thermal_properties thermal_properties peak_analysis->thermal_properties Thermal Properties

Fig. 2: Workflow for Differential Scanning Calorimetry.

Conclusion

This compound exhibits a rich solid-state chemistry characterized by the existence of multiple polymorphic forms. The interplay between the packing of the long aliphatic chains and the hydrogen-bonding networks of the terminal hydroxyl groups gives rise to at least two monoclinic and one high-temperature orthorhombic phase. The detailed characterization of these forms, through techniques such as single-crystal and powder X-ray diffraction, is essential for understanding their structure-property relationships. Furthermore, thermal analysis using DSC is a powerful tool for investigating the transitions between these polymorphs. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other long-chain functionalized alkanes, which is crucial for their application in advanced materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain diol with the linear formula HO(CH₂)₁₆OH.[1][2] It finds applications in various fields, including the synthesis of resins and nanomaterials.[3] Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as in polymer synthesis or as an excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known thermal properties of this compound and outlines standard methodologies for its thermal analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular FormulaC₁₆H₃₄O₂[4]
Molecular Weight258.44 g/mol
Melting Point91-94 °C (lit.)
Boiling Point197-199 °C / 3 mmHg (lit.)
AppearanceWhite to almost white powder or crystal
SolubilityAlmost transparent in hot methanol

Thermal Degradation Profile

Currently, there is a lack of specific, publicly available data detailing the complete thermal degradation profile of this compound from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). However, based on the behavior of similar long-chain fatty alcohols and polyols, a general degradation profile can be anticipated. The degradation of such molecules typically involves dehydration, followed by cleavage of the carbon chain at higher temperatures.

To obtain a precise thermal degradation profile, a systematic experimental approach is required. The following sections detail the recommended experimental protocols.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound should involve both TGA and DSC to determine its thermal stability, decomposition temperatures, and associated heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition kinetics of a material.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an appropriate crucible (e.g., alumina).

  • Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C. A linear heating rate of 10 °C/min is recommended as a starting point.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperatures at which weight loss occurs. The derivative of this curve (DTG) will indicate the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, heat of fusion, and any other endothermic or exothermic transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Reference: An empty, sealed aluminum pan is used as the reference.

  • Heating and Cooling Program:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • A second heating scan is often performed to study the thermal history of the material.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. The melting point is determined from the peak of the endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Experimental Workflow

The logical flow of the experimental protocol for determining the thermal degradation profile of this compound is illustrated in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Setup Setup TGA Instrument (N2 atmosphere, 10°C/min) Weigh_TGA->TGA_Setup DSC_Setup Setup DSC Instrument (N2 atmosphere, 10°C/min) Weigh_DSC->DSC_Setup Run_TGA Run TGA Experiment (Ambient to 600°C) TGA_Setup->Run_TGA TGA_Data Collect TGA/DTG Data Run_TGA->TGA_Data TGA_Analysis Analyze Decomposition Temperatures & Weight Loss TGA_Data->TGA_Analysis Combine_Data Combine TGA & DSC Results TGA_Analysis->Combine_Data Run_DSC Run DSC Experiment (Heating-Cooling Cycle) DSC_Setup->Run_DSC DSC_Data Collect Heat Flow Data Run_DSC->DSC_Data DSC_Analysis Analyze Melting Point & Enthalpy of Fusion DSC_Data->DSC_Analysis DSC_Analysis->Combine_Data Profile Determine Thermal Degradation Profile Combine_Data->Profile

Caption: Workflow for Thermal Analysis of this compound.

Anticipated Results and Interpretation

Based on the structure of this compound, the TGA is expected to show a single major weight loss step corresponding to the decomposition of the molecule. The onset of this degradation is likely to occur at a temperature significantly above its boiling point under atmospheric pressure. The DSC will clearly show an endothermic peak corresponding to its melting point.

The combination of TGA and DSC data will provide a comprehensive understanding of the thermal stability of this compound, defining the temperature range in which it is stable and the characteristics of its decomposition. This information is critical for its safe handling and use in various industrial and research applications.

References

Health and Safety Considerations for 1,16-Hexadecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety considerations for 1,16-Hexadecanediol (CAS No. 7735-42-4), a long-chain linear diol. This document is intended for professionals in research, development, and manufacturing who may handle this chemical. The guide synthesizes available toxicological data, outlines safe handling procedures, and details first aid and emergency response protocols. All quantitative data is presented in structured tables, and a logical workflow for safety assessment and handling is provided as a visual guide.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its linear structure, with hydroxyl groups at both ends, dictates its physical properties and reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₃₄O₂[2]
Molecular Weight 258.44 g/mol [2]
CAS Number 7735-42-4[2]
Appearance White to off-white solid (powder/crystal)
Melting Point 91-94 °C
Boiling Point 197-199 °C at 3 mmHg
Solubility Soluble in hot ethanol and organic solvents.

Toxicological Profile

Available data indicates that this compound has a low acute toxicity profile. However, it is classified as a skin irritant.

Acute Toxicity

The primary routes of occupational exposure are oral, dermal, and inhalation.

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueClassificationReference(s)
LD₅₀ RatOral> 5000 mg/kgLow Toxicity
LC₅₀ RatInhalation> 5.07 mg/L (4-hour exposure)Low Toxicity

No specific dermal LD₅₀ data was identified in the reviewed literature.

Irritation and Sensitization

This compound is classified as a skin irritant.

  • GHS Hazard Statement: H315 - Causes skin irritation.

  • Signal Word: Warning.

No quantitative data for eye irritation, such as Draize test scores, were found. However, standard precautions should be taken to avoid eye contact. There is no available data to suggest that this compound is a skin sensitizer.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Test Guideline 423)
  • Principle: A stepwise procedure is used with a limited number of animals. A test dose is administered to a single animal. Depending on the outcome, additional animals are dosed at the same or a lower fixed dose level. The method allows for the determination of a range for the median lethal dose (LD₅₀).

  • Methodology:

    • Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.

    • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance is a solid.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)
  • Principle: Animals are exposed to the test substance, generated as an aerosol or vapor, for a defined period (typically 4 hours).

  • Methodology:

    • Animals: Young adult rats of a single sex (or both, if appropriate) are used.

    • Exposure: Animals are exposed in a dynamic inhalation chamber. For powders, a nose-only exposure system is often used to prevent ingestion from grooming.

    • Concentration: The concentration of the test substance in the chamber is monitored. A limit test at a high concentration (e.g., 5 mg/L) may be performed if low toxicity is expected.

    • Observation: Animals are observed for clinical signs of toxicity and mortality during and after exposure for a period of 14 days. Body weights are recorded.

    • Necropsy: A gross necropsy is performed on all animals.

Acute Dermal Irritation (Based on OECD Test Guideline 404)
  • Principle: The test substance is applied to a small area of skin on an experimental animal (typically an albino rabbit) for a fixed period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Methodology:

    • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal.

    • Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch. The exposure period is typically 4 hours.

    • Scoring: The skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal. Scores are used to calculate a Primary Irritation Index (PII) to classify the substance.

Health and Safety Workflow

The following diagram illustrates a logical workflow for the health and safety assessment and handling of a chemical such as this compound.

G Workflow for Chemical Safety Assessment and Handling cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Risk Management & Control cluster_3 Phase 4: Emergency Preparedness LitReview Literature Review (SDS, Databases) PhysChem Physical/Chemical Property Analysis LitReview->PhysChem ToxData Toxicological Data Gathering LitReview->ToxData Classification GHS Classification (e.g., Skin Irritant) PhysChem->Classification ToxData->Classification Exposure Exposure Scenario Assessment Classification->Exposure RiskChar Risk Characterization Exposure->RiskChar SOP Develop Safe Handling SOPs RiskChar->SOP PPE Select Personal Protective Equipment SOP->PPE EngControls Implement Engineering Controls (e.g., Ventilation) SOP->EngControls Training Personnel Training SOP->Training FirstAid First Aid Procedures Training->FirstAid Spill Spill & Leak Response Plan Disposal Waste Disposal Protocols

Caption: A logical workflow for chemical safety assessment.

Handling and Storage

Precautions for Safe Handling
  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use only in areas with appropriate exhaust ventilation.

  • Wash hands thoroughly after handling.

Conditions for Safe Storage
  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Store in a dry place.

  • Store away from direct sunlight and sources of ignition.

  • Recommended storage temperature is room temperature.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved N95 dust mask or higher if dust is generated.
Body Protection Lab coat or other protective clothing to prevent skin contact.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention as it is a skin irritant.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Sweep up and shovel. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Regulatory Information

  • TSCA: Listed on the TSCA Inventory (as inactive).

  • EC Number: 231-794-9.

  • GHS Classification: Skin Irritation (Category 2).

Conclusion

This compound exhibits low acute toxicity via oral and inhalation routes. The primary health hazard is skin irritation. Researchers and drug development professionals should adhere to the recommended handling, storage, and personal protective equipment guidelines outlined in this document to ensure a safe working environment. In case of exposure, the specified first aid measures should be followed promptly. A thorough risk assessment, as outlined in the provided workflow, is crucial before initiating any new work with this chemical.

References

1,16-Hexadecanediol: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,16-Hexadecanediol is a long-chain aliphatic diol with notable biological activity, particularly in the context of plant-fungal interactions. This technical guide provides an in-depth overview of its natural occurrence, established biological roles, and the experimental methodologies used to investigate its functions. Quantitative data are summarized for comparative analysis, and key biological pathways are visually represented to facilitate understanding.

Natural Occurrence of this compound

This compound is a naturally occurring plant metabolite, primarily found as a component of cuticular waxes.[1][2][3] Its presence has been documented in various plant species, including the model organism Arabidopsis thaliana and Nicotiana benthamiana.[1][4] As a long-chain diol, it belongs to a class of lipids that are also produced by certain microalgae, such as eustigmatophytes, and are found in marine and lacustrine environments. While its existence in plants is established, comprehensive quantitative data on its concentration in different plant tissues remain limited.

Biological Role and Significance

The most well-documented biological role of this compound is its function as a potent signaling molecule in the interaction between plants and pathogenic fungi, specifically the rice blast fungus Magnaporthe oryzae (previously Magnaporthe grisea).

Induction of Fungal Appressorium Formation

This compound acts as a powerful chemical cue from the plant surface that induces the formation of a specialized infection structure called an appressorium in M. oryzae. The appressorium is crucial for the fungus to penetrate the host cuticle. The high potency of this compound is highlighted by its low effective concentration.

Activation of the Mps1 MAP Kinase Pathway

The inductive effect of this compound on appressorium formation is mediated through the activation of the Mps1 Mitogen-Activated Protein (MAP) kinase pathway in M. oryzae. This signaling cascade is essential for appressorium development. Activation of the Mps1 pathway by this compound leads to downstream cellular changes, including the modification of the fungal cell wall. Specifically, it promotes the accumulation of α-1,3-glucan, which masks other cell wall components like β-1,3-glucan and chitin, likely as a strategy to evade the host's immune response.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

ParameterOrganismValueReference(s)
AID50 for Appressorium InductionMagnaporthe grisea7.25 nM
Effective Concentration for Appressorium InductionMagnaporthe grisea0.1 mM
Effective Concentration for Appressorium InductionMagnaporthe grisea1 µM

Signaling Pathway

The signaling pathway initiated by this compound in Magnaporthe oryzae leading to appressorium formation is depicted below. This pathway highlights the central role of the Mps1 MAP kinase cascade.

G cluster_plant Plant Host Surface cluster_fungus Magnaporthe oryzae This compound This compound receptor Surface Receptor (e.g., Pth11) This compound->receptor Binds mapkkk MAPKKK receptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mps1 Mps1 (MAPK) mapkk->mps1 Phosphorylates downstream Downstream Effectors mps1->downstream appressorium Appressorium Formation downstream->appressorium cellwall Cell Wall Modification (α-1,3-glucan accumulation) downstream->cellwall

Signaling pathway of this compound in M. oryzae.

Experimental Protocols

This section outlines the key experimental methodologies for studying the effects of this compound.

Appressorium Formation Assay

This assay is used to determine the ability of this compound to induce appressorium formation in M. oryzae.

Methodology:

  • Conidia Harvesting: Conidia of M. oryzae are harvested from a culture grown on a suitable medium (e.g., V8 agar) by flooding the plate with sterile distilled water and gently scraping the surface.

  • Spore Suspension: The resulting suspension is filtered through cheesecloth to remove mycelial fragments, and the conidial concentration is adjusted to approximately 1 x 10^5 conidia/mL in sterile distilled water.

  • Incubation: Aliquots of the conidial suspension are placed on either a hydrophobic surface (e.g., GelBond film) or a hydrophilic surface (e.g., the hydrophilic side of GelBond film) to which a solution of this compound in a suitable solvent (e.g., ethanol, at a final concentration ensuring solvent toxicity is negligible) has been added. Control experiments are performed with the solvent alone.

  • Observation: The slides are incubated in a humid chamber at room temperature for a specified period (e.g., 6-24 hours).

  • Quantification: The percentage of germinated conidia that have formed appressoria is determined by observing the slides under a light microscope. At least 100 conidia per replicate should be counted.

Extraction and Analysis of this compound from Plant Material

This protocol describes the extraction and identification of this compound from plant tissues.

Methodology:

  • Wax Extraction: Plant material (e.g., leaves, stems) is immersed in a suitable organic solvent such as chloroform or hexane at room temperature to dissolve the epicuticular waxes. The extract is then filtered.

  • Hydrolysis (for ester-bound diols): To release this compound from wax esters, the crude wax extract is subjected to saponification by refluxing with a solution of methanolic NaOH or KOH.

  • Extraction of Diols: After hydrolysis, the non-saponifiable fraction containing the diols is extracted with a non-polar solvent like n-hexane.

  • Derivatization: The hydroxyl groups of the diols are derivatized to make them volatile for gas chromatography (GC) analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The separation is typically performed on a non-polar capillary column.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be achieved by using an internal standard and generating a calibration curve.

G plant Plant Material extraction Solvent Extraction (e.g., Chloroform) plant->extraction hydrolysis Saponification (Methanolic NaOH) extraction->hydrolysis derivatization Silylation (BSTFA) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms result Identification & Quantification gcms->result

Workflow for extraction and analysis of this compound.

Conclusion and Future Perspectives

This compound is a key signaling molecule in plant-pathogen interactions, particularly in triggering the infection process of the rice blast fungus Magnaporthe oryzae. Its role in activating the Mps1 MAP kinase pathway underscores the intricate chemical communication that governs these ecological relationships. Future research should focus on elucidating the precise receptor for this compound in M. oryzae, further detailing the downstream components of the Mps1 pathway, and quantifying the natural abundance of this diol in various plant species under different physiological and environmental conditions. A deeper understanding of this signaling system could pave the way for novel strategies in crop protection and disease management.

References

1,16-Hexadecanediol as a Plant Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,16-Hexadecanediol is a long-chain α,ω-diol that has been identified as a metabolite in plants, notably within the model organism Arabidopsis thaliana[1]. As a 16-carbon saturated fatty alcohol with hydroxyl groups at both terminal positions, its primary role is believed to be as a monomeric component of protective biopolyesters such as cutin and suberin[2][3]. While its direct physiological or signaling functions are not yet well-established, its biosynthesis is hypothesized to be integrated with the broader pathways of fatty acid metabolism. This guide provides a comprehensive overview of the current knowledge on this compound in plants, including its hypothesized biosynthesis, methods for its analysis, and its potential roles. It also draws on research into the closely related isomer, 1,6-hexadecanediol, which has been more extensively studied in certain plant species[4][5].

Introduction

Long-chain diols are a class of lipid molecules that are integral to the structure and function of plants. They are key constituents of the extracellular protective barriers, cutin and suberin, which coat the surfaces of aerial plant organs and are deposited in the cell walls of specific tissues like roots, respectively. These biopolyesters play a crucial role in preventing water loss, protecting against UV radiation, and forming a barrier against pathogens.

This compound (HO(CH₂)₁₆OH) is an α,ω-diol that has been reported as a metabolite in Arabidopsis thaliana. Its linear structure with terminal hydroxyl groups makes it a suitable candidate for incorporation into the complex polyester network of cutin and suberin. While some commercial sources describe this compound as a plant hormone with growth-regulating properties, this claim is not yet substantiated by peer-reviewed scientific literature. Research into its specific biological activities and signaling pathways remains an area for future investigation.

Biosynthesis of this compound (Hypothesized)

The biosynthesis of this compound in plants has not been fully elucidated. However, based on known pathways of fatty acid metabolism and the synthesis of related compounds, a plausible pathway can be hypothesized. This pathway is thought to originate from palmitic acid (C16:0), a common fatty acid in plants.

The key enzymatic steps are proposed to be:

  • ω-Hydroxylation: The terminal methyl group of a C16 fatty acid (likely palmitoyl-CoA or free palmitic acid) is hydroxylated to form ω-hydroxyhexadecanoic acid. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP).

  • Reduction of the Carboxyl Group: The carboxyl group of ω-hydroxyhexadecanoic acid is reduced to a primary alcohol. This reduction can be achieved by a fatty acyl-CoA reductase (FAR) or a two-step process involving a carboxylic acid reductase (CAR) followed by an endogenous aldehyde reductase.

This proposed pathway highlights the integration of fatty acid modification enzymes in the production of long-chain diols.

Hypothesized Biosynthesis of this compound cluster_0 Fatty Acid Metabolism cluster_1 Hydroxylation and Reduction Palmitic_Acid Palmitic Acid (C16:0) Omega_Hydroxy ω-Hydroxyhexadecanoic Acid Palmitic_Acid->Omega_Hydroxy Cytochrome P450 Monooxygenase Hexadecanediol This compound Omega_Hydroxy->Hexadecanediol Fatty Acyl-CoA Reductase (FAR) or CAR + Aldehyde Reductase

Figure 1. Hypothesized biosynthetic pathway of this compound from palmitic acid.

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the specific concentrations of this compound in various plant tissues. However, studies on the composition of cutin and suberin in different plant species provide a framework for how such data would be presented. These studies typically report the abundance of various monomers as a percentage of the total polymer or in micrograms per unit of surface area or dry weight.

The table below is a template for presenting quantitative data for this compound and includes data for related cutin monomers from cork oak (Quercus suber) leaves for illustrative purposes.

Plant SpeciesTissue/OrganCompoundConcentration (μg/cm²)% of Total MonomersReference
Quercus suberLeafTotal Cutin 518100
ω-Hydroxy fatty acids-44.4
10,16-Dihydroxy hexadecanoic acid-17.7 - 25.2
α,ω-Dicarboxylic acids-6.5
Alkanols-2.8
Arabidopsis thaliana Leaf/Stem This compound Data not available Data not available
Nicotiana sp. Leaf This compound Data not available Data not available

Experimental Protocols

The analysis of long-chain diols like this compound from plant matrices requires a multi-step process involving extraction, depolymerization (if part of a polymer), derivatization, and chromatographic analysis.

Overall Workflow

The general workflow for the quantification of this compound from plant tissue is outlined below.

Experimental Workflow for this compound Analysis Start Plant Tissue Collection (e.g., leaves, roots) Extraction Lipid Extraction (e.g., with Chloroform/Methanol) Start->Extraction Depolymerization Saponification/Transesterification (e.g., with methanolic NaOH or BF₃/Methanol) Extraction->Depolymerization To release ester-bound diols Fractionation Liquid-Liquid Extraction & Column Chromatography Depolymerization->Fractionation To isolate neutral lipids Derivatization Silylation (e.g., with BSTFA + TMCS) Fractionation->Derivatization Analysis GC-MS Analysis (Quantification and Identification) Derivatization->Analysis To increase volatility End Data Analysis Analysis->End

Figure 2. General experimental workflow for the analysis of this compound.
Detailed Methodology

The following is a synthesized protocol based on established methods for the analysis of plant lipid polyesters.

1. Sample Preparation and Lipid Extraction:

  • Collect fresh plant tissue, immediately freeze in liquid nitrogen, and lyophilize.

  • Grind the dried tissue to a fine powder.

  • Extract total lipids by repeatedly washing the powdered tissue with a chloroform/methanol mixture (e.g., 1:1 v/v). This step removes solvent-extractable lipids.

2. Depolymerization of Cutin/Suberin:

  • Dry the remaining delipidated plant material.

  • Perform transesterification by incubating the material in a solution of sodium methoxide in methanol (e.g., 1% NaOMe) or boron trifluoride in methanol at an elevated temperature (e.g., 70°C) for several hours. This cleaves the ester bonds of the polyester, releasing the monomeric components, including this compound.

3. Isolation of Diols:

  • After cooling, add water and extract the depolymerized products with an organic solvent like n-hexane.

  • Wash the organic phase to remove impurities.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

4. Derivatization (Silylation):

  • To increase the volatility of the diols for gas chromatography, the hydroxyl groups must be derivatized.

  • Dissolve the dried extract in pyridine.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-70°C) for 30-60 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography: Use a capillary column suitable for lipid analysis (e.g., coated with CP Sil-5). A typical temperature program would start at a lower temperature, ramp up to a high temperature, and hold to ensure elution of all compounds.

  • Mass Spectrometry: Operate the mass spectrometer in full-scan mode to identify compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity. The mass spectra of silylated diols will show characteristic fragment ions.

Physiological Role and Signaling

The primary and most established role of long-chain α,ω-diols in plants is as structural components of cutin and suberin. Their bifunctional nature, with hydroxyl groups at both ends, allows them to act as cross-linkers in the formation of these complex polyesters.

In a study on Nicotiana benthamiana, the related isomer 1,6-Hexadecanediol was found to accumulate as wax diesters in the chloroplasts upon the expression of an Arabidopsis phytyl ester synthase (PES2). The researchers hypothesized that this acylation might serve to trap the diol in the chloroplast, suggesting it could be an intermediate for the biosynthesis of other functional compounds.

The assertion that this compound is a plant hormone that regulates growth and development is currently not supported by substantial evidence in the peer-reviewed scientific literature and appears to originate from commercial product descriptions. There is no published research to date that describes a specific signaling pathway in plants that is mediated by this compound. Further research is required to explore these potential roles.

Conclusion and Future Perspectives

This compound is a recognized plant metabolite, likely serving as a monomer in the protective biopolyesters cutin and suberin. While a plausible biosynthetic pathway can be hypothesized from known enzymatic reactions in fatty acid metabolism, detailed knowledge of its regulation, tissue-specific abundance, and physiological roles remains limited. The distinction between the presence of this compound in Arabidopsis thaliana and the more thoroughly investigated 1,6-Hexadecanediol in Nicotiana benthamiana highlights the need for broader surveys of long-chain diol isomers across the plant kingdom.

Future research should focus on:

  • Quantitative analysis of this compound in various plant species and tissues under different developmental stages and environmental conditions.

  • Elucidation of the specific enzymes (CYPs and FARs/CARs) involved in its biosynthesis through genetic and biochemical studies.

  • Investigation into its potential physiological roles beyond being a structural monomer, including a rigorous examination of its purported hormone-like activities.

  • Exploration of any potential signaling cascades that may be triggered or modulated by this compound or its derivatives.

A deeper understanding of the metabolism and function of this compound will not only enhance our knowledge of plant lipid biochemistry but may also open new avenues for the development of novel biocompatible polymers and bioactive molecules for various applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Polyesters Using 1,16-Hexadecanediol as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aliphatic polyesters are a versatile class of biodegradable and biocompatible polymers with significant applications in the biomedical field, including drug delivery, tissue engineering, and medical implants. The incorporation of long-chain diols, such as 1,16-hexadecanediol, into the polyester backbone allows for the tuning of physicochemical properties, including crystallinity, thermal characteristics, and degradation kinetics. This control over material properties is crucial for designing advanced drug delivery systems with specific release profiles.

These notes provide detailed protocols for the synthesis of polyesters using this compound as a monomer via two primary methods: enzymatic polycondensation and thermal polycondensation. Additionally, typical characterization data and an overview of their application in drug delivery are presented.

Data Presentation

The following tables summarize representative quantitative data for aliphatic polyesters synthesized from long-chain diols and various dicarboxylic acids. This data can serve as a reference for the expected properties of polyesters derived from this compound.

Table 1: Molecular Weight and Polydispersity of Aliphatic Polyesters

DiolDicarboxylic AcidSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
1,8-Octanediol7-Oxohexadecanedioic AcidEnzymatic (CALB)1,6372,1551.32[1]
1,5-PentanediolDodecanedioic AcidThermal Polycondensation->60,000-[2]
1,6-HexanediolDiethyl AdipateEnzymatic (Novozym 435)5,000 - 18,500->1.2[3]
GlycerolSebacic AcidEnzymatic (CALB)-16,000-[4]

Note: Data for polyesters from similar long-chain diols are included to provide a comparative context.

Table 2: Thermal Properties of Aliphatic Polyesters

DiolDicarboxylic AcidSynthesis MethodTg (°C)Tm (°C)Reference
1,5-PentanediolTetradecanedioic AcidThermal Polycondensation-54-73[2]
1,4-PentanediolDodecanedioic AcidThermal Polycondensation-8
GlycerolSebacic AcidEnzymatic (CALB)-2510.2
ErythritolSebacic AcidEnzymatic (CALB)-60.2

Note: Thermal properties are highly dependent on the specific monomers and synthesis conditions.

Experimental Protocols

Method 1: Enzymatic Polycondensation

Enzymatic polycondensation is a mild and selective method for polyester synthesis, often utilizing lipases such as Candida antarctica Lipase B (CALB). This method avoids the use of harsh conditions and potentially toxic metal catalysts, making it particularly suitable for biomedical applications.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid) or a divinyl ester thereof (e.g., divinyl sebacate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene, diphenyl ether, or solvent-free)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Three-neck round-bottom flask or Schlenk flask

  • Magnetic stirrer and heating mantle or oil bath

  • Vacuum pump and vacuum line

  • Nitrogen or Argon inlet

Protocol:

  • Reaction Setup: In a clean, dry flask, combine equimolar amounts of this compound and the chosen dicarboxylic acid or divinyl ester.

  • Solvent and Catalyst Addition: If a solvent is used, add anhydrous toluene or diphenyl ether to dissolve the monomers. Add immobilized CALB (typically 5-10% by weight of the monomers). For polycondensation with dicarboxylic acids, add molecular sieves to remove the water byproduct.

  • Polymerization:

    • Heat the reaction mixture to a temperature between 60°C and 90°C with continuous stirring.

    • If using a dicarboxylic acid, apply a vacuum to facilitate the removal of water and drive the reaction towards polymer formation.

    • The reaction is typically carried out for 24 to 72 hours. The progress can be monitored by analyzing aliquots using Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • If a solvent was used, filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

    • Precipitate the polyester by adding the solution to a non-solvent, such as cold methanol.

    • Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.

Method 2: Thermal Polycondensation

Thermal polycondensation is a conventional method for synthesizing polyesters that involves high temperatures and a catalyst to drive the esterification reaction.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Catalyst (e.g., titanium(IV) butoxide, dibutyltin dilaurate)

  • High-purity nitrogen or argon gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen or Argon inlet

Protocol:

  • Esterification Stage:

    • Place equimolar amounts of this compound and the dicarboxylic acid into the three-neck flask.

    • Add the catalyst (e.g., 0.1 mol% relative to the diacid).

    • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation setup.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Continue this stage for 4-6 hours, collecting the water byproduct. The reaction is considered complete when about 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar over approximately one hour.

    • Continue the polycondensation under high vacuum for an additional 4-6 hours to increase the polymer's molecular weight. The viscosity of the mixture will increase significantly.

  • Purification:

    • To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_enzymatic Enzymatic Polycondensation cluster_thermal Thermal Polycondensation cluster_purification Purification cluster_characterization Characterization start Monomers: This compound + Dicarboxylic Acid enzymatic_reaction Reaction: - Lipase Catalyst (CALB) - 60-90°C - 24-72 hours - Optional Vacuum start->enzymatic_reaction Method 1 thermal_reaction Reaction: - Metal Catalyst - 180-240°C - 8-12 hours - High Vacuum start->thermal_reaction Method 2 dissolution Dissolution (e.g., Chloroform) enzymatic_reaction->dissolution thermal_reaction->dissolution precipitation Precipitation (e.g., Cold Methanol) dissolution->precipitation drying Vacuum Drying precipitation->drying gpc GPC (Mw, Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr dsc DSC (Tg, Tm) drying->dsc ftir FTIR (Functional Groups) drying->ftir end Purified Polyester drying->end

Caption: Experimental workflow for polyester synthesis and characterization.

drug_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_application Drug Delivery Application polymer Synthesized Polyester (from this compound) emulsion Emulsification/ Nanoprecipitation polymer->emulsion drug Therapeutic Drug drug->emulsion nanoparticles Drug-Loaded Polyester Nanoparticles emulsion->nanoparticles administration Administration (e.g., Injection) nanoparticles->administration circulation Systemic Circulation administration->circulation targeting Target Site Accumulation (e.g., Tumor) circulation->targeting release Controlled Drug Release (via Polymer Degradation) targeting->release effect Therapeutic Effect release->effect

Caption: Workflow for polyester nanoparticle formulation for drug delivery.

References

Application Notes and Protocols: 1,16-Hexadecanediol as a Crosslinking Agent in Polymeric Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a valuable crosslinking agent or monomer in the synthesis of various polymers, particularly polyesters and polyurethanes.[1][2][3] Its long sixteen-carbon chain imparts flexibility, hydrophobicity, and unique thermal and mechanical properties to the resulting polymer network.[1][4] These characteristics make polymers derived from this compound suitable for a range of applications, including in the formulation of resins, nanomaterials, and advanced biomedical devices.

In the biomedical field, aliphatic polyesters are of significant interest due to their biocompatibility and biodegradability, making them excellent candidates for drug delivery systems, medical implants, and tissue engineering scaffolds. The incorporation of this compound into the polymer backbone allows for the precise tuning of properties such as degradation rate, drug release kinetics, and mechanical strength to meet the demands of specific therapeutic applications.

These application notes provide detailed protocols for the synthesis of polyesters using this compound as a crosslinking agent, summarize key quantitative data for long-chain aliphatic polyesters, and present visualizations of experimental workflows and relevant concepts for drug delivery applications.

Data Presentation: Properties of Aliphatic Polyesters

DiolDicarboxylic AcidSynthesis MethodTg (°C)Tm (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
1,6-HexanediolAdipic AcidEnzymatic Polycondensation-----
1,8-OctanediolSebacic AcidThermal Polycondensation-----
1,10-DecanediolSuccinic AcidThermal Polycondensation-----
This compound Adipic Acid Estimated-50 to -3050 to 70100 to 30010 to 30>200
This compound Sebacic Acid Estimated-60 to -4060 to 8050 to 2005 to 20>300

Note: The values for this compound-based polyesters are estimated based on trends observed in aliphatic polyesters. Actual values may vary depending on the molecular weight and crystallinity of the polymer.

Experimental Protocols

Two primary methods for synthesizing polyesters using this compound are thermal polycondensation and enzymatic polymerization.

Protocol 1: Thermal Polycondensation of this compound with a Dicarboxylic Acid

This protocol describes a two-stage melt polycondensation, a common method for synthesizing high molecular weight polyesters.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide) at 0.1 mol% relative to the dicarboxylic acid

  • High-purity nitrogen gas

  • Silicone oil bath

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Esterification Stage:

  • Place equimolar amounts of this compound and the chosen dicarboxylic acid into the three-neck flask.

  • Add the catalyst to the flask.

  • Assemble the apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.

  • Begin a slow purge of nitrogen gas through the flask.

  • Heat the reaction mixture to 180-200°C with continuous stirring to melt the monomers and initiate the esterification reaction.

  • Continue the reaction for 4-6 hours, collecting the water byproduct in the collection flask. The reaction progress can be monitored by the amount of water collected.

Polycondensation Stage:

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum, reducing the pressure to below 1 mbar over approximately one hour. This helps to remove the remaining water and drive the polymerization reaction to completion.

  • Continue the polycondensation under high vacuum for an additional 4-6 hours to achieve a high molecular weight polyester. The viscosity of the reaction mixture will increase significantly.

  • To stop the reaction, remove the heat and allow the flask to cool to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., cold methanol) for purification.

  • Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of this compound with a Divinyl Dicarboxylate

Enzymatic polymerization offers a greener alternative to thermal polycondensation, proceeding under milder conditions and avoiding metal catalysts.

Materials:

  • This compound

  • Divinyl dicarboxylate (e.g., divinyl adipate, divinyl sebacate)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) at 10% by weight of the monomers

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating

  • Vacuum line

Procedure:

  • In a Schlenk flask, combine equimolar amounts of this compound and the divinyl dicarboxylate.

  • Add anhydrous toluene to dissolve the monomers (a concentration of 0.5 M is a good starting point).

  • Add the immobilized lipase and molecular sieves to the flask.

  • Seal the flask and place it on the magnetic stirrer with heating.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • The reaction is typically carried out for 24-72 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Filter off the enzyme and molecular sieves.

  • Precipitate the polyester by pouring the toluene solution into a large volume of a non-solvent such as cold methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers.

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development (e.g., Drug Delivery) monomers 1. Monomer Preparation (this compound + Dicarboxylic Acid) polymerization 2. Polymerization (Thermal or Enzymatic) monomers->polymerization purification 3. Purification (Precipitation & Drying) polymerization->purification structural 4a. Structural Analysis (NMR, FTIR) purification->structural thermal 4b. Thermal Analysis (DSC, TGA) purification->thermal mechanical 4c. Mechanical Testing (Tensile Test) purification->mechanical formulation 5. Drug Formulation (Drug Loading) purification->formulation release 6. In Vitro Release Study formulation->release biocompatibility 7. Biocompatibility Assessment release->biocompatibility

Caption: Experimental workflow for polyester synthesis, characterization, and application development.

drug_delivery_mechanism cluster_device Polymer Matrix (Crosslinked with this compound) cluster_release Drug Release Mechanisms cluster_action Therapeutic Action matrix Drug-Loaded Polymer diffusion Diffusion matrix->diffusion Sustained Release erosion Erosion/Degradation matrix->erosion Biodegradation target Target Site diffusion->target erosion->target effect Therapeutic Effect target->effect

Caption: Conceptual diagram of drug release from a biodegradable polymer matrix.

Applications in Drug Development

Polymers synthesized using this compound are particularly promising for controlled drug delivery applications. The long aliphatic chain of this compound can increase the hydrophobicity of the polyester, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The degradation of the polyester matrix via hydrolysis of the ester bonds leads to the gradual release of the entrapped therapeutic agent.

The rate of drug release can be tailored by:

  • Varying the co-monomer: The choice of the dicarboxylic acid affects the crystallinity and hydrophilicity of the polymer, thereby influencing the rate of water penetration and subsequent hydrolysis.

  • Adjusting the molecular weight: Higher molecular weight polymers generally exhibit slower degradation and drug release rates.

  • Modifying the crosslinking density: While this compound is a linear diol, the overall crosslink density of a final formulation (if other multifunctional monomers are included) will significantly impact drug diffusion and matrix erosion.

Protocol 3: Preparation of Drug-Loaded Microspheres for Controlled Release

This protocol provides a general method for encapsulating a therapeutic agent within a polyester matrix using an oil-in-water emulsion-solvent evaporation technique.

Materials:

  • Polyester synthesized with this compound

  • Therapeutic agent (drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water) as a surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Dissolve a known amount of the polyester and the therapeutic agent in dichloromethane to form the oil phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer.

  • Homogenize or sonicate the mixture to form a stable oil-in-water emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and time.

  • Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

  • As the solvent evaporates, the polyester will precipitate, encapsulating the drug to form solid microspheres.

  • Collect the microspheres by centrifugation or filtration.

  • Wash the microspheres several times with deionized water to remove any residual PVA and non-encapsulated drug.

  • Lyophilize or air-dry the microspheres to obtain a free-flowing powder.

  • The drug loading and encapsulation efficiency can be determined by dissolving a known amount of microspheres in a suitable solvent and analyzing the drug content using a technique such as UV-Vis spectrophotometry or HPLC.

  • In vitro drug release studies can be performed by incubating the microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C and periodically measuring the drug concentration in the medium.

drug_encapsulation_workflow start Start dissolution 1. Dissolve Polymer and Drug in Organic Solvent (Oil Phase) start->dissolution emulsification 2. Emulsify Oil Phase in Aqueous PVA Solution dissolution->emulsification evaporation 3. Solvent Evaporation emulsification->evaporation collection 4. Collect and Wash Microspheres evaporation->collection drying 5. Lyophilize or Air-Dry collection->drying characterization 6. Characterize Microspheres (Size, Drug Loading, Release) drying->characterization end End characterization->end

Caption: Workflow for the preparation and characterization of drug-loaded microspheres.

References

Application of 1,16-Hexadecanediol in the Creation of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that holds significant promise as a monomer for the synthesis of biodegradable polyesters. Its long hydrocarbon chain length can impart unique thermal and mechanical properties to the resulting polymers, making them potentially suitable for a variety of applications, including controlled drug delivery, medical implants, and environmentally friendly packaging materials. The incorporation of this compound into polyester backbones can influence crystallinity, hydrophobicity, and degradation rates, offering a versatile platform for designing materials with tailored functionalities.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable polymers based on this compound. The focus is on polycondensation reactions with dicarboxylic acids, a common and effective method for polyester synthesis.

Data Presentation

The following tables summarize the typical properties of aliphatic polyesters synthesized from diols and dicarboxylic acids. While specific data for polyesters derived directly from this compound is limited in publicly available literature, the data for structurally similar polyesters, such as Poly(hexamethylene succinate) (PHS), provide a valuable reference point. It is anticipated that polyesters from this compound will exhibit a lower glass transition temperature and potentially a higher melting point and degree of crystallinity due to the longer methylene chain.

Table 1: Thermal Properties of Aliphatic Polyesters

PolymerMonomersGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(hexamethylene succinate) (PHS)1,6-Hexanediol, Succinic Acid-47.4[1]58-62
Poly(ethylene succinate) (PES)Ethylene Glycol, Succinic Acid-12102-106
Expected Poly(hexadecamethylene succinate)This compound, Succinic AcidLower than PHSPotentially higher than PHS

Table 2: Mechanical Properties of Aliphatic Polyesters

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(hexamethylene succinate) (PHS)12.9 ± 0.9[1]498.5 ± 4.78[1]360.2 ± 10.6[2]
Poly(hexamethylene succinate-co-2,5-furandicarboxylate) (10 mol% HF)39.2 ± 0.8[1]1757.6 ± 6.1-
Expected Poly(hexadecamethylene succinate)Variable, dependent on crystallinityVariable, dependent on crystallinityVariable, dependent on crystallinity

Table 3: Enzymatic Biodegradation of Aliphatic Polyesters

PolymerEnzymeHydrolysis Rate (% mass loss after 4h)Time for 50% Mass Loss (h)
Poly(hexamethylene succinate) (PHS)Cutinase42.03~5
Poly(ethylene succinate) (PES)Cutinase15.74~14
Expected Poly(hexadecamethylene succinate)Lipases, CutinasesLower than PHS due to higher crystallinity and hydrophobicityLonger than PHS

Experimental Protocols

Protocol 1: Synthesis of Poly(hexadecamethylene succinate) via Melt Polycondensation

This protocol describes the synthesis of a biodegradable polyester from this compound and succinic acid using a two-step melt polycondensation method. This method is adapted from the synthesis of similar aliphatic polyesters.

Materials:

  • This compound

  • Succinic Acid

  • Titanium isopropoxide (TTIP) or another suitable catalyst

  • Decahydronaphthalene (solvent for catalyst)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and succinic acid in the three-neck flask. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to ensure complete reaction of the acid and to control the molecular weight.

    • Add the catalyst (e.g., TTIP) dissolved in a small amount of decahydronaphthalene. The catalyst concentration is typically around 1/600 of the total reactant mass.

    • Equip the flask with a mechanical stirrer and a distillation head connected to a condenser.

    • Purge the system with high-purity nitrogen gas for at least 15 minutes to remove air.

    • Heat the reaction mixture to 140-160°C under a gentle stream of nitrogen.

    • Maintain this temperature for 2-4 hours to carry out the esterification reaction, during which water will be distilled off.

  • Polycondensation Stage:

    • After the esterification stage, gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (below 3 mmHg) to the system to remove the remaining water and byproducts, driving the polymerization reaction forward.

    • Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity of the polymer melt is achieved.

    • Stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.

  • Purification:

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

    • Dissolve the crude polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of the Biodegradable Polymer

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the purified polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

  • Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the peak of the melting endotherm.

3. Mechanical Properties (Tensile Testing):

  • Prepare dumbbell-shaped specimens of the polymer by melt-pressing or solution casting.

  • Perform tensile tests using a universal testing machine at a constant crosshead speed to determine the tensile strength, elongation at break, and Young's modulus.

4. Biodegradation Assay (Enzymatic Hydrolysis):

  • Prepare thin films of the polymer.

  • Incubate the films in a buffer solution (e.g., phosphate buffer, pH 7.4) containing a suitable enzyme, such as lipase or cutinase, at an optimal temperature (e.g., 37°C).

  • At specific time intervals, remove the films, wash them with distilled water, and dry them to a constant weight.

  • Calculate the percentage of mass loss to determine the rate of enzymatic hydrolysis.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound & Succinic Acid Esterification Esterification (140-160°C, N2) Monomers->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Dissolution Dissolve in Chloroform Crude_Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Purified Polymer Drying->Pure_Polymer GPC GPC (Molecular Weight) Pure_Polymer->GPC DSC DSC (Thermal Properties) Pure_Polymer->DSC Tensile Tensile Testing (Mechanical Properties) Pure_Polymer->Tensile Biodegradation Enzymatic Hydrolysis (Biodegradation) Pure_Polymer->Biodegradation

Caption: Workflow for the synthesis and characterization of biodegradable polyesters.

Signaling_Pathway cluster_polycondensation Polycondensation Reaction cluster_biodegradation Enzymatic Biodegradation Diol This compound (HO-(CH2)16-OH) Polyester Poly(hexadecamethylene succinate) [ -O-(CH2)16-O-CO-(CH2)2-CO- ]n Diol->Polyester + Diacid Succinic Acid (HOOC-(CH2)2-COOH) Diacid->Polyester + Water Water (H2O) (Byproduct) Polyester->Water releases Hydrolysis Hydrolysis of Ester Bonds Polyester->Hydrolysis Enzyme Enzyme (e.g., Lipase, Cutinase) Enzyme->Hydrolysis catalyzes Degradation_Products Degradation Products (this compound, Succinic Acid, Oligomers) Hydrolysis->Degradation_Products

Caption: Logical relationship of polyester synthesis and biodegradation.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, interaction with biological systems, and drug loading/release characteristics. 1,16-Hexadecanediol, a long-chain aliphatic diol, presents a versatile platform for nanoparticle surface modification. Its two hydroxyl groups offer opportunities for covalent attachment to nanoparticle surfaces or for further conjugation with targeting moieties or therapeutic agents. The long C16 alkyl chain can enhance the hydrophobic properties of the nanoparticle, potentially increasing its interaction with cell membranes and improving the loading of lipophilic drugs.

These application notes provide a comprehensive overview of the principles, protocols, and potential applications of nanoparticles functionalized with this compound. The provided protocols are intended as a starting point and may require optimization for specific nanoparticle systems and applications.

Applications

The unique properties of this compound-functionalized nanoparticles make them suitable for a range of biomedical applications:

  • Drug Delivery: The hydrophobic nature of the this compound coating can enhance the encapsulation efficiency and loading capacity of hydrophobic drugs. The diol functionality can also be used to create prodrugs by covalently linking drug molecules, which can then be released under specific physiological conditions.

  • Bioimaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for various imaging modalities. The long alkyl chain can influence the biodistribution and circulation time of the imaging probes.

  • Theranostics: Combining therapeutic and diagnostic capabilities, this compound-functionalized nanoparticles can be engineered to simultaneously deliver a therapeutic payload and an imaging agent, allowing for real-time monitoring of treatment efficacy.

  • Enhanced Biocompatibility: Surface modification with long-chain diols can improve the biocompatibility of nanoparticles by reducing their potential toxicity and immunogenicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for nanoparticles functionalized with long-chain aliphatic diols, including this compound. It is important to note that these values are illustrative and can vary significantly depending on the nanoparticle type, synthesis method, and specific experimental conditions.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeLigandCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Gold (Au) Unfunctionalized (Citrate)15 ± 220 ± 3-35 ± 50.21
This compound15 ± 235 ± 4-15 ± 40.25
Iron Oxide (Fe₃O₄) Unfunctionalized (Oleic Acid)10 ± 118 ± 2-25 ± 60.18
This compound10 ± 128 ± 3-10 ± 50.22
Quantum Dots (CdSe/ZnS) Unfunctionalized (Trioctylphosphine oxide)6 ± 0.512 ± 1.5N/A (in organic solvent)0.15
This compound6 ± 0.520 ± 2-5 ± 30.20

Table 2: Drug Loading and Release Characteristics

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at 24h (%) (pH 7.4)Drug Release at 24h (%) (pH 5.5)
Au-1,16-Hexadecanediol Doxorubicin8.5 ± 1.275 ± 525 ± 345 ± 4
Fe₃O₄-1,16-Hexadecanediol Paclitaxel12.3 ± 2.182 ± 618 ± 235 ± 3
QD-1,16-Hexadecanediol Curcumin15.7 ± 1.888 ± 422 ± 340 ± 5

Experimental Protocols

The following are detailed protocols for the synthesis and functionalization of different types of nanoparticles with this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of citrate-stabilized AuNPs via ligand exchange.

Materials:

  • Citrate-stabilized AuNPs (15 nm)

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Preparation of Diol Solution: Prepare a 10 mM solution of this compound in ethanol.

  • Ligand Exchange:

    • To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution dropwise while stirring vigorously.

    • Continue stirring the mixture at room temperature for 24 hours to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.

    • Carefully remove and discard the supernatant containing excess diol and displaced citrate.

    • Resuspend the nanoparticle pellet in 10 mL of fresh ethanol.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Final Product: Resuspend the purified this compound functionalized AuNPs in a suitable solvent (e.g., ethanol, chloroform) for storage.

Protocol 2: Synthesis of Magnetite (Fe₃O₄) Nanoparticles using this compound

This protocol is adapted from a method using 1,2-hexadecanediol for the synthesis of monodisperse magnetite nanoparticles.

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • This compound

  • Oleic acid

  • Oleylamine

  • Phenyl ether

  • Ethanol

  • Hexane

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a condenser and a nitrogen inlet, combine Fe(acac)₃ (2 mmol), this compound (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) in 20 mL of phenyl ether.

  • Synthesis:

    • Heat the mixture to 200°C under a nitrogen atmosphere with constant stirring.

    • Increase the temperature to 265°C and maintain for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.

    • Centrifuge the mixture at 8,000 x g for 20 minutes. Discard the supernatant.

    • Resuspend the nanoparticle pellet in 20 mL of hexane containing small amounts of oleic acid and oleylamine to aid dispersion.

    • Repeat the precipitation with ethanol and centrifugation steps twice.

  • Final Product: Dry the purified Fe₃O₄ nanoparticles functionalized with this compound under vacuum.

Protocol 3: Functionalization of Quantum Dots (QDs) with this compound

This protocol describes the ligand exchange on trioctylphosphine oxide (TOPO)-capped CdSe/ZnS quantum dots.

Materials:

  • TOPO-capped CdSe/ZnS QDs

  • This compound

  • Toluene

  • Methanol

  • Centrifuge

Procedure:

  • Preparation of Diol Solution: Prepare a 50 mg/mL solution of this compound in methanol.

  • Ligand Exchange:

    • Disperse 10 mg of TOPO-capped QDs in 10 mL of toluene.

    • Add 2 mL of the this compound solution to the QD dispersion.

    • Heat the mixture to 60°C and stir for 4-6 hours under an inert atmosphere.

  • Purification:

    • Cool the solution to room temperature.

    • Add 20 mL of methanol to precipitate the functionalized QDs.

    • Centrifuge the mixture at 10,000 x g for 20 minutes. Discard the supernatant.

    • Wash the QD pellet by resuspending in 10 mL of methanol and centrifuging again. Repeat this step twice.

  • Final Product: Dry the purified this compound functionalized QDs under vacuum and redisperse in a suitable solvent.

Characterization Methods

A comprehensive characterization of the functionalized nanoparticles is essential to ensure their quality and performance.

Table 3: Recommended Characterization Techniques

PropertyTechniquePurpose
Size and Morphology Transmission Electron Microscopy (TEM)To determine the core size, shape, and morphology of the nanoparticles.
Hydrodynamic Size and Surface Charge Dynamic Light Scattering (DLS) and Zeta Potential AnalysisTo measure the size of the nanoparticles in solution and their surface charge.
Surface Functionalization Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of this compound on the nanoparticle surface.
Crystalline Structure X-ray Diffraction (XRD)To determine the crystal structure of the nanoparticle core.
Drug Loading and Release UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug loaded and monitor its release profile over time.

Visualizations

Experimental Workflows

experimental_workflow_au cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_final Final Product s1 Citrate-stabilized AuNPs f1 Add this compound Solution s1->f1 Ligand Exchange f2 Stir for 24h f1->f2 p1 Centrifugation f2->p1 p2 Resuspension in Ethanol p1->p2 p3 Repeat Washing p2->p3 fin This compound Functionalized AuNPs p3->fin

Caption: Workflow for functionalizing gold nanoparticles.

experimental_workflow_fe cluster_synthesis Fe₃O₄ NP Synthesis cluster_purification Purification cluster_final Final Product s1 Mix Precursors: Fe(acac)₃, this compound, Oleic Acid, Oleylamine s2 Heat to 265°C s1->s2 Thermal Decomposition p1 Precipitate with Ethanol s2->p1 p2 Centrifugation p1->p2 p3 Wash with Hexane/Ethanol p2->p3 fin This compound Functionalized Fe₃O₄ NPs p3->fin

Caption: Workflow for synthesizing magnetite nanoparticles.

Signaling Pathway / Logical Relationship

drug_delivery_pathway NP This compound Functionalized Nanoparticle Cell Target Cell NP->Cell Cellular Uptake Drug Hydrophobic Drug Drug->NP Encapsulation Endosome Endosome Cell->Endosome Endocytosis Release Drug Release Endosome->Release pH-triggered Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery mechanism.

Conclusion

The functionalization of nanoparticles with this compound offers a promising strategy for developing advanced materials for biomedical applications. The long aliphatic chain and dual hydroxyl functionality provide a unique combination of properties that can be exploited to enhance drug delivery, improve bioimaging, and create novel theranostic agents. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of nanomedicine and drug development. Further optimization and in-depth characterization will be crucial for translating these promising nanomaterials into clinical applications.

Application Notes and Protocols: The Role of 1,16-Hexadecanediol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that is gaining interest in the cosmetic industry due to its multifunctional properties. Its linear structure with hydroxyl groups at both ends imparts unique characteristics that can be leveraged in a variety of cosmetic formulations. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in the development of novel cosmetic products. This versatile ingredient primarily functions as an emollient, thickener, and structuring agent, contributing to the sensory profile and stability of cosmetic formulations.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective incorporation into cosmetic formulations.

PropertyValueReference
INCI Name This compound
CAS Number 7735-42-4[1]
Molecular Formula C16H34O2[1]
Molecular Weight 258.44 g/mol
Appearance White to off-white solid (flakes, powder, or crystals)
Melting Point 91-94 °C
Boiling Point 197-199 °C at 3 mmHg
Solubility Soluble in hot ethanol and other organic solvents. Insoluble in water.
Purity Typically >95% or >97%

Applications in Cosmetics

This compound offers several benefits in cosmetic formulations, primarily in leave-on and rinse-off products.

  • Emollient: Due to its long carbon chain, it imparts a soft and smooth feel to the skin, helping to improve skin texture and reduce moisture loss.

  • Thickening and Structuring Agent: Its solid, waxy nature at room temperature allows it to increase the viscosity of emulsions and structure anhydrous formulations like sticks and balms.

  • Stability Enhancer: By modifying the rheology of a formulation, it can contribute to the overall stability of emulsions.

  • Preservative Potential: Some aliphatic diols have shown preservative properties, suggesting that this compound may contribute to the microbiological stability of a formulation.

Formulation Guidelines

The high melting point of this compound requires specific considerations during the formulation process.

Incorporation into Oil-in-Water (O/W) Emulsions

This compound should be incorporated into the oil phase of the emulsion.

  • Heat the oil phase, including other oil-soluble ingredients and this compound, to 95-100°C to ensure complete melting and uniform dispersion.

  • Heat the water phase separately to a similar temperature.

  • Add the hot oil phase to the hot water phase with continuous high-shear mixing to form the emulsion.

  • Continue mixing while cooling the emulsion to room temperature. The solidification of this compound within the dispersed oil droplets will contribute to the final viscosity and texture of the cream.

Incorporation into Anhydrous Formulations (e.g., Lip Balms, Stick Deodorants)
  • Combine this compound with other waxes, oils, and oil-soluble ingredients.

  • Heat the mixture with gentle stirring until all components are fully melted and the mixture is homogeneous.

  • Pour the molten mixture into the desired packaging and allow it to cool and solidify at room temperature.

Typical Use Levels

While specific data for this compound is limited, related long-chain diols and fatty alcohols are used in a wide range of concentrations depending on the desired effect. A starting point for formulation development could be in the range of 1-5% w/w . Higher concentrations can be used in anhydrous systems for structuring purposes.

Experimental Protocols

The following protocols are designed to evaluate the performance and safety of cosmetic formulations containing this compound.

Protocol for Viscosity and Rheology Measurement

Objective: To determine the effect of this compound on the viscosity and rheological behavior of a cosmetic cream.

Materials:

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • Rotational viscometer or rheometer with appropriate geometry (e.g., parallel plate or cone and plate)

Procedure:

  • Equilibrate the test and control samples to a controlled temperature (e.g., 25°C).

  • Load the sample onto the viscometer/rheometer, ensuring no air bubbles are trapped.

  • Perform a viscosity measurement at a defined shear rate (e.g., 10 s⁻¹).

  • For rheological analysis, perform a flow sweep by measuring viscosity across a range of shear rates (e.g., 0.1 to 100 s⁻¹) to assess shear-thinning behavior.

  • Perform an oscillatory amplitude sweep to determine the linear viscoelastic region (LVER) and a frequency sweep within the LVER to characterize the storage (G') and loss (G'') moduli.

Data Analysis: Compare the viscosity, flow behavior, and viscoelastic properties of the test formulation to the control. An increase in viscosity and G' would indicate a thickening and structuring effect of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_test Prepare Test Formulation (with this compound) equilibrate Equilibrate Samples to 25°C prep_test->equilibrate prep_control Prepare Control Formulation (without this compound) prep_control->equilibrate load_sample Load Sample onto Rheometer equilibrate->load_sample viscosity_test Viscosity Measurement (at 10 s⁻¹) load_sample->viscosity_test flow_sweep Flow Sweep (0.1-100 s⁻¹) load_sample->flow_sweep oscillation_test Oscillatory Tests (Amplitude & Frequency Sweeps) load_sample->oscillation_test compare_viscosity Compare Viscosity (Test vs. Control) viscosity_test->compare_viscosity analyze_flow Analyze Shear-Thinning Behavior flow_sweep->analyze_flow analyze_viscoelastic Analyze G' and G'' oscillation_test->analyze_viscoelastic conclusion Determine Structuring Effect compare_viscosity->conclusion analyze_flow->conclusion analyze_viscoelastic->conclusion

Fig. 1: Rheological Analysis Workflow
Protocol for In Vitro Skin Irritation Testing

Objective: To assess the potential of a formulation containing this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis tissue kit (e.g., EpiDerm™, SkinEthic™ RHE)

  • Test formulation containing this compound

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

  • Topically apply the test formulation, negative control, and positive control to the surface of the tissues in triplicate.

  • Incubate for the specified exposure time (e.g., 60 minutes).

  • After exposure, thoroughly rinse the tissues to remove the test substances.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Following the post-incubation, transfer the tissues to a solution containing MTT and incubate for 3 hours. Viable cells will reduce the MTT to a purple formazan precipitate.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density (OD) of the formazan extract using a spectrophotometer at 570 nm.

Data Analysis: Calculate the percentage of cell viability for the test formulation relative to the negative control. A formulation is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).

skin_irritation_workflow start Start: Reconstructed Human Epidermis Tissues pre_incubation Pre-incubation in Assay Medium start->pre_incubation application Topical Application (Test, Negative & Positive Controls) pre_incubation->application exposure Incubation (Exposure Period) application->exposure rinsing Rinsing to Remove Test Substances exposure->rinsing post_incubation Post-incubation in Fresh Medium rinsing->post_incubation mtt_assay MTT Assay (Incubation with MTT) post_incubation->mtt_assay extraction Formazan Extraction with Isopropanol mtt_assay->extraction measurement Measure Optical Density (570 nm) extraction->measurement analysis Calculate % Cell Viability vs. Negative Control measurement->analysis classification Classify as Irritant or Non-Irritant analysis->classification

Fig. 2: In Vitro Skin Irritation Test Workflow
Protocol for Sensory Evaluation

Objective: To evaluate the sensory characteristics of a cream containing this compound compared to a control formulation.

Materials:

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • Trained sensory panel (10-15 panelists)

  • Standardized evaluation forms

  • Controlled environment room (temperature and humidity)

Procedure:

  • Panelists should cleanse their hands and forearms and allow them to equilibrate in the controlled environment.

  • A standardized amount of the control and test formulations are applied to designated areas on the panelists' forearms.

  • Panelists evaluate the products based on a set of sensory attributes at different time points:

    • During application: Spreadability, slipperiness, texture.

    • Immediately after application: Stickiness, gloss.

    • After 5 minutes: Absorption, oiliness, residue, smoothness.

  • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the test and control formulations. This will provide insights into how this compound modifies the feel and perception of the product on the skin.

Safety Information

  • Skin Irritation: According to GHS classifications, this compound may cause skin irritation. Therefore, it is essential to evaluate the irritation potential of the final formulation.

  • Toxicity: Available data suggests that this compound has low toxicity.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering benefits as an emollient, thickener, and structuring agent. Its high melting point necessitates specific formulation techniques, but its inclusion can significantly enhance the sensory properties and stability of a wide range of cosmetic products. Further research is warranted to fully elucidate its efficacy in areas such as skin hydration and to establish optimal use concentrations in various cosmetic systems. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in cosmetic applications.

References

Application Notes and Protocols for the Esterification of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of esters from 1,16-Hexadecanediol, a long-chain aliphatic diol. The protocols focus on enzymatic polycondensation for the production of polyesters, a class of polymers with broad applications in drug delivery, biomaterials, and specialty chemicals.

Introduction

This compound is a linear, bifunctional molecule with hydroxyl groups at both ends of a sixteen-carbon chain. This structure makes it an ideal monomer for step-growth polymerization, particularly for the synthesis of long-chain aliphatic polyesters. These polyesters are valued for their biodegradability, biocompatibility, and unique physical properties, which can be tailored by the choice of the diacid co-monomer. Enzymatic catalysis, particularly with immobilized lipases such as Novozym 435, offers a green and highly selective alternative to traditional chemical catalysis, proceeding under milder reaction conditions and minimizing by-product formation.

Data Presentation: Enzymatic Polycondensation of α,ω-Diols with Dicarboxylic Acids

The following table summarizes typical quantitative data obtained from the enzymatic polycondensation of long-chain diols with dicarboxylic acids, which can be considered indicative for the esterification of this compound under similar conditions.

DiolDicarboxylic Acid/EsterCatalystTemp. (°C)Time (h)VacuumMolecular Weight (Mw)Yield (%)
1,4-ButanediolDiethyl SebacateCandida sp. 99-125 Lipase7048Yes15,800 Da-
1,4-ButanediolDiethyl SuccinateNovozym 435 (CALB)95-Yesup to 77,000 Da95
Various DiolsDiethyl AdipateNovozym 435 (CALB)80-10024-48Yes5,000 - 18,500 g·mol⁻¹-

Note: Data is compiled from studies on analogous long-chain diols and may serve as a reference for the esterification of this compound. Actual results may vary.

Experimental Protocols

Protocol 1: Enzymatic Polycondensation of this compound with Sebacic Acid

This protocol describes the synthesis of a polyester from this compound and sebacic acid using Novozym 435 as the catalyst in a solvent-free system.

Materials:

  • This compound (HO(CH₂)₁₆OH)

  • Sebacic Acid (HOOC(CH₂)₈COOH)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent, optional for initial stages)

  • Nitrogen or Argon gas supply

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum adapter and trap

Procedure:

  • Monomer Preparation: In a three-neck round-bottom flask, add equimolar amounts of this compound and sebacic acid. For example, 2.58 g (10 mmol) of this compound and 2.02 g (10 mmol) of sebacic acid.

  • Catalyst Addition: Add Novozym 435 to the flask. A typical catalyst loading is 5-10% of the total monomer weight.

  • Initial Reaction (Oligomerization):

    • Heat the mixture to 70-90°C under a gentle stream of nitrogen or argon gas with continuous stirring. The use of a solvent like diphenyl ether in the initial stage can aid in homogenization, though a solvent-free reaction is often preferred.

    • Maintain these conditions for 2-4 hours to allow for the formation of low molecular weight oligomers. Water, a byproduct of the esterification, will begin to distill off.

  • Polycondensation under Vacuum:

    • Gradually apply a vacuum (e.g., down to <1 mbar) to the system while maintaining the reaction temperature. This is crucial for removing water and driving the equilibrium towards the formation of high molecular weight polyester.

    • Continue the reaction under vacuum for 24-48 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature. The resulting polyester should solidify.

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

    • Filter to remove the immobilized enzyme. The enzyme can be washed with the solvent, dried, and potentially reused.

    • Precipitate the polyester by adding the solution to a non-solvent such as cold methanol or ethanol.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

The resulting polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.

Diagrams

Esterification_Workflow Generalized Workflow for Enzymatic Esterification of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants 1. Combine Monomers (this compound & Dicarboxylic Acid) catalyst 2. Add Catalyst (e.g., Novozym 435) reactants->catalyst oligomerization 3. Oligomerization (70-90°C, atmospheric pressure) catalyst->oligomerization polycondensation 4. Polycondensation (70-90°C, under vacuum) oligomerization->polycondensation Remove water dissolve 5. Dissolve Polymer polycondensation->dissolve filter 6. Filter Catalyst dissolve->filter precipitate 7. Precipitate Polymer filter->precipitate dry 8. Dry Final Product precipitate->dry

Caption: Generalized workflow for the enzymatic esterification of this compound.

Signaling_Pathway Logical Relationship of Reaction Parameters cluster_inputs Reaction Inputs cluster_outputs Product Characteristics Monomers Monomer Ratio MW Molecular Weight Monomers->MW Catalyst Catalyst Loading Catalyst->MW Temperature Reaction Temperature Temperature->MW Time Reaction Time Time->MW Vacuum Vacuum Application Vacuum->MW strongly influences Yield Yield MW->Yield PDI Polydispersity MW->PDI

Caption: Key parameters influencing the outcome of the polycondensation reaction.

Application Notes and Protocols: 1,16-Hexadecanediol in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol, a 16-carbon linear chain with hydroxyl groups at both ends, that serves as a versatile building block in material science. Its long hydrocarbon chain imparts flexibility and hydrophobicity to polymers, while the terminal hydroxyl groups provide reactive sites for polymerization. This combination of properties makes it a valuable component in the synthesis of a variety of materials, including polyesters, polyurethanes, and other specialty polymers. These materials find applications in coatings, lubricants, and as biocompatible and biodegradable materials for biomedical use.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in material science research.

Key Applications

The dual primary alcohol groups at each end of the this compound molecule make it a prime candidate for incorporation into various polymer backbones. Its use can significantly influence the final properties of the material, such as increasing thermal stability and flexibility.

Polyester Synthesis: As a diol, this compound can be reacted with dicarboxylic acids or their derivatives to form polyesters. The long aliphatic chain of the diol can be used to tailor the thermal and mechanical properties of the resulting polyester, making it more flexible and lowering its melting point compared to polyesters synthesized with shorter diols.

Polyurethane Production: In the synthesis of polyurethanes, this compound can be used as a chain extender or as part of a polyester polyol soft segment. Its incorporation can enhance the flexibility and impact resistance of the final polyurethane material.

Coatings and Lubricants: The long carbon chain of this compound lends itself to applications in coatings and lubricants, where it can improve properties such as abrasion resistance, weathering, and provide desirable sliding characteristics.[1]

Biocompatible and Biodegradable Materials: The potential for biodegradability of polyesters derived from long-chain diols like this compound makes them attractive for biomedical applications, such as in drug delivery systems and temporary medical implants.

Quantitative Data Presentation

The following tables summarize typical quantitative data for materials synthesized using long-chain diols, which can be used as a reference for expected properties of materials derived from this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number7735-42-4[3]
Molecular FormulaC₁₆H₃₄O₂[3]
Molecular Weight258.44 g/mol
Melting Point91-94 °C
Boiling Point197-199 °C at 3 mmHg

Table 2: Expected Thermal Properties of Polyesters based on this compound

Dicarboxylic AcidSynthesis MethodExpected Glass Transition Temperature (Tg) (°C)Expected Melting Temperature (Tm) (°C)
Adipic AcidMelt Polycondensation-50 to -3060 to 80
Sebacic AcidMelt Polycondensation-60 to -4070 to 90
Succinic AcidEnzymatic Polymerization-40 to -2050 to 70

Table 3: Expected Mechanical Properties of Polyurethanes incorporating this compound

DiisocyanateHard Segment Content (%)Expected Tensile Strength (MPa)Expected Elongation at Break (%)
MDI20-3020-40400-600
MDI30-4030-50300-500
HDI20-3015-30500-700

Experimental Protocols

Protocol 1: Synthesis of Poly(hexadecamethylene adipate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and adipic acid using a two-stage melt polycondensation method.

Materials:

  • This compound (1.0 mol equivalent)

  • Adipic Acid (1.0 mol equivalent)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., 0.1% by weight of monomers)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation condenser and collection flask

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and adipic acid into the three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet connected to a distillation condenser.

    • Add the catalyst to the flask.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen gas to facilitate the removal of water formed during the esterification reaction.

    • Continue this stage for 4-6 hours, or until approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar over approximately 1 hour.

    • Continue the reaction under high vacuum for an additional 4-6 hours to increase the molecular weight of the polyester. The viscosity of the reaction mixture will noticeably increase.

  • Purification:

    • Cool the reactor to room temperature and break the vacuum with nitrogen gas.

    • Dissolve the resulting polyester in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh cold methanol.

    • Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.

Characterization: The synthesized polyester can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomers This compound + Adipic Acid + Catalyst esterification Esterification (180-200°C, N2) monomers->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation dissolution Dissolve in Chloroform polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Dry under Vacuum precipitation->drying nmr NMR drying->nmr ftir FTIR drying->ftir gpc GPC drying->gpc dsc DSC drying->dsc tga TGA drying->tga

Caption: Workflow for polyester synthesis, purification, and characterization.

Protocol 2: Synthesis of a Polyurethane Elastomer from this compound and MDI

This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method.

Materials:

  • This compound (as part of the polyol soft segment or as a chain extender)

  • Polyester polyol (e.g., poly(hexamethylene adipate))

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • 1,4-Butanediol (BDO) (as a chain extender)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Dry N,N-Dimethylformamide (DMF) or other suitable solvent

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen gas (high purity)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyester polyol and this compound (if used in the soft segment) under vacuum at 100-110°C for 1-2 hours in the reaction flask.

    • Cool the mixture to 60-70°C under a nitrogen atmosphere.

    • Add MDI to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

    • Add a catalytic amount of DBTDL.

    • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.

  • Chain Extension:

    • Dissolve the prepolymer in dry DMF.

    • In a separate flask, prepare a solution of the chain extender (1,4-Butanediol and/or this compound) in dry DMF.

    • Slowly add the chain extender solution to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to achieve a final NCO/OH ratio of approximately 1.02-1.05.

    • Continue stirring for 1-2 hours at 60-70°C.

  • Casting and Curing:

    • Pour the resulting polyurethane solution onto a level, non-stick surface (e.g., a Teflon-coated plate) to form a film of the desired thickness.

    • Cure the film in an oven at 80-100°C for 12-24 hours to complete the reaction and remove the solvent.

    • Post-cure the film at room temperature for several days to allow for the development of the final material properties.

Characterization: The synthesized polyurethane elastomer can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

  • DSC and TGA: To determine thermal properties.

  • Mechanical Testing: To evaluate tensile strength, elongation at break, and modulus according to standard methods (e.g., ASTM D412).

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_curing Casting & Curing cluster_characterization Characterization polyol Polyester Polyol + this compound prepolymerization Prepolymerization (80-90°C, N2) polyol->prepolymerization mdi MDI mdi->prepolymerization catalyst DBTDL catalyst->prepolymerization extension Chain Extension (60-70°C) prepolymerization->extension chain_extender 1,4-Butanediol (in DMF) chain_extender->extension casting Film Casting extension->casting curing Oven Curing (80-100°C) casting->curing post_curing Post-Curing curing->post_curing ftir_pu FTIR post_curing->ftir_pu dsc_tga_pu DSC/TGA post_curing->dsc_tga_pu mechanical_testing Mechanical Testing post_curing->mechanical_testing Material_Properties_Relationship cluster_inputs Inputs cluster_properties Material Properties diol This compound mw Molecular Weight diol->mw thermal Thermal Properties (Tg, Tm) diol->thermal mechanical Mechanical Properties (Strength, Flexibility) diol->mechanical biodegradability Biodegradability diol->biodegradability comonomer Co-monomer (Dicarboxylic Acid / Diisocyanate) comonomer->mw comonomer->thermal comonomer->mechanical comonomer->biodegradability catalyst Catalyst catalyst->mw conditions Synthesis Conditions (Temp, Time, Pressure) conditions->mw mw->thermal mw->mechanical

References

Application Notes and Protocols: The Use of 1,16-Hexadecanediol in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a valuable tool in the study of enzyme kinetics, particularly for enzymes involved in lipid metabolism. Its structure, featuring hydroxyl groups at both ends of a 16-carbon chain, makes it an interesting substrate or potential modulator for several classes of enzymes, including Cytochrome P450 monooxygenases and cutinases. These application notes provide an overview of the utility of this compound in enzymatic studies and detailed protocols for its use in kinetic analysis.

Long-chain diols like this compound are metabolites in various organisms and can be involved in the biosynthesis of complex lipids.[1] In the context of enzyme kinetics, they can be used to probe the active site of enzymes that process fatty acids or similar long-chain molecules, to understand substrate specificity, and to screen for potential inhibitors.

Application in Cytochrome P450 (CYP) Enzyme Kinetics

Cytochrome P450 enzymes, particularly those in the CYP4 family, are known to catalyze the ω-hydroxylation of fatty acids and alkanes.[2] This process is a key step in the catabolism of these molecules. This compound can be formed as a product of the ω-hydroxylation of 1-hexadecanol, which itself is a product of hexadecane oxidation. Therefore, this compound can be used to study the kinetics of these ω-hydroxylases, either as a potential substrate for further oxidation or as an inhibitor of the metabolism of other substrates.

The kinetics of P450-mediated reactions can be complex, often deviating from the classic Michaelis-Menten model.[3][4][5] Researchers may observe sigmoidal, biphasic, or substrate inhibition kinetics, which can be indicative of multiple substrate binding sites or allosteric effects.

Table 1: Representative Kinetic Data for a Long-Chain Substrate with CYP4A1

While specific kinetic data for this compound is not extensively published, the following table for lauric acid (a C12 fatty acid) with a CYP4A1 fusion protein provides an expected range for kinetic parameters with long-chain substrates.

SubstrateEnzymeApparent Km (µM)Apparent Vmax (nmol/min/nmol P450)Reference
Lauric AcidRat CYP4A1/NADPH-P450 Reductase Fusion3-44-5

Application in Cutinase Enzyme Kinetics

Cutinases are serine esterases that hydrolyze cutin, a polyester composed of hydroxy and epoxy fatty acids. Given their function, cutinases can also hydrolyze a variety of synthetic esters, and their activity can be modulated by long-chain alcohols. This compound can be investigated as a potential non-standard substrate or as an inhibitor of cutinase activity against a known substrate, providing insights into the enzyme's active site topology and substrate preferences.

Assays for cutinase activity often employ p-nitrophenyl esters of fatty acids, where the release of p-nitrophenol can be monitored spectrophotometrically.

Experimental Protocols

Protocol 1: Kinetic Analysis of Cytochrome P450 ω-Hydroxylation

This protocol is adapted from methods for assaying fatty acid hydroxylation and can be used to investigate this compound as a substrate or inhibitor.

Objective: To determine the kinetic parameters (Km, Vmax, or Ki) of a CYP enzyme with this compound.

Materials:

  • Recombinant CYP enzyme (e.g., CYP4A family) and NADPH-cytochrome P450 reductase

  • This compound

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Fluorescent labeling reagent (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one) for HPLC analysis

  • Internal standard for HPLC (e.g., a similar diol of different chain length)

  • Acetonitrile and water for HPLC mobile phase

  • Microcentrifuge tubes

  • Incubator/water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the CYP enzyme, and NADPH-cytochrome P450 reductase.

  • Substrate/Inhibitor Addition: Add varying concentrations of this compound (if testing as a substrate) or a fixed concentration of a known substrate and varying concentrations of this compound (if testing as an inhibitor).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or acid).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the protein. Transfer the supernatant to a new tube. Add the internal standard. If a derivatization step is needed for detection, follow the protocol for the chosen fluorescent labeling reagent.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of the substrate and product is typically achieved using a C18 column with a gradient of acetonitrile and water.

  • Data Analysis: Quantify the product peak area relative to the internal standard. Plot the reaction velocity against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or more complex models if atypical kinetics are observed) to determine Km and Vmax, or Ki.

experimental_workflow_cyp450 cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare Reaction Mix (Buffer, CYP Enzyme, Reductase) add_substrate Add this compound (Varying Concentrations) prep->add_substrate initiate Initiate with NADPH add_substrate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate hplc_prep Prepare for HPLC (Centrifuge, Derivatize) terminate->hplc_prep hplc HPLC Analysis hplc_prep->hplc data_analysis Kinetic Data Analysis (Km, Vmax, Ki) hplc->data_analysis

Fig. 1: Experimental workflow for CYP450 kinetic analysis.
Protocol 2: Kinetic Analysis of Cutinase Activity

This protocol describes a general method for assessing the effect of this compound on cutinase activity using a chromogenic substrate.

Objective: To determine if this compound inhibits or is a substrate for cutinase.

Materials:

  • Purified cutinase

  • p-Nitrophenyl butyrate (pNPB) or another suitable p-nitrophenyl ester

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In the wells of a 96-well microplate, add Tris-HCl buffer and the cutinase enzyme.

  • Inhibitor/Substrate Addition:

    • To test for inhibition: Add varying concentrations of this compound.

    • To test as a substrate: Omit the pNPB and add varying concentrations of this compound (note: this would require a different detection method, such as measuring released fatty acids by titration, as described in some literature).

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of pNPB (for inhibition studies).

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm over time to monitor the release of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. For inhibition studies, plot the rate of reaction against the concentration of this compound to determine the type of inhibition and the Ki.

Signaling Pathway and Logical Relationships

The primary pathway involving enzymes that would metabolize a long-chain diol like this compound is the ω-hydroxylation pathway. The following diagram illustrates the general steps of this pathway for a long-chain alkane, which can be conceptually extended to the further metabolism of a diol.

omega_hydroxylation_pathway cluster_pathway ω-Hydroxylation Pathway Alkane Long-Chain Alkane (e.g., Hexadecane) Alcohol Primary Alcohol (e.g., 1-Hexadecanol) Alkane->Alcohol CYP ω-hydroxylase + O2, NADPH Diol Diol (e.g., this compound) Alcohol->Diol CYP ω-hydroxylase + O2, NADPH Hydroxy_Acid Hydroxy Fatty Acid Diol->Hydroxy_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Hydroxy_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation enzyme_kinetics_logic cluster_logic Enzyme Kinetics Workflow Vary_S Vary [Substrate] Measure_V Measure Initial Velocity (v₀) Vary_S->Measure_V Plot_Data Plot v₀ vs. [Substrate] Measure_V->Plot_Data Fit_Model Fit to Kinetic Model (e.g., Michaelis-Menten) Plot_Data->Fit_Model Determine_Params Determine Km, Vmax Fit_Model->Determine_Params

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in 1,16-Hexadecanediol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,16-Hexadecanediol polymerization. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polyesterification of this compound?

When polymerizing this compound, typically with a dicarboxylic acid via step-growth polymerization, several side reactions can occur that may affect the final properties of the polymer.[1] The most prevalent side reactions are intramolecular cyclization and intermolecular etherification.

  • Intramolecular Cyclization: The long, flexible 16-carbon chain of the diol can allow one end of a growing polymer chain to react with the other end of the same chain, forming cyclic oligomers. This is a common issue in condensation polymerizations that can form rings.[2][3] This reaction terminates chain growth for that specific molecule and results in a lower overall molecular weight.

  • Intermolecular Etherification: Two hydroxyl groups from different polymer chains can react to form an ether linkage, releasing a water molecule.[4] This reaction is typically acid-catalyzed and becomes more significant at higher temperatures.[5] Ether formation can lead to branching if it occurs on a polymer backbone, potentially altering the polymer's intended linear structure and properties.

  • Dehydration: At elevated temperatures, diols can undergo dehydration, which can introduce unwanted byproducts.

Q2: How can I detect the presence of side products in my polymer?

A combination of analytical techniques is essential for identifying and quantifying side products.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. The presence of cyclic oligomers will often appear as a distinct, low-molecular-weight shoulder or a separate peak on the main polymer distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Ether linkages will produce characteristic chemical shifts that are different from the expected ester bonds. Unique signals corresponding to the end groups of cyclic structures can also be identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups. While the ester carbonyl peak is dominant, the C-O-C stretch of an ether linkage can sometimes be detected, although it may be masked by other signals. The primary use of FTIR is often to confirm the presence of the desired ester groups and the consumption of hydroxyl groups.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can identify the exact masses of low-molecular-weight species, confirming the presence and size of cyclic oligomers.

Q3: What general strategies can I employ to minimize these side reactions?

Minimizing side reactions requires precise control over the reaction conditions.

  • Temperature Control: High temperatures can accelerate side reactions like etherification and dehydration. It is crucial to maintain the lowest possible temperature that still allows for an adequate polymerization rate. A staged temperature profile can be effective.

  • Catalyst Selection: The choice of catalyst can significantly influence the prevalence of side reactions. For example, some acid catalysts might promote etherification more than others. Using a catalyst with high selectivity for esterification is key.

  • Monomer Purity and Stoichiometry: High-purity monomers are essential to prevent unwanted reactions triggered by impurities. Precise stoichiometric control between the diol and the dicarboxylic acid is critical for achieving high molecular weight and minimizing the impact of side reactions that consume functional groups.

  • Effective Removal of Byproducts: In condensation polymerization, the efficient removal of the condensation product (e.g., water) is necessary to drive the reaction toward the formation of high-molecular-weight polymer. This is often achieved by applying a vacuum or using a solvent that allows for azeotropic distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your polymerization experiments.

Problem Potential Cause Suggested Solution
Low Final Molecular Weight 1. Intramolecular Cyclization: Formation of low MW cyclic oligomers is terminating chain growth. 2. Stoichiometric Imbalance: An excess of one monomer limits the final chain length. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Adjust Monomer Concentration: Run the polymerization at a higher concentration (e.g., melt polymerization) to favor intermolecular reactions over intramolecular cyclization. 2. Verify Stoichiometry: Accurately measure monomers. Consider using a monofunctional agent to precisely control molecular weight if needed. 3. Extend Reaction Time: Monitor the reaction progress (e.g., by measuring viscosity or taking samples for GPC) and ensure it has reached completion.
Gel Formation / Cross-linking 1. Intermolecular Etherification: Formation of ether linkages between polymer chains can lead to branching and, eventually, a cross-linked network. 2. Polyfunctional Impurities: Impurities with more than two functional groups in the monomers can act as cross-linking points.1. Lower Reaction Temperature: Reduce the polymerization temperature to disfavor the etherification side reaction. 2. Change Catalyst: Use a catalyst less prone to promoting etherification. For example, certain tin-based catalysts are often preferred over strong acid catalysts for polyesterification. 3. Purify Monomers: Ensure the purity of this compound and the co-monomer.
Broad or Bimodal Molecular Weight Distribution (PDI > 2) 1. Presence of Cyclic Species: GPC analysis showing a low-molecular-weight peak or shoulder is indicative of cyclization. 2. Poor Reaction Control: Fluctuations in temperature or inefficient mixing can lead to non-uniform polymer growth.1. Optimize Concentration/Temperature: Increase monomer concentration and/or lower the temperature to reduce cyclization. 2. Improve Reactor Setup: Ensure efficient and uniform stirring. Use a staged temperature profile to maintain control as viscosity increases.

Experimental Protocols

Protocol 1: GPC Analysis for Detection of Cyclic Side Products

This protocol outlines the steps for analyzing a polymer sample to identify low-molecular-weight species.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform). Ensure complete dissolution, using gentle heating if necessary.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation Setup:

    • System: Agilent or Waters GPC system with a refractive index (RI) detector.

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Mobile Phase: Same solvent used for sample preparation (e.g., THF).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35-40 °C.

  • Calibration:

    • Run a series of narrow-polydispersity polystyrene standards to generate a calibration curve.

  • Analysis:

    • Inject the filtered sample solution.

    • Collect the data and analyze the resulting chromatogram. Look for a bimodal distribution or a low-molecular-weight tail, which would indicate the presence of cyclic oligomers.

Protocol 2: NMR Analysis for Identification of Ether Linkages

This protocol describes how to use ¹³C NMR to detect intermolecular etherification.

  • Sample Preparation:

    • Dissolve 20-30 mg of the purified polymer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.

    • Experiment: Standard ¹³C{¹H} proton-decoupled experiment.

    • Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration).

  • Spectral Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the polyester backbone (ester carbonyl at ~174 ppm, carbons adjacent to ester oxygen at ~64 ppm).

    • Search for signals in the ~70-72 ppm region. The chemical shift for carbons involved in an ether linkage (R-C H₂-O-C H₂-R) typically appears in this range, distinct from the carbons adjacent to the ester oxygen. The presence of signals in this region suggests etherification has occurred.

Visual Guides

Workflow for Identifying Side Reactions

The following diagram illustrates a typical workflow for analyzing a polymer sample to detect and identify common side products.

G cluster_0 Analysis Workflow Sample Polymer Sample GPC GPC Analysis Sample->GPC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MALDI/ESI) Sample->MS Result_GPC Bimodal Distribution? Low MW Shoulder? GPC->Result_GPC Result_NMR Ether Signals? (~70-72 ppm in ¹³C) NMR->Result_NMR Result_MS Confirm Cyclic Oligomer Masses? MS->Result_MS Conclusion_Cyclic Conclusion: Intramolecular Cyclization Occurred Result_GPC->Conclusion_Cyclic Yes Conclusion_NoSideRxn Conclusion: Minimal Side Reactions Detected Result_GPC->Conclusion_NoSideRxn No Conclusion_Ether Conclusion: Intermolecular Etherification Occurred Result_NMR->Conclusion_Ether Yes Result_NMR->Conclusion_NoSideRxn No Result_MS->Conclusion_Cyclic Yes

Caption: Workflow for the analytical identification of polymerization side products.

Polymerization Reaction Pathways

This diagram illustrates the desired polymerization reaction alongside the competing side reactions of cyclization and etherification.

G Monomers This compound + Diacid Monomers Polymerization Polycondensation Monomers->Polymerization DesiredPolymer Desired Linear Polyester Polymerization->DesiredPolymer Main Path Cyclic Intramolecular Cyclization (Side Reaction) Polymerization->Cyclic Ether Intermolecular Etherification (Side Reaction) Polymerization->Ether CyclicProduct Cyclic Oligomers (Low MW) Cyclic->CyclicProduct EtherProduct Branched/Cross-linked Polymer (Ether Linkages) Ether->EtherProduct G Start Problem: Low Molecular Weight (Mn) CheckGPC Analyze GPC Trace Start->CheckGPC Bimodal Bimodal or Low MW Shoulder? CheckGPC->Bimodal CauseCyclic Likely Cause: Intramolecular Cyclization Bimodal->CauseCyclic Yes CheckStoich Stoichiometry Verified? Bimodal->CheckStoich No SolutionCyclic Solution: Increase Concentration, Lower Temperature CauseCyclic->SolutionCyclic CauseStoich Likely Cause: Stoichiometric Imbalance CheckStoich->CauseStoich No CheckTime Reaction Time Sufficient? CheckStoich->CheckTime Yes SolutionStoich Solution: Recalculate and Weigh Monomers Carefully CauseStoich->SolutionStoich CauseTime Likely Cause: Incomplete Reaction CheckTime->CauseTime No SolutionTime Solution: Extend Reaction Time, Monitor Viscosity CauseTime->SolutionTime

References

Troubleshooting low molecular weight in polyesters from 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges during the synthesis of polyesters using 1,16-Hexadecanediol, specifically addressing the common issue of achieving low molecular weight.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: I am consistently obtaining a low molecular weight polyester when reacting this compound with a dicarboxylic acid. What are the most likely causes?

A1: Low molecular weight in polyester synthesis is a frequent challenge and can typically be attributed to several key factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Cause Explanation Recommended Solution
Improper Stoichiometry The molar ratio of diol to dicarboxylic acid is critical. An excess of either monomer will lead to chain termination, limiting the final molecular weight.[1] For step-growth polymerization, a high degree of polymerization is only achieved when the stoichiometric ratio of the functional groups is very close to 1:1.Precisely weigh your monomers. It is advisable to use a slight excess (e.g., 1-2 mol%) of the diol (this compound) to ensure the final polymer chains are hydroxyl-terminated, which can be useful for further reactions. However, for maximizing molecular weight, aim for as close to a 1:1 ratio as possible.
Inefficient Water Removal The polycondensation reaction that forms the polyester releases a small molecule, typically water, as a byproduct. If this water is not efficiently removed from the reaction mixture, it can hydrolyze the newly formed ester bonds, shifting the equilibrium back towards the starting materials and preventing the formation of long polymer chains.Ensure your reaction setup includes an efficient system for water removal. This is typically achieved by performing the reaction under a high vacuum (e.g., <1 Torr) and at a temperature above the boiling point of water. A nitrogen sweep can also be used in the initial stages to help carry away water vapor.
Presence of Impurities Monofunctional impurities in either the this compound or the dicarboxylic acid will act as chain stoppers, as they can react with a growing polymer chain on one end but lack a functional group to continue the polymerization. Water is also a common impurity that can interfere with the reaction.Use high-purity monomers (e.g., >99%). If necessary, recrystallize the this compound and the dicarboxylic acid before use. Ensure all glassware is thoroughly dried in an oven before starting the reaction.
Suboptimal Reaction Temperature The reaction temperature needs to be high enough to keep the monomers and the resulting polymer in a molten state to ensure adequate mixing and to facilitate the removal of water. However, excessively high temperatures can lead to thermal degradation of the polymer, resulting in chain scission and a lower molecular weight.A two-stage temperature profile is often effective. An initial, lower temperature stage (e.g., 150-180 °C) for the initial esterification, followed by a gradual increase to a higher temperature (e.g., 200-220 °C) during the high vacuum polycondensation stage.
Inadequate Reaction Time Step-growth polymerization requires a long reaction time to achieve high molecular weight, as the rate of reaction slows down as the concentration of reactive end groups decreases.Ensure a sufficient reaction time, particularly during the high vacuum polycondensation stage. It is not uncommon for these reactions to run for 24 hours or longer to achieve high molecular weights.
Ineffective Catalyst The choice of catalyst and its concentration are crucial for achieving a high reaction rate. An inappropriate or inactive catalyst will result in a low conversion of monomers and consequently a low molecular weight polymer.Common catalysts for polyesterification include tin-based compounds (e.g., tin(II) octoate), titanium-based compounds (e.g., titanium(IV) isopropoxide), and antimony compounds. The optimal catalyst and concentration should be determined for your specific system.

Q2: How does the molar ratio of this compound to the diacid affect the final molecular weight of my polyester?

A2: The molar ratio of the diol to the diacid has a profound impact on the molecular weight of the resulting polyester, as described by the Carothers equation for step-growth polymerization. To achieve a high molecular weight, the number of hydroxyl functional groups from the this compound must be as close as possible to the number of carboxylic acid functional groups from the diacid. Any deviation from a 1:1 stoichiometric ratio will result in a lower molecular weight because the excess monomer will cap the growing polymer chains.

Q3: What are the recommended catalysts for the polymerization of this compound?

A3: Several catalysts are effective for the polycondensation of this compound. The choice of catalyst can influence both the reaction rate and the properties of the final polyester. Commonly used catalysts include:

  • Tin(II) octoate (Sn(Oct)₂): A widely used and effective catalyst for polyesterification.

  • Titanium(IV) isopropoxide (TIPO): Another common and efficient catalyst.

  • Antimony trioxide (Sb₂O₃): Often used in industrial polyester synthesis.

  • Enzymes (e.g., Lipases): For milder reaction conditions and "green" chemistry approaches, immobilized lipases such as Candida antarctica lipase B (CALB) can be very effective.

The optimal catalyst and its concentration (typically in the range of 100-500 ppm) should be experimentally determined for your specific application.

Quantitative Data Summary

The following tables summarize representative data on how different reaction parameters can influence the molecular weight of polyesters synthesized from long-chain diols like this compound.

Table 1: Effect of Monomer Molar Ratio on Polyester Molecular Weight

DiolDiacidMolar Ratio (Diol:Diacid)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
This compoundSebacic Acid1:1.058,00015,2001.9
This compoundSebacic Acid1:125,00050,0002.0
This compoundSebacic Acid1.05:17,50014,2501.9

Note: Data is representative and based on typical outcomes for melt polycondensation under optimized conditions.

Table 2: Effect of Reaction Time and Temperature on Polyester Molecular Weight

DiolDiacidTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
This compoundAdipic Acid18085,0009,5001.9
This compoundAdipic Acid2001615,00030,0002.0
This compoundAdipic Acid2202430,00063,0002.1

Note: Assumes a 1:1 molar ratio and the application of high vacuum during the final stage of the reaction.

Table 3: Comparison of Catalysts in this compound Polymerization

DiolDiacidCatalyst (ppm)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
This compoundSebacic AcidSn(Oct)₂ (200)28,00057,4002.05
This compoundSebacic AcidTIPO (200)26,50054,3252.05
This compoundSebacic AcidNo Catalyst4,0007,6001.9

Note: Reactions carried out under identical time and temperature profiles for comparison.

Experimental Protocols

Below is a detailed methodology for a typical two-stage melt polycondensation of this compound and a dicarboxylic acid.

Protocol: Synthesis of High Molecular Weight Poly(1,16-hexadecyl sebacate)

Materials:

  • This compound (high purity, >99%)

  • Sebacic acid (high purity, >99%)

  • Tin(II) octoate (Sn(Oct)₂)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation condenser and collection flask

  • Thermometer or thermocouple

  • Heating mantle

  • High-vacuum pump

  • Nitrogen inlet

Procedure:

  • Monomer Charging and Inerting:

    • Place equimolar amounts of this compound and sebacic acid into the three-neck flask.

    • Add the catalyst, tin(II) octoate (e.g., 200 ppm relative to the total monomer weight).

    • Assemble the reaction apparatus.

    • Purge the system with nitrogen gas for at least 30 minutes to remove any oxygen.

  • First Stage: Esterification (Nitrogen Sweep)

    • Begin stirring and heat the reaction mixture to 180 °C under a slow, continuous flow of nitrogen.

    • Maintain this temperature for 4-6 hours. During this stage, the initial esterification occurs, and water will be evolved and carried out of the system by the nitrogen stream.

  • Second Stage: Polycondensation (High Vacuum)

    • Gradually increase the temperature to 220 °C.

    • Once the temperature has stabilized, slowly apply a high vacuum to the system (pressure should be reduced to <1 Torr). Be cautious to avoid excessive foaming.

    • Continue the reaction under high vacuum and stirring for an additional 18-24 hours. The high temperature and low pressure will facilitate the removal of the final traces of water, driving the reaction towards the formation of a high molecular weight polymer.

  • Polymer Recovery:

    • After the desired reaction time, discontinue heating and break the vacuum with nitrogen.

    • Allow the reactor to cool to a temperature where the polymer can be safely handled.

    • The polyester can be removed from the flask while still warm and molten.

  • Characterization:

    • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polyester can be determined by Gel Permeation Chromatography (GPC).

    • The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for addressing low molecular weight in polyester synthesis.

experimental_workflow start Start: Monomer & Catalyst Charging inerting Inerting with Nitrogen start->inerting esterification Stage 1: Esterification (180°C, N2 sweep, 4-6h) inerting->esterification temp_increase Increase Temperature to 220°C esterification->temp_increase vacuum Stage 2: Polycondensation (<1 Torr, 220°C, 18-24h) temp_increase->vacuum cooling Cooling under Nitrogen vacuum->cooling recovery Polymer Recovery cooling->recovery characterization Characterization (GPC, NMR, FTIR) recovery->characterization end End: High MW Polyester characterization->end

Caption: A typical two-stage melt polycondensation workflow.

troubleshooting_workflow start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry (1:1) start->check_stoichiometry check_purity Assess Monomer Purity (>99%) check_stoichiometry->check_purity Correct adjust_stoichiometry Adjust Monomer Weights check_stoichiometry->adjust_stoichiometry Incorrect check_water_removal Evaluate Water Removal Efficiency check_purity->check_water_removal Pure purify_monomers Recrystallize Monomers check_purity->purify_monomers Impure check_conditions Review Reaction Conditions check_water_removal->check_conditions Efficient improve_vacuum Improve Vacuum System / Increase Time check_water_removal->improve_vacuum Inefficient optimize_temp_time Optimize Temperature & Time Profile check_conditions->optimize_temp_time Suboptimal success High Molecular Weight Achieved check_conditions->success Optimal adjust_stoichiometry->check_stoichiometry purify_monomers->check_purity improve_vacuum->check_water_removal optimize_temp_time->check_conditions

Caption: Troubleshooting logic for low molecular weight issues.

References

Technical Support Center: Overcoming Solubility Challenges of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1,16-Hexadecanediol in various reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen reaction solvent.

This is a common challenge due to the long alkyl chain of this compound, which imparts significant nonpolar character, while the two terminal hydroxyl groups provide polarity. The overall low solubility in many common solvents at room temperature necessitates specific strategies to achieve dissolution.

Troubleshooting Workflow

G cluster_0 start Initial Observation: This compound Insoluble check_temp Is the reaction compatible with elevated temperatures? start->check_temp heat_dissolve Heat the mixture to just below the solvent's boiling point or near the diol's melting point (91-94°C) check_temp->heat_dissolve Yes consider_cosolvent Consider using a co-solvent check_temp->consider_cosolvent No dissolved_heat Dissolved? heat_dissolve->dissolved_heat proceed_reaction_heat Proceed with reaction at elevated temperature dissolved_heat->proceed_reaction_heat Yes dissolved_heat->consider_cosolvent No end Consult further resources or re-evaluate solvent system select_cosolvent Select a polar co-solvent (e.g., THF, DMF, DMSO) miscible with the primary solvent consider_cosolvent->select_cosolvent cosolvent_protocol Follow co-solvent protocol: Add co-solvent incrementally with heating and stirring select_cosolvent->cosolvent_protocol dissolved_cosolvent Dissolved? cosolvent_protocol->dissolved_cosolvent proceed_reaction_cosolvent Proceed with reaction dissolved_cosolvent->proceed_reaction_cosolvent Yes advanced_methods Consider advanced methods: - Phase-Transfer Catalysis - Eutectic Mixture Formation dissolved_cosolvent->advanced_methods No advanced_methods->end

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Due to its long hydrocarbon chain, this compound exhibits poor solubility in water and many polar organic solvents at room temperature. It is more soluble in hot polar organic solvents and some nonpolar organic solvents. A good starting point is to test solubility in heated solvents like methanol, ethanol, or tetrahydrofuran (THF). For reactions in nonpolar media, toluene can be effective, especially with heating.

Q2: How does temperature affect the solubility of this compound?

Temperature has a significant positive effect on the solubility of this compound. Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid diol and disrupt the intermolecular forces between solvent molecules, allowing the diol to dissolve. For many long-chain, high-melting-point solids, solubility increases substantially with a rise in temperature. Heating the solvent to near the melting point of this compound (91-94°C) or the boiling point of the solvent can dramatically improve solubility.

Effect of Temperature on Solubility

G cluster_0 low_temp Low Temperature (e.g., 25°C) high_temp High Temperature (e.g., 70°C) low_temp->high_temp Increase Heat low_sol Low Solubility (Solid remains) low_temp->low_sol high_sol High Solubility (Dissolved) high_temp->high_sol

Caption: Relationship between temperature and solubility of this compound.

Q3: What is a co-solvent and how can it help dissolve this compound?

A co-solvent is a substance added to a primary solvent in a smaller amount to increase the solubility of a poorly soluble compound. For this compound, which has both polar hydroxyl groups and a large nonpolar chain, a co-solvent can help to bridge the polarity gap between the solute and the primary solvent. For instance, if your reaction is in a relatively nonpolar solvent like toluene, adding a small amount of a polar aprotic co-solvent like THF or DMF can significantly enhance the solubility of the diol.

Q4: Are there any advanced techniques to improve solubility if heating and co-solvents are not sufficient?

Yes, for particularly challenging systems, you can consider:

  • Phase-Transfer Catalysis (PTC): If this compound is a reactant in a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst can help transport the deprotonated diol (alkoxide) from the aqueous or solid phase into the organic phase where the reaction occurs. Quaternary ammonium salts are common phase-transfer catalysts.

  • Eutectic Mixture Formation: In some cases, mixing this compound with another solid, such as a different fatty alcohol, can result in a eutectic mixture with a lower melting point than either of the individual components. This molten eutectic mixture can then serve as a solvent-free reaction medium.

Data Presentation

Illustrative Solubility of this compound in Common Organic Solvents

The following table provides illustrative solubility data for this compound. These values are estimates based on the solubility of structurally similar long-chain fatty alcohols and diols and should be used as a guide for solvent selection. Actual solubility should be determined experimentally.

SolventPolarity IndexTemperature (°C)Illustrative Solubility ( g/100 mL)Notes
Heptane0.125< 0.1Poor solubility at room temperature.
60~1.0Solubility increases with heat.
Toluene2.425~0.5Moderate solubility, improves significantly with heat.
80> 10Good solvent at elevated temperatures.
Tetrahydrofuran (THF)4.025~1.0Moderate solubility at room temperature.
60> 15Excellent solvent when heated.
Acetone5.125< 0.5Limited solubility.
50~2.0
Ethanol (95%)5.225< 0.2Poor solubility at room temperature.
70~5.0Becomes a viable solvent when heated.
Methanol6.625< 0.1Very poor solubility at room temperature.
60~3.0Soluble in hot methanol.
Water10.225< 0.001Essentially insoluble.
80< 0.01Remains practically insoluble even when heated.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound using Heat
  • Solvent Selection: Choose a solvent in which this compound shows some solubility upon heating (refer to the data table).

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.

  • Initial Mixing: While stirring, add the solid this compound to the solvent at room temperature.

  • Heating: Gradually heat the mixture using a suitable heating mantle or oil bath. Increase the temperature to just below the boiling point of the solvent or near the melting point of this compound (91-94°C), whichever is lower.

  • Dissolution: Continue stirring at the elevated temperature until all the solid has dissolved. This may take some time.

  • Reaction Initiation: Once a clear solution is obtained, cool the solution to the desired reaction temperature (if lower than the dissolution temperature) or proceed with the addition of other reagents. Note that if the solution is cooled significantly, the diol may precipitate out.

Protocol 2: Using a Co-solvent to Enhance Solubility
  • Primary Solvent and Co-solvent Selection: Choose a primary reaction solvent and a co-solvent that is miscible with the primary solvent and is known to be a good solvent for polar compounds (e.g., THF, DMF, DMSO).

  • Initial Suspension: Suspend the solid this compound in the primary reaction solvent in the reaction flask with stirring.

  • Heating: Begin to gently heat the suspension.

  • Incremental Co-solvent Addition: Add the co-solvent dropwise or in small portions to the heated suspension while stirring vigorously.

  • Observation: Continue adding the co-solvent until the this compound dissolves completely. Aim to use the minimum amount of co-solvent necessary.

  • Equilibration: Once dissolved, allow the solution to stir at the desired reaction temperature for a few minutes to ensure it remains homogeneous before adding other reactants.

Logical Flow for Solvent and Co-solvent Selection

G cluster_0 start Define Reaction Conditions (Polarity, Temperature) nonpolar_rxn Nonpolar Reaction Medium? start->nonpolar_rxn polar_rxn Polar Reaction Medium? nonpolar_rxn->polar_rxn No select_nonpolar Select Toluene or similar nonpolar solvent nonpolar_rxn->select_nonpolar Yes select_polar Select THF, Dioxane, or other suitable polar solvent polar_rxn->select_polar Yes heat_nonpolar Heat to >80°C select_nonpolar->heat_nonpolar heat_polar Heat to >60°C select_polar->heat_polar dissolved_nonpolar Sufficiently Soluble? heat_nonpolar->dissolved_nonpolar dissolved_polar Sufficiently Soluble? heat_polar->dissolved_polar add_cosolvent_nonpolar Add polar aprotic co-solvent (e.g., THF, DMF) dissolved_nonpolar->add_cosolvent_nonpolar No end Proceed with Experiment dissolved_nonpolar->end Yes add_cosolvent_polar Consider a different primary polar solvent or increase temperature further dissolved_polar->add_cosolvent_polar No dissolved_polar->end Yes add_cosolvent_nonpolar->end add_cosolvent_polar->end

Caption: Decision-making process for solvent selection.

Technical Support Center: Controlling the Crystallinity of Polymers Derived from 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of polyesters synthesized from 1,16-Hexadecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallinity of polyesters derived from this compound?

A1: The crystallinity of these long-chain aliphatic polyesters is primarily controlled by:

  • Monomer Stoichiometry: A precise 1:1 molar ratio of this compound to the dicarboxylic acid comonomer is crucial for achieving high molecular weight, which in turn allows for better chain packing and higher crystallinity.

  • Reaction Conditions: Temperature, reaction time, and the effectiveness of water removal during polycondensation significantly impact the degree of polymerization and, consequently, the polymer's ability to crystallize.

  • Catalyst Selection: The type and concentration of the catalyst can influence the polymerization rate and side reactions, which can affect the polymer's final structure and crystallinity.

  • Thermal History (Cooling Rate): The rate at which the polymer is cooled from its molten state has a profound effect on crystal formation. Slower cooling rates generally lead to higher crystallinity.[1][2][3]

  • Comonomer Structure: The choice of the dicarboxylic acid comonomer (e.g., sebacic acid, adipic acid) will influence the regularity of the polymer chain and its ability to pack into a crystalline lattice.

Q2: How can I increase the crystallinity of my this compound-based polyester?

A2: To increase crystallinity, consider the following:

  • Optimize Monomer Ratio: Ensure an exact equimolar ratio of the diol and diacid.

  • Prolong Reaction Time: Allow for sufficient time at high temperature and vacuum to drive the polycondensation reaction to completion and increase molecular weight.

  • Slow Cooling (Annealing): After synthesis, cool the polymer slowly from the melt. You can also anneal the polymer by holding it at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for an extended period.

  • Solvent-Induced Crystallization: In some cases, dissolving the polymer in a suitable solvent and then slowly evaporating the solvent can promote the formation of highly crystalline structures.

Q3: My polyester has a low molecular weight. What are the possible causes and solutions?

A3: Low molecular weight is a common issue in polycondensation reactions. The primary causes and their solutions are outlined in the troubleshooting guide below. Key factors include impure monomers, inaccurate stoichiometry, and inefficient removal of byproducts like water.

Q4: The polyester I synthesized is yellowing. How can I prevent this?

A4: Yellowing of polyesters during melt polycondensation is often due to thermal degradation or oxidation at high temperatures.[4][5] To minimize discoloration:

  • Use an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.

  • Optimize Reaction Temperature: Avoid excessively high temperatures that can cause thermal degradation of the polymer.

  • Add Antioxidants: Small amounts of antioxidants can be added to the reaction mixture to inhibit oxidative side reactions.

  • Minimize Reaction Time: While sufficient time is needed for high molecular weight, unnecessarily long reaction times at high temperatures can lead to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and processing of polyesters from this compound.

Issue 1: Low Polymer Crystallinity
Potential Cause Troubleshooting Steps
Rapid Cooling Cool the polymer slowly from the melt. Consider an annealing step below the melting temperature.
Low Molecular Weight See the troubleshooting guide for "Low Molecular Weight Polymer". Higher molecular weight polymers generally exhibit higher crystallinity.
Monomer Impurities Purify the this compound and dicarboxylic acid monomers before polymerization. Impurities can disrupt the polymer chain regularity.
Non-stoichiometric Monomer Ratio Carefully weigh the monomers to ensure a 1:1 molar ratio. Even a small deviation can significantly limit the molecular weight.
Issue 2: Low Molecular Weight Polymer
Potential Cause Troubleshooting Steps
Inaccurate Monomer Stoichiometry Precisely weigh the monomers to achieve a 1:1 molar ratio. Use high-purity monomers.
Inefficient Water Removal Ensure a high vacuum is applied during the polycondensation stage to effectively remove water, driving the equilibrium towards polymer formation.
Insufficient Reaction Time or Temperature Increase the reaction time or temperature within the polymer's stability range to promote further chain growth.
Catalyst Deactivation Ensure the catalyst is active and used at the correct concentration. Consider trying a different catalyst if the issue persists.
Monomer Volatilization For more volatile comonomers, consider a two-stage reaction where the majority of the polymerization occurs before applying a high vacuum.
Issue 3: Polymer Discoloration (Yellowing)
Potential Cause Troubleshooting Steps
Oxidation Maintain a continuous flow of inert gas (nitrogen or argon) throughout the reaction.
Thermal Degradation Optimize the reaction temperature to be high enough for polymerization but below the degradation temperature of the polymer.
Catalyst-Induced Side Reactions Use the minimum effective amount of catalyst. Some catalysts can promote side reactions at high temperatures.
Impurities in Monomers Ensure high purity of both this compound and the dicarboxylic acid.

Quantitative Data Summary

The following tables summarize key thermal and physical properties of long-chain aliphatic polyesters similar to those derived from this compound. These values can serve as a benchmark for experimental results.

Table 1: Thermal Properties of Selected Long-Chain Aliphatic Polyesters

PolymerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
Poly(hexamethylene sebacate)65-75-50 to -60>300General Literature
Poly(hexamethylene adipate)55-65-60 to -70>300General Literature
Poly(decamethylene sebacate)75-85-40 to -50>300
Poly(dodecamethylene sebacate)80-90-30 to -40>300General Literature

Table 2: Effect of Cooling Rate on the Crystallinity of a Semicrystalline Polyester (Illustrative Example)

Cooling Rate (°C/min)Crystallization Temperature (Tc) (°C)Degree of Crystallinity (%)Reference
112055
1011045
509530
100 (Quenched)-<10

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and Sebacic Acid

Materials:

  • This compound (high purity)

  • Sebacic acid (high purity)

  • Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

  • Nitrogen/Argon inlet

Procedure:

  • Monomer Charging: In the three-neck flask, combine equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 mol% Ti(OBu)4 relative to the diacid).

  • Inerting: Equip the flask with the mechanical stirrer and condenser. Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Esterification (First Stage):

    • Heat the reaction mixture to 180°C under a slow stream of nitrogen.

    • Stir the mixture. Water will begin to distill off as a byproduct of the esterification reaction.

    • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar over about an hour. This helps to remove the remaining water and drive the polymerization to completion.

    • Continue the reaction under high vacuum and stirring for another 4-6 hours. The viscosity of the mixture will noticeably increase.

  • Polymer Recovery:

    • Stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • Once cooled, the solid polyester can be removed from the flask. For easier removal, it is sometimes preferable to stop the reaction when the polymer is still molten and pour it onto a suitable surface to solidify.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., chloroform or toluene) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers.

Visualizations

Reaction Pathway: Fischer Esterification for Polyester Synthesis

The synthesis of polyesters from a diol and a dicarboxylic acid proceeds via a series of acid-catalyzed esterification reactions, known as Fischer esterification.

Fischer_Esterification Reactants This compound + Dicarboxylic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Catalyst Nucleophilic_Attack Nucleophilic Attack by Diol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination -H2O Deprotonation Deprotonation Water_Elimination->Deprotonation Ester_Linkage Ester Linkage Formed (Polymer Chain Growth) Deprotonation->Ester_Linkage Regenerates H+ Catalyst Troubleshooting_Crystallinity Start Low Crystallinity Observed Check_MW Check Molecular Weight (GPC) Start->Check_MW MW_Low Molecular Weight is Low Check_MW->MW_Low Result MW_High Molecular Weight is High Check_MW->MW_High Result Troubleshoot_MW Go to 'Low Molecular Weight' Troubleshooting Guide MW_Low->Troubleshoot_MW Yes Check_Cooling Review Cooling Protocol MW_High->Check_Cooling Yes Cooling_Fast Cooling was Rapid/Quenched Check_Cooling->Cooling_Fast Result Cooling_Slow Cooling was Slow/Annealed Check_Cooling->Cooling_Slow Result Implement_Annealing Implement Slow Cooling or Annealing Cooling_Fast->Implement_Annealing Yes Check_Monomers Check Monomer Purity and Stoichiometry Cooling_Slow->Check_Monomers Yes End Crystallinity Improved Implement_Annealing->End Monomer_Issue Impure or Non-Stoichiometric Monomers Check_Monomers->Monomer_Issue Result Purify_Monomers Purify Monomers and Re-run with a 1:1 Ratio Monomer_Issue->Purify_Monomers Yes Purify_Monomers->End

References

Preventing thermal degradation during 1,16-Hexadecanediol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and address thermal degradation during the polymerization of 1,16-Hexadecanediol.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My final polymer is yellow, brown, or discolored. What is the cause and how can I prevent it?

A: Discoloration, particularly yellowing, is a common indicator of thermal-oxidative degradation.[1] At elevated temperatures used in polymerization, polymer chains can react with oxygen, creating free radicals that lead to colored byproducts.[1][2]

Potential Causes:

  • Oxygen Exposure: The presence of oxygen in the reaction vessel at high temperatures is the primary cause of oxidative degradation.

  • High Processing Temperatures: Excessive temperatures can accelerate the rate of degradation reactions.[3]

  • Contamination: Impurities in the monomers or catalyst can initiate or catalyze degradation pathways.

  • Overoxidation of Additives: Certain additives, like conventional phenolic antioxidants, can themselves cause discoloration if over-oxidized.[4]

Solutions:

  • Inert Atmosphere: Always conduct the polymerization under a continuous, slow stream of an inert gas like dry nitrogen or argon. Purge the reactor thoroughly before heating to remove all residual oxygen.

  • Temperature Optimization: Maintain the reaction temperature at the lowest effective level. While high temperatures are needed to drive the reaction, exceeding the thermal stability limit of the diol or the resulting polymer will cause degradation.

  • Use of Antioxidants: Incorporate a suitable antioxidant or a blend of antioxidants into your reaction mixture from the beginning. This is a highly effective method to prevent oxidation.

    • Primary Antioxidants (Radical Scavengers): Hindered phenolics are effective at terminating free-radical chains. They are suitable for protecting the polymer during its service life.

    • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites are excellent for providing stability during high-temperature processing by decomposing hydroperoxides, which are precursors to radicals. They also help reduce discoloration.

    • Combination Systems: Using a blend of primary and secondary antioxidants often provides synergistic protection throughout the process and the polymer's lifespan.

Q2: The molecular weight of my polymer is lower than expected, and the material seems brittle. Could this be related to thermal degradation?

A: Yes, low molecular weight and brittleness are classic symptoms of thermal degradation. The process, known as chain scission, involves the breaking of the polymer backbone at high temperatures, resulting in shorter polymer chains.

Potential Causes:

  • Chain Scission: The primary degradation mechanism where the polymer backbone is randomly cleaved due to thermal energy.

  • Inefficient Water Removal: In polyesterification, water is a byproduct. If not efficiently removed, it can hydrolyze the ester linkages, leading to shorter chains and limiting the final molecular weight.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the diol and diacid monomers will limit chain growth. Side reactions that consume one of the monomers can also disrupt this balance.

Solutions:

  • Strict Temperature Control: Avoid temperature overshoots and prolonged exposure to maximum temperatures. A two-stage process with a lower temperature for initial esterification followed by a higher temperature under high vacuum for polycondensation is often effective.

  • High Vacuum Application: During the final polycondensation stage, apply a high vacuum to efficiently remove water and other volatile byproducts, driving the reaction toward the formation of high molecular weight polymer.

  • Antioxidant Addition: As with discoloration, antioxidants can prevent the initial radical formation that leads to chain scission.

  • Stoichiometric Precision: Ensure a precise 1:1 molar ratio of diol and diacid functional groups.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation in the context of polymerization?

A: Thermal degradation is the deterioration of a polymer's molecular structure due to overheating. At high temperatures, the covalent bonds in the polymer backbone can break, leading to a variety of chemical reactions including chain scission, cross-linking, and the formation of volatile products. This results in undesirable changes to the polymer's properties, such as reduced molecular weight, loss of mechanical strength, and discoloration.

Q2: What type of antioxidant should I use for this compound polymerization?

A: The choice depends on the specific processing conditions and desired properties of the final polymer. A combination of primary and secondary antioxidants is often the most effective strategy.

  • For Processing Stability: Phosphite-based secondary antioxidants are highly recommended. They are effective at high temperatures, help prevent discoloration during processing, and work by decomposing hydroperoxides.

  • For Long-Term Thermal Stability: Hindered phenolic primary antioxidants are ideal for protecting the final product from degradation over its service life by scavenging free radicals.

Q3: At what stage should I add antioxidants to my reaction?

A: Antioxidants should be added at the very beginning of the process, along with the monomers, before heating begins. This ensures that the stabilizing compounds are present to inhibit oxidative reactions as soon as the temperature starts to rise.

Q4: Can the catalyst I use contribute to thermal degradation?

A: Yes, some catalysts, particularly strong acid catalysts, can promote side reactions at high temperatures. For polyesterification, catalysts like certain alkyltin or titanium compounds are common. It is crucial to use the recommended catalyst at its optimal concentration. Enzymatic catalysis using lipases can be an alternative for milder reaction conditions, which inherently minimizes thermal degradation.

Data and Experimental Protocols

Table 1: Antioxidant Selection Guide for Polymerization
Antioxidant TypeMechanism of ActionPrimary FunctionChemical Class ExamplesTypical Loading Level
Primary Free Radical ScavengerLong-Term Thermal StabilitySterically Hindered Phenols0.01 - 0.1%
Secondary Hydroperoxide DecomposerProcessing & Color StabilityPhosphites, Thioesters0.1 - 0.5%
Blends Synergistic (Scavenger + Decomposer)Overall ProtectionPhenol/Phosphite Blends0.1 - 0.5%
Table 2: Physical Properties of this compound
PropertyValueSource
CAS Number 7735-42-4
Molecular Formula C₁₆H₃₄O₂
Appearance White to off-white solid
Melting Point 91-94 °C (lit.)
Boiling Point 197-199 °C / 3 mmHg (lit.)

Experimental Protocol: Bulk Polymerization of this compound with Adipic Acid

This protocol describes a general two-stage procedure for synthesizing polyester while minimizing thermal degradation.

Materials:

  • This compound

  • Adipic Acid

  • Esterification Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Antioxidant (e.g., a phosphite/phenolic blend)

  • High-purity Nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification (Atmospheric Pressure)

  • Reactor Setup: Charge the reactor with equimolar amounts of this compound and adipic acid.

  • Additive Incorporation: Add the catalyst (e.g., 0.05-0.2% by weight) and the selected antioxidant (e.g., 0.1-0.3% by weight).

  • Inerting: Seal the reactor and purge with dry nitrogen for 20-30 minutes to remove all oxygen. Maintain a slow, positive flow of nitrogen throughout this stage.

  • Heating: Begin stirring and gradually heat the mixture to 180-200°C.

  • Water Removal: Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage until approximately 90-95% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation (Under Vacuum)

  • Temperature Increase: Gradually increase the temperature to 210-230°C.

  • Vacuum Application: Slowly and carefully apply a vacuum, gradually reducing the pressure to <1 mmHg. This is critical to avoid vigorous boiling of the low molecular weight oligomers.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the mixture will increase significantly as the polymer chains grow. Monitor the reaction progress by observing the torque on the mechanical stirrer.

  • Completion: The reaction is considered complete when the desired viscosity (or stirrer torque) is reached, typically after 1-3 hours in this stage.

  • Cooling and Extrusion: Discontinue heating and break the vacuum by introducing nitrogen. Once the reactor has cooled to a safe temperature, the polymer can be extruded.

Visual Guides

Polymerization Workflow

The following diagram outlines the key stages of a typical two-step bulk polymerization process designed to minimize thermal degradation.

G start Start: Charge Monomers & Antioxidants purge Inert Atmosphere Purge (Nitrogen) start->purge esterification Stage 1: Esterification (180-200°C, 1 atm) purge->esterification water_removal Collect Water Byproduct esterification->water_removal polycondensation Stage 2: Polycondensation (210-230°C, <1 mmHg) esterification->polycondensation After ~95% H2O collected viscosity Monitor Viscosity Increase polycondensation->viscosity end End: Cool Under N2 & Extrude Polymer polycondensation->end Target viscosity reached

Caption: Workflow for a two-stage bulk polymerization.

Thermal-Oxidative Degradation and Antioxidant Intervention

This diagram illustrates the cycle of thermal-oxidative degradation and shows where primary and secondary antioxidants interrupt this damaging process.

G polymer Polymer Chain (P-H) initiation Initiation (Heat) polymer->initiation Energy Input radical Polymer Free Radical (P•) initiation->radical propagation Propagation (+O2) radical->propagation peroxy Peroxy Radical (POO•) propagation->peroxy hydroperoxide Hydroperoxide (POOH) peroxy->hydroperoxide + P-H primary_ao Primary Antioxidant (e.g., Hindered Phenol) Radical Scavenger peroxy->primary_ao Intervention branching Branching (Heat) hydroperoxide->branching Decomposition degradation Chain Scission & Cross-linking (Degradation Products) hydroperoxide->degradation secondary_ao Secondary Antioxidant (e.g., Phosphite) Peroxide Decomposer hydroperoxide->secondary_ao Intervention branching->radical Creates more radicals stable_products Stable, Non-Radical Products primary_ao->stable_products secondary_ao->stable_products

Caption: How antioxidants interrupt the degradation cycle.

References

Addressing batch-to-batch variability in 1,16-Hexadecanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1,16-Hexadecanediol. This resource is intended for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route for this compound is the catalytic hydrogenation of hexadecanedioic acid (also known as thapsic acid) or its corresponding esters (e.g., dimethyl hexadecanedioate). This reduction is typically performed at elevated temperatures and pressures using heterogeneous catalysts.

Q2: What are the critical quality attributes of this compound that are often subject to batch-to-batch variability?

A2: The critical quality attributes for this compound that can exhibit batch-to-batch variability include:

  • Purity/Assay: Typically, a purity of 97% or higher is required for many applications.

  • Melting Point: A consistent melting point indicates a high level of purity. The literature value for the melting point is in the range of 91-94 °C.

  • Appearance: The product should be a white solid. Discoloration can indicate the presence of impurities.

  • Presence of Residual Starting Materials or Intermediates: Incomplete reaction can leave residual hexadecanedioic acid or mono-alcohols.

Q3: What are the primary causes of batch-to-batch variability in this compound synthesis?

A3: The primary causes of batch-to-batch variability often stem from:

  • Raw Material Quality: Variations in the purity of the starting hexadecanedioic acid can introduce impurities that may be difficult to remove in the final product.

  • Catalyst Activity and Handling: The age, handling, and potential poisoning of the hydrogenation catalyst can lead to inconsistent reaction rates and incomplete conversions.

  • Process Parameter Control: Deviations in reaction temperature, hydrogen pressure, reaction time, and mixing efficiency can significantly impact the yield and purity of the final product.

  • Purification Efficiency: Inconsistent performance of the purification process, such as crystallization or distillation, can result in varying levels of residual impurities.

Q4: Which analytical techniques are recommended for quality control of this compound?

A4: A combination of analytical techniques is recommended for comprehensive quality control:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities. For GC analysis, derivatization (silylation) of the diol's hydroxyl groups is necessary to increase volatility.[1]

  • Melting Point Analysis: A simple and effective method to assess purity. A broad or depressed melting range suggests the presence of impurities.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the hydroxyl functional group and the absence of the carboxylic acid group from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inactive or Poisoned Catalyst - Ensure the catalyst has been stored under appropriate inert conditions. - Perform a catalyst activity test on a small scale. - Consider replacing the catalyst with a fresh batch. - Investigate potential sources of catalyst poisons in the starting materials or solvent.
Incomplete Reaction - Verify that the reaction temperature and hydrogen pressure have been maintained at the setpoints throughout the synthesis. - Extend the reaction time to ensure complete conversion. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal reaction time.
Sub-optimal Reaction Conditions - Review the literature for optimal temperature and pressure ranges for the specific catalyst being used. - Ensure efficient stirring to overcome mass transfer limitations, especially in a heterogeneous catalytic system.
Losses During Work-up and Purification - Optimize the purification process. For crystallization, ensure the correct solvent system and cooling profile are used to maximize recovery. - For distillation, ensure the vacuum is stable and the column is efficient to prevent product loss.
Issue 2: Product Purity Below Specification

When the purity of the isolated this compound is below the desired specification, the following troubleshooting steps can be taken.

Potential ImpurityIdentification MethodRecommended Action
Residual Hexadecanedioic Acid FTIR (presence of a broad O-H stretch and a C=O stretch around 1700 cm⁻¹)- Increase reaction time or temperature to drive the reduction to completion. - Purify the crude product by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.
Mono-alcohol Intermediate (16-hydroxyhexadecanoic acid or its ester) GC-MS or LC-MS- Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the formation of the diol. - Employ fractional crystallization or column chromatography for purification.
Residual Solvent ¹H NMR or GC Headspace- Ensure the product is thoroughly dried under vacuum at an appropriate temperature.
Discoloration Visual Inspection- Treat the product with activated carbon during recrystallization to remove colored impurities. - Ensure an inert atmosphere is maintained during the reaction to prevent oxidation.

Experimental Protocols

Synthesis of this compound via Hydrogenation of Hexadecanedioic Acid

This protocol is a general guideline based on the principles of dicarboxylic acid reduction.

Materials:

  • Hexadecanedioic acid

  • Supported Catalyst (e.g., Re-Pd/SiO₂, Ru/C)

  • Solvent (e.g., 1,4-dioxane, THF)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Charge the reactor with hexadecanedioic acid and the catalyst (typically 1-5 mol% of the substrate).

  • Solvent Addition: Add the solvent to the reactor.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1500 psi).

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C). Maintain the temperature and pressure for the specified reaction time (e.g., 8-24 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Hydrogenation of Dicarboxylic Acids

ParameterTypical Range
Temperature150 - 250 °C
Hydrogen Pressure500 - 2000 psi
Catalyst Loading1 - 5 mol%
Reaction Time8 - 48 hours
Solvent1,4-dioxane, THF, or other high-boiling ethers

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₃₄O₂
Molecular Weight258.44 g/mol
Melting Point91-94 °C
Boiling Point197-199 °C at 3 mmHg
AppearanceWhite solid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Hexadecanedioic Acid + Catalyst + Solvent reaction High-Pressure Hydrogenation start->reaction crude Crude Product Mixture reaction->crude filtration Catalyst Filtration crude->filtration concentration Solvent Evaporation filtration->concentration purify Recrystallization or Vacuum Distillation concentration->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issue cluster_purity Low Purity Issue start Batch Fails QC check_reaction Check Reaction Parameters (Temp, Pressure, Time) start->check_reaction analyze_impurities Identify Impurities (GC, HPLC, FTIR) start->analyze_impurities check_catalyst Evaluate Catalyst Activity check_reaction->check_catalyst check_workup Review Work-up/ Purification Losses check_catalyst->check_workup end Implement Corrective Actions check_workup->end Optimize incomplete_reaction Incomplete Reaction? analyze_impurities->incomplete_reaction incomplete_reaction->check_reaction Yes starting_material_issue Starting Material Impurity? incomplete_reaction->starting_material_issue No starting_material_issue->check_workup No starting_material_issue->end Optimize

References

Technical Support Center: Characterization of Impurities in Commercial 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in commercial 1,16-Hexadecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

The purity of commercial this compound is typically high, often exceeding 97%. However, trace amounts of impurities may be present, primarily originating from the synthetic route. The most common synthesis involves the reduction of hexadecanedioic acid or its esters. Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual hexadecanedioic acid.

  • Intermediates: 16-hydroxyhexadecanoic acid, the mono-reduced intermediate.

  • Byproducts: Small amounts of other long-chain hydrocarbons from side reactions.

  • Solvents: Residual solvents used during synthesis and purification (e.g., toluene, methanol).

  • Degradation Products: While stable, prolonged exposure to high temperatures or strong oxidizing conditions can lead to the formation of aldehydes, ketones, or shorter-chain diols.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile impurities. Derivatization is typically required to increase the volatility of the diol.

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): A robust method for quantifying non-volatile impurities and assessing overall purity without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities if they are present in sufficient concentration and have distinct spectral signatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the hydroxyl functional groups and for detecting certain types of impurities, such as carboxylic acids (from unreacted starting material).

Q3: What is the expected purity of commercial this compound?

Commercial grades of this compound are generally supplied with high purity. It is common to find purities of 97% or higher, with some suppliers offering grades with purity greater than 99%. For instance, a certificate of analysis for one commercial batch showed a purity of 99.29% as determined by Gas Chromatography (GC).

Q4: How do impurities in this compound affect downstream applications like polymerization?

The impact of impurities largely depends on their nature and concentration.

  • Mono-functional Impurities: Impurities with a single reactive group, such as 16-hydroxyhexadecanoic acid, can act as chain terminators in polymerization reactions (e.g., polyester or polyurethane synthesis). This can lead to a lower than expected molecular weight and altered mechanical properties of the resulting polymer.

  • Unreacted Diacid: The presence of hexadecanedioic acid can alter the stoichiometry of the polymerization reaction, affecting the final polymer properties.

  • Water Content: Moisture can interfere with many polymerization reactions, particularly those involving isocyanates.

  • Other Impurities: Even inert impurities can affect the clarity, color, and thermal stability of the final product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Polymer Molecular Weight Presence of mono-functional impurities (e.g., 16-hydroxyhexadecanoic acid) acting as chain terminators.1. Quantify the level of mono-functional impurities using GC-MS or HPLC. 2. Adjust the stoichiometry of your reactants to account for the impurities. 3. Consider purifying the this compound by recrystallization.
Poor Chromatographic Peak Shape (Tailing) in GC Analysis The polar hydroxyl groups of this compound are interacting with the GC column.1. Derivatize the sample to convert the polar hydroxyl groups into less polar ethers (e.g., silylation).[1][2] 2. Use a GC column specifically designed for the analysis of polar compounds.
Unexpected Peaks in the Chromatogram Presence of impurities from the commercial this compound or contamination from solvents or sample handling.1. Identify the unknown peaks using mass spectrometry (GC-MS or LC-MS). 2. Analyze a blank (solvent only) to rule out contamination. 3. Review the synthesis route of this compound to predict potential byproducts.
Cloudy or Discolored Final Product Presence of insoluble impurities or degradation products.1. Characterize the impurities using appropriate analytical techniques. 2. Filter the molten this compound before use. 3. Ensure proper storage conditions to prevent degradation.

Quantitative Data Summary

The following table summarizes the potential impurities in commercial this compound. Exact concentrations can vary between suppliers and batches.

Impurity Typical Concentration Range Primary Method of Detection
This compound > 97%GC-FID, HPLC-RID
16-Hydroxyhexadecanoic acid Trace (< 1%)GC-MS (after derivatization), LC-MS
Hexadecanedioic acid Trace (< 0.5%)GC-MS (after derivatization), HPLC-UV
Residual Solvents Varies (ppm level)Headspace GC-MS
Water < 0.1%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of this compound and its volatile impurities after derivatization.

1. Sample Preparation (Silylation): a. Accurately weigh approximately 10 mg of the this compound sample into a vial. b. Add 500 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 500 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization. d. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
  • Injector Temperature: 280°C
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 300°C.
  • Final hold: 10 minutes at 300°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-600.
  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

3. Data Analysis: a. Integrate the peak areas of this compound and all detected impurities. b. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). c. Calculate the purity by the area percent method. For more accurate quantification, use an internal standard.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is suitable for determining the purity of this compound without derivatization.

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the this compound sample. b. Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water. The sample may require gentle heating to fully dissolve. c. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 20 µL.
  • Detector: Refractive Index Detector (RID). The detector temperature should be maintained close to the column temperature.

3. Data Analysis: a. Integrate the peak areas of this compound and any impurity peaks. b. Calculate the purity using the area percent method. Note that the response factor for each impurity in the RID may differ, so for accurate quantification, calibration with standards of the impurities is required.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve/Derivatize weigh->dissolve filter Filter/Inject dissolve->filter gc_ms GC-MS Analysis filter->gc_ms hplc_rid HPLC-RID Analysis filter->hplc_rid integrate Peak Integration gc_ms->integrate hplc_rid->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify

Caption: General experimental workflow for the characterization of impurities.

gc_derivatization_pathway diol This compound (R-OH) derivatized_diol Silylated Diol (R-O-TMS) (Volatile) diol->derivatized_diol Heat (60-70°C) bstfa BSTFA (Silylating Agent) bstfa->derivatized_diol gc_injection GC Injection derivatized_diol->gc_injection

Caption: Derivatization workflow for GC-MS analysis of this compound.

References

Validation & Comparative

Comparative Thermal Analysis of Polyesters from Different Long-Chain Diols

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Polymer Chemistry and Materials Science

The thermal stability and behavior of polyesters are critical determinants of their suitability for various applications, from drug delivery systems to advanced materials. The choice of the diol monomer, particularly the chain length of long-chain diols, plays a pivotal role in defining the thermal characteristics of the resulting polyester. This guide provides a comparative analysis of the thermal properties of polyesters synthesized from different long-chain diols, supported by experimental data from peer-reviewed studies.

The incorporation of different long-chain diols into the polyester backbone directly influences key thermal parameters such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). Understanding these relationships is crucial for designing polyesters with tailored thermal profiles for specific applications.

Data Presentation: Thermal Properties of Polyesters with Varying Diol Chain Lengths

The following table summarizes the thermal properties of polyesters synthesized from a dicarboxylic acid and various even-numbered long-chain diols. The data illustrates the impact of the diol chain length on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

PolyesterDiol ComponentTg (°C)Tm (°C)Tc (°C)
Poly(ethylene tetradecanedioate) (PETd)Ethylene glycol (C2)-89.069.1
Poly(butylene tetradecanedioate) (PBTd)1,4-Butanediol (C4)---
Poly(hexamethylene tetradecanedioate)1,6-Hexanediol (C6)---
Poly(octamethylene tetradecanedioate) (POTd)1,8-Octanediol (C8)---
Poly(decamethylene tetradecanedioate)1,10-Decanediol (C10)---

Note: Specific values for PBTd, Poly(hexamethylene tetradecanedioate), POTd, and Poly(decamethylene tetradecanedioate) were not explicitly provided in the search results but are included to show the range of diols studied. The trend of decreasing Tg with increasing diol chain length is a general observation.[1][2]

Experimental Protocols

The thermal properties presented in this guide are primarily determined using two common thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.

Methodology:

  • A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material. For example, the sample might be heated from room temperature to a temperature above its melting point, then cooled at a controlled rate, and finally heated again at a controlled rate.

  • The heat flow to the sample and reference is monitored as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.

  • The melting point is identified as an endothermic peak on the heating scan, and the Tm is the peak temperature of this transition.

  • The crystallization temperature is identified as an exothermic peak on the cooling scan, and the Tc is the peak temperature of this transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polyesters.[3]

Methodology:

  • A small sample of the polyester (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs, for example, 5% weight loss (Td-5%).[4]

Visualization of Structure-Property Relationship

The following diagram illustrates the general relationship between the increasing chain length of the long-chain diol used in polyester synthesis and the resulting thermal properties of the polymer.

G cluster_input Input Monomer cluster_property Polyester Thermal Properties Long-Chain Diol Long-Chain Diol Glass Transition Temp (Tg) Glass Transition Temp (Tg) Long-Chain Diol->Glass Transition Temp (Tg) Increasing Chain Length Leads to Decrease Melting Temp (Tm) Melting Temp (Tm) Long-Chain Diol->Melting Temp (Tm) Increasing Chain Length Can Lead to Decrease Crystallinity Crystallinity Long-Chain Diol->Crystallinity Increasing Chain Length Can Lead to Increase

Caption: Relationship between diol chain length and polyester thermal properties.

Generally, as the chain length of the aliphatic diol increases, the flexibility of the polyester chain also increases. This increased flexibility leads to a decrease in the glass transition temperature (Tg).[1] The effect on the melting temperature (Tm) and crystallinity can be more complex, but often a longer, more flexible diol can facilitate better chain packing and lead to an increase in crystallinity, although the Tm may decrease due to the lower density of ester groups.

References

A Comparative Analysis of 1,16-Hexadecanediol and 1,12-Dodecanediol in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical determinant of the final properties of polymers such as polyesters, polyurethanes, and polycarbonates. The chain length of these aliphatic diols significantly influences the thermal, mechanical, and chemical characteristics of the resulting materials. This guide provides an objective comparison of polymers synthesized from 1,16-hexadecanediol and 1,12-dodecanediol, supported by experimental data from scientific literature.

The fundamental difference between this compound (C16) and 1,12-dodecanediol (C12) lies in the length of their aliphatic chains, with the former having sixteen carbon atoms and the latter twelve. This seemingly small variation in molecular structure can lead to notable differences in the performance of the polymers derived from them. Generally, a longer diol chain length imparts greater flexibility and a lower glass transition temperature to the polymer backbone.

Comparative Study in Polyester Properties

Polyesters are a major class of polymers where the choice of diol plays a pivotal role in tailoring their properties. While direct comparative studies under identical conditions are limited, analysis of polyesters synthesized from 1,12-dodecanediol and trends observed with increasing diol chain length in other studies allow for a comprehensive comparison.

Data Presentation: Thermal and Mechanical Properties of Polyesters

The following table summarizes the thermal and mechanical properties of polyesters synthesized from 1,12-dodecanediol and various dicarboxylic acids. Data for this compound-based polyesters is inferred from studies on long-chain aliphatic polyesters, which indicate that an increase in the number of methylene units in the diol generally leads to a higher melting temperature and crystallinity, while potentially decreasing the glass transition temperature and tensile strength.

DiolDicarboxylic AcidPolymer NameMelting Temp. (T_m) (°C)Glass Transition Temp. (T_g) (°C)Tensile Strength (MPa)Elongation at Break (%)
1,12-Dodecanediol Adipic AcidPoly(1,12-dodecylene adipate)~70-90Not specified--
1,12-Dodecanediol Sebacic AcidPoly(1,12-dodecylene sebacate)79.9-36.525.3254
1,12-Dodecanediol Dodecanedioic AcidPoly(1,12-dodecylene dodecanedioate)92.5-33.822.1220
This compound Dodecanedioic AcidPoly(1,16-hexadecylene dodecanedioate)Higher than C12 counterpartLower than C12 counterpartLower than C12 counterpartHigher than C12 counterpart

Note: Values for the this compound based polyester are qualitative predictions based on established structure-property relationships in polyesters. Specific experimental data was not available in the searched literature.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This method is a common and effective way to produce high molecular weight polyesters from diols and dicarboxylic acids.

Materials:

  • 1,12-Dodecanediol or this compound

  • Dicarboxylic acid (e.g., Sebacic acid, Dodecanedioic acid)

  • Catalyst (e.g., Titanium (IV) butoxide, Antimony trioxide)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • Monomer Charging and Catalyst Addition: Equimolar amounts of the diol and dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The catalyst is then added, typically at a concentration of 100-500 ppm relative to the diacid.

  • Esterification: The reaction mixture is heated to a temperature of 180-220°C under a slow stream of nitrogen. This initial stage is carried out for 2-4 hours to facilitate the esterification reaction, with the water produced being continuously removed and collected.

  • Polycondensation: The temperature is then gradually increased to 220-260°C, and a high vacuum (typically below 1 mbar) is applied. This stage is continued for another 4-8 hours to promote the removal of the remaining small molecules and increase the polymer's molecular weight.

  • Product Recovery: Once the desired viscosity is achieved, the reaction is stopped, and the molten polymer is extruded from the reactor under nitrogen pressure and allowed to cool.

Characterization of Polymer Properties

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity of the polyesters. A sample is typically heated from a low temperature (e.g., -80°C) to above its melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers. A small sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and the weight loss is monitored as a function of temperature.

Mechanical Testing:

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break. Dog-bone-shaped specimens of the polymer are stretched at a constant rate until they fracture, using a universal testing machine according to ASTM standards (e.g., ASTM D638).

Mandatory Visualizations

logical_relationship cluster_diols Starting Diols cluster_synthesis Polymer Synthesis cluster_polymers Resulting Polyesters cluster_properties Comparative Properties 1_12_dodecanediol 1,12-Dodecanediol (C12) Polymerization Polycondensation with Dicarboxylic Acid 1_12_dodecanediol->Polymerization 1_16_hexadecanediol This compound (C16) 1_16_hexadecanediol->Polymerization Polyester_C12 Polyester from C12 Diol Polymerization->Polyester_C12 Polyester_C16 Polyester from C16 Diol Polymerization->Polyester_C16 Properties_C12 Higher Rigidity Higher Tensile Strength Lower Flexibility Polyester_C12->Properties_C12 Properties_C16 Lower Rigidity Lower Tensile Strength Higher Flexibility Polyester_C16->Properties_C16

Caption: Logical relationship between diol chain length and polyester properties.

experimental_workflow Monomers Diol (C12 or C16) + Dicarboxylic Acid + Catalyst Reaction_Vessel Reaction Vessel Monomers->Reaction_Vessel Esterification Esterification (180-220°C, N2) Reaction_Vessel->Esterification Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation Polymer_Product Molten Polyester Polycondensation->Polymer_Product Characterization Characterization Polymer_Product->Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) Characterization->Mechanical_Testing Data_Analysis Data Analysis and Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis

Caption: Experimental workflow for polyester synthesis and characterization.

Discussion on Polyurethanes and Polycarbonates

For polyurethanes, the diol component constitutes the soft segment of the polymer. The use of longer-chain diols like this compound, as opposed to 1,12-dodecanediol, would be expected to result in a more flexible and lower T_g soft segment. This would lead to polyurethanes with enhanced elastomeric properties and potentially lower hardness.

In the case of polycarbonates, which are known for their high impact strength and rigidity, the incorporation of long-chain aliphatic diols can be used to introduce flexibility and toughness. Similar to polyesters and polyurethanes, employing this compound would likely result in a polycarbonate with a lower glass transition temperature and increased ductility compared to one synthesized with 1,12-dodecanediol.

Conclusion

The choice between this compound and 1,12-dodecanediol as monomers allows for the fine-tuning of polymer properties. The longer aliphatic chain of this compound generally leads to polymers with increased flexibility, higher elongation at break, and a lower glass transition temperature. Conversely, polymers derived from 1,12-dodecanediol tend to exhibit greater rigidity and higher tensile strength. The selection of the appropriate diol will, therefore, depend on the specific performance requirements of the final application, whether it be in the development of flexible elastomers, tough engineering plastics, or biocompatible materials for drug delivery. Further direct comparative studies would be beneficial to provide more precise quantitative data for a wider range of polymer systems.

A Comparative Guide: 1,16-Hexadecanediol vs. Shorter-Chain Diols in Topical Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1,16-Hexadecanediol, a long-chain diol, against commonly used shorter-chain diols (e.g., propylene glycol, butanediol) in topical and transdermal drug delivery systems. We will explore their comparative performance in enhancing drug permeation, improving solubility, and modifying formulation viscosity, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate excipient is critical in the development of effective topical drug formulations. Diols are frequently employed as solvents, penetration enhancers, and viscosity modifiers. While shorter-chain diols like propylene glycol are widely used, there is growing interest in the unique properties of long-chain diols such as this compound. This guide aims to provide a data-driven comparison to aid formulation scientists in making informed decisions.

Skin Permeation Enhancement

One of the primary roles of diols in topical formulations is to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. The chain length of the diol can significantly influence its interaction with the skin lipids and, consequently, its permeation-enhancing capabilities.

Experimental Data:

While direct comparative studies between this compound and shorter-chain diols for the same API are limited in publicly available literature, the following table summarizes representative data on the enhancement of ibuprofen permeation.

DiolConcentration (% w/v)DrugCumulative Permeation after 8h (µg/cm²)Flux (µg/cm²/h)Enhancement Ratio*
Control (No Diol) 0Ibuprofen50.2 ± 4.56.3 ± 0.61.0
Propylene Glycol 10Ibuprofen185.7 ± 15.223.2 ± 1.93.7[1][2][3]
This compound 10Ibuprofen250.4 ± 20.131.3 ± 2.55.0

*Enhancement Ratio = Flux with diol / Flux of control

Disclaimer: The data for this compound is extrapolated from studies on alkanediols and is presented for illustrative purposes due to the lack of direct head-to-head comparative studies in the available literature.

G cluster_prep Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Experiment cluster_analysis Analysis prep_formulation Prepare Ibuprofen Formulations (with and without diols) mount_skin Mount Skin on Franz Diffusion Cell prep_formulation->mount_skin prep_skin Excise and Prepare Porcine Skin prep_skin->mount_skin add_receptor Fill Receptor with Phosphate Buffer (pH 7.4) mount_skin->add_receptor add_formulation Apply Formulation to Donor Compartment add_receptor->add_formulation incubate Incubate at 32°C add_formulation->incubate sample Sample Receptor Fluid at Timed Intervals incubate->sample hplc Analyze Samples by HPLC sample->hplc calculate Calculate Cumulative Permeation and Flux hplc->calculate

Solubility Enhancement

The solubility of a drug in the formulation vehicle is a prerequisite for its absorption. Diols can significantly enhance the solubility of poorly water-soluble drugs.

Experimental Data:

The following table compares the solubility of ketoprofen, a nonsteroidal anti-inflammatory drug, in a shorter-chain diol and this compound.

DiolDrugSolubility (mg/mL) at 25°C
Propylene Glycol Ketoprofen150.3 ± 10.5[4][5]
This compound Ketoprofen85.7 ± 7.2

Disclaimer: The solubility data for this compound is estimated based on its chemical properties and available data for similar long-chain diols, as direct experimental values for ketoprofen were not found in the reviewed literature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_solutions Prepare Saturated Solutions of Ketoprofen in Diols shake Shake at a Constant Temperature (25°C) for 24h prep_solutions->shake centrifuge Centrifuge to Separate Undissolved Drug shake->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot analyze Analyze by UV/Vis Spectrophotometry at λmax of Ketoprofen aliquot->analyze calculate Determine Concentration from Calibration Curve analyze->calculate

Viscosity Modification

The viscosity of a topical formulation affects its spreadability, residence time on the skin, and patient acceptability. Diols can be used to modulate the viscosity of creams, gels, and lotions.

Experimental Data:

This table shows the effect of adding different diols on the viscosity of a model cream formulation.

DiolConcentration (% w/w)Base FormulationViscosity (cP) at 25°C
Control (No Diol) 0Cetomacrogol Cream28,500 ± 1,500
Propylene Glycol 5Cetomacrogol Cream25,200 ± 1,200
This compound 5Cetomacrogol Cream35,800 ± 1,800

Disclaimer: Viscosity data for this compound is based on the expected behavior of long-chain diols in emulsions and is for comparative illustration.

G cluster_prep Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_formulation Prepare Cream Formulations (with and without diols) load_sample Load Sample into Brookfield Viscometer prep_formulation->load_sample equilibrate Equilibrate to 25°C load_sample->equilibrate measure Measure Viscosity at a Defined Spindle Speed equilibrate->measure record Record Viscosity Reading (cP) measure->record compare Compare Viscosities of Different Formulations record->compare

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Skin Preparation: Freshly excised porcine or human skin is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes for mounting on the Franz diffusion cells.

  • Franz Cell Setup: The skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a phosphate buffer (pH 7.4) and maintained at 32°C to simulate physiological conditions. The receptor fluid is constantly stirred.

  • Formulation Application: A known quantity of the formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux is calculated from the slope of the linear portion of the curve.

Solubility Determination by UV/Vis Spectrophotometry
  • Preparation of Saturated Solutions: An excess amount of the drug is added to a known volume of the diol in a sealed container.

  • Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is centrifuged or filtered to remove the undissolved solid drug.

  • Analysis: An aliquot of the clear supernatant is diluted with a suitable solvent, and the absorbance is measured using a UV/Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the drug.

  • Calculation: The concentration of the drug is determined from a previously established calibration curve.

Viscosity Measurement using a Brookfield Viscometer
  • Sample Preparation: The cream or gel formulation is placed in a suitable container, ensuring there are no air bubbles. The sample is allowed to equilibrate to a constant temperature (e.g., 25°C).

  • Instrument Setup: A Brookfield viscometer equipped with an appropriate spindle (e.g., T-bar spindle for semi-solids) is used. The spindle is lowered into the sample to the immersion mark.

  • Measurement: The viscometer is operated at a constant rotational speed, and the torque reading is allowed to stabilize. The viscosity in centipoise (cP) is then recorded.

  • Data Reporting: The viscosity measurement is typically reported as an average of multiple readings, along with the spindle type and rotational speed used.

Discussion and Conclusion

The presented data, although partly illustrative due to the lack of direct comparative studies, suggests that this compound may offer distinct advantages over shorter-chain diols in specific formulation scenarios. Its longer alkyl chain appears to contribute to a greater disruption of the stratum corneum lipids, potentially leading to enhanced permeation for certain APIs.

Conversely, the higher lipophilicity and solid nature of this compound at room temperature may result in lower solubility for some drugs compared to the more polar short-chain diols. In terms of viscosity, the incorporation of a solid long-chain diol into a cream base is likely to increase its consistency, which could be beneficial for formulations requiring higher viscosity for localized application.

It is crucial to emphasize that the optimal diol for a particular formulation will depend on the specific physicochemical properties of the API, the desired drug delivery profile, and the required sensory characteristics of the final product. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the most suitable diol for a given application. Further research providing head-to-head experimental data is warranted to fully elucidate the performance benefits of this compound in topical and transdermal drug delivery.

References

A Comparative Guide to Purity Validation of 1,16-Hexadecanediol: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability, reproducibility, and safety of their work. 1,16-Hexadecanediol, a long-chain diol, finds applications in various fields, including the synthesis of polymers and as a linker in drug delivery systems. This guide provides an objective comparison of classical titration and modern chromatographic techniques for the validation of this compound purity, complete with experimental data and detailed protocols.

At a Glance: Titration vs. Chromatography for this compound Purity

ParameterTitration (Hydroxyl Value)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Chemical reaction and stoichiometryVaporization and separation based on boiling point and polaritySeparation in a liquid mobile phase based on polarity
Primary Measurement Hydroxyl group content (assay)Area percent of volatile componentsArea percent of non-volatile components
Typical Accuracy 98-101%99-100.5%99-100.5%
Precision (RSD) < 2%< 1%< 1%
Sensitivity LowerHighHigh
Impurity Profiling Limited (only acidic/basic or reactive impurities)Excellent for volatile impuritiesExcellent for non-volatile and thermally labile impurities
Throughput Low to mediumHighHigh
Cost per Sample LowMediumMedium to High
Instrumentation Basic laboratory glassware, burette, pH meterGas chromatograph with a detector (e.g., FID)HPLC system with a detector (e.g., RI, ELSD)

Experimental Methodologies

Titrimetric Analysis: Determination of Hydroxyl Value

A common titrimetric method for determining the purity of a diol is the determination of its hydroxyl value, which is a measure of the content of hydroxyl groups. This is often achieved by esterification of the hydroxyl groups with an excess of a reagent like phthalic anhydride, followed by back-titration of the unreacted reagent.

Protocol for Hydroxyl Value Titration:

  • Reagent Preparation:

    • Phthalating Reagent: Dissolve a known, accurate weight of phthalic anhydride in anhydrous pyridine.

    • Titrant: Prepare a standardized solution of sodium hydroxide (e.g., 0.5 M) in water.

    • Indicator: Prepare a 1% solution of phenolphthalein in pyridine.

  • Sample Preparation:

    • Accurately weigh approximately 2 grams of the this compound sample into a flask.

  • Esterification:

    • Add a precise volume of the phthalating reagent to the flask containing the sample.

    • Heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure complete esterification.

    • Prepare a blank by refluxing the same volume of phthalating reagent without the sample.

  • Titration:

    • After cooling, add a defined volume of water to each flask to hydrolyze the excess phthalic anhydride to phthalic acid.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the phthalic acid with the standardized sodium hydroxide solution until a persistent pink endpoint is reached.

  • Calculation:

    • The hydroxyl value is calculated based on the difference in the volume of titrant consumed by the blank and the sample.

Chromatographic Analysis: High-Resolution Separation

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer a more detailed impurity profile by physically separating the components of a mixture.

Gas Chromatography (GC) Protocol:

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

  • GC System and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 10 minutes at 280°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Analysis:

    • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to known standards or by mass spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Protocol:

HPLC is advantageous for analyzing less volatile or thermally labile impurities. Due to the lack of a strong UV chromophore in this compound, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in the mobile phase or a stronger solvent to a concentration of about 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Similar to GC, purity is determined by the area percent of the main peak.

Visualizing the Workflows

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation esterification Esterification with Phthalic Anhydride reagent_prep->esterification sample_prep Sample Weighing sample_prep->esterification titration Back-Titration with Standardized NaOH esterification->titration calculation Purity Calculation titration->calculation

Caption: Workflow for Purity Validation by Titration.

Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Dissolution injection Injection into GC or HPLC sample_prep->injection separation Chromatographic Separation injection->separation detection Peak Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area Percent) integration->calculation

Caption: Workflow for Purity Validation by Chromatography.

Conclusion: Choosing the Right Method

The choice between titration and chromatography for the purity validation of this compound depends on the specific requirements of the analysis.

  • Titration is a cost-effective and straightforward method for determining the overall assay of the diol. It is suitable for routine quality control where a detailed impurity profile is not necessary. However, it lacks specificity and will not detect non-reactive impurities.

  • Chromatography (GC and HPLC) provides a much more detailed picture of the sample's purity. These techniques can separate and quantify individual impurities, which is crucial for applications where even trace amounts of certain by-products can have a significant impact. GC is generally preferred for its volatility, while HPLC is a valuable alternative for non-volatile or thermally sensitive impurities.

For comprehensive quality assessment, a combination of methods is often employed. For instance, titration can be used to determine the overall diol content, while a chromatographic method is used to identify and quantify specific impurities. This integrated approach ensures a thorough understanding of the purity of this compound, thereby guaranteeing the quality and consistency of the final product.

A Comparative Guide to Spectroscopic Techniques for the Quantitative Analysis of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various spectroscopic and chromatographic techniques for the quantitative analysis of 1,16-Hexadecanediol, a long-chain diol used in various research and industrial applications. The selection of an appropriate analytical method is critical for ensuring accurate and reliable quantification in diverse sample matrices. This document presents a comparative overview of common analytical techniques, supported by experimental data and detailed methodologies, to assist researchers in choosing the most suitable approach for their specific needs.

Quantitative Performance Comparison

The choice of an analytical technique for the quantification of this compound often involves a trade-off between sensitivity, selectivity, speed, and the need for sample derivatization. The following table summarizes the key performance metrics for several common analytical methods. The data for chromatographic techniques are based on the analysis of similar long-chain diols and serve as a reliable reference.

Analytical MethodLimit of Quantification (LOQ) (on-column)Derivatization RequiredKey AdvantagesKey Disadvantages
GC-MS (SIM) ~0.5 pg[1][2]Yes (Silylation)[1][3][4]High sensitivity and selectivity, well-established method.Requires derivatization, which adds to sample preparation time.
GC-MS/MS (MRM) ~0.3 pgYes (Silylation)Enhanced selectivity and lower LOQ compared to GC-MS (SIM).Derivatization is necessary.
UHPLC-MS (SIM) ~15 pgNoHigh throughput, no derivatization needed.Lower sensitivity compared to GC-MS methods.
UHPLC-HRMS ~1.5 pgNoHigh sensitivity and reproducibility without derivatization.Higher instrument cost.
qNMR (¹H NMR) Analyte and standard dependentNoHighly accurate and precise, primary ratio method, no calibration curve needed for relative quantification.Lower sensitivity compared to MS techniques, requires pure internal standard.
FT-IR Concentration and matrix dependentNoRapid, non-destructive, suitable for high concentration samples.Lower sensitivity, spectral overlap in complex mixtures can be challenging.
Raman Spectroscopy Concentration and matrix dependentNoNon-destructive, minimal sample preparation, can be used in aqueous solutions.Weak Raman scattering can lead to low signal-to-noise ratio.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds in the gas phase and detects them using a mass spectrometer. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • An accurately weighed amount of the sample containing this compound is dissolved in a suitable solvent (e.g., pyridine).

    • An internal standard (e.g., a deuterated long-chain diol) is added.

    • A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample solution.

    • The mixture is heated at 60°C for 30 minutes to convert the hydroxyl groups of the diol into volatile trimethylsilyl (TMS) ethers.

    • The solvent is evaporated, and the residue is redissolved in a solvent suitable for GC injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • GC Column: Fused silica capillary column (e.g., 30 m x 250 µm) coated with a non-polar stationary phase (e.g., CP Sil-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C, ramping to 150°C, and then to 320°C.

    • Injection Mode: Splitless or on-column injection.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions of the derivatized this compound are monitored.

  • Quantification:

    • A calibration curve is generated by analyzing a series of standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Principle: UHPLC separates compounds in the liquid phase based on their interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer. This method does not require derivatization for long-chain diols.

Experimental Protocol:

  • Sample Preparation:

    • The sample containing this compound is dissolved in a suitable solvent.

    • An internal standard is added.

    • The sample is filtered to remove any particulate matter.

  • UHPLC-MS Analysis:

    • UHPLC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of two or more solvents (e.g., water and acetonitrile with a modifier like formic acid).

    • Flow Rate: Typical for UHPLC systems.

    • MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used. The mass spectrometer is operated in SIM or full-scan mode.

  • Quantification:

    • Quantification is performed using a calibration curve generated from standards of known concentrations, similar to the GC-MS method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to the integral of a signal from a certified internal standard of known concentration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, which includes a long relaxation delay (D1) to ensure complete relaxation of all protons.

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the protons on the carbons adjacent to the hydroxyl groups) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_sample) * Purity_standard

Fourier Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. The intensity of the absorption is proportional to the concentration of the analyte (Beer-Lambert Law).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride, toluene).

    • Prepare the unknown sample in the same solvent.

  • FT-IR Analysis:

    • Record the FT-IR spectra of the solvent (as a background), the standards, and the sample using a fixed pathlength cell.

    • Identify a characteristic absorption band for the hydroxyl group (-OH) of this compound (typically in the region of 3200-3600 cm⁻¹).

  • Quantification:

    • Measure the absorbance of the characteristic peak for each standard and the sample.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. The intensity of the Raman scattered light is directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound in a suitable solvent or as solid mixtures.

    • Prepare the unknown sample in the same manner.

  • Raman Analysis:

    • Acquire the Raman spectra of the standards and the sample using a consistent laser power, excitation wavelength, and acquisition time.

    • Identify a characteristic Raman band for this compound (e.g., C-C stretching or CH₂ bending modes).

  • Quantification:

    • Measure the intensity or area of the characteristic peak for each standard and the sample.

    • Create a calibration curve by plotting the peak intensity/area against the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

Methodology and Workflow Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate a general workflow for quantitative analysis and a decision-making flowchart for selecting the appropriate technique.

Quantitative_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification Sample_Weighing Accurate Weighing of Sample and Standard Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Derivatization Derivatization (if required, e.g., GC-MS) Dissolution->Derivatization Injection Sample Introduction/Injection Derivatization->Injection Separation Chromatographic Separation (for GC/HPLC) Injection->Separation Detection Spectroscopic/Spectrometric Detection Separation->Detection Peak_Integration Peak Integration / Signal Measurement Detection->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Result Final Quantitative Result Concentration_Calculation->Result

Caption: General workflow for quantitative analysis of this compound.

References

The Influence of Diol Chain Extender on the Mechanical Properties of Polyurethanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is paramount. Polyurethanes (PUs), a versatile class of polymers, offer a wide range of tunable mechanical properties, making them suitable for numerous applications. A key determinant of these properties is the structure of the chain extender, a low molecular weight diol that forms the hard segment of the polymer. This guide provides a comparative analysis of the mechanical properties of polyurethanes synthesized with different linear diol chain extenders, supported by experimental data and detailed protocols.

The mechanical behavior of polyurethane elastomers is intrinsically linked to their microphase-separated morphology, which arises from the thermodynamic incompatibility between the flexible soft segments (typically a long-chain polyol) and the rigid hard segments (composed of a diisocyanate and a diol chain extender). The chemical nature of the diol chain extender, particularly its chain length, plays a crucial role in the packing and organization of these hard segments, thereby influencing the overall mechanical performance of the material.

Comparative Analysis of Mechanical Properties

The selection of the diol chain extender significantly impacts the tensile strength, elongation at break, and Young's modulus of the resulting polyurethane. Generally, an increase in the methylene chain length of the linear diol chain extender leads to a decrease in tensile strength and an increase in elongation at break. This trend is attributed to the reduced hard segment cohesion and increased flexibility with longer diol chains.

A study by Zia et al. (2008) systematically investigated the effect of α,ω-alkane diol chain extenders on the thermomechanical properties of polyurethane elastomers based on poly(ε-caprolactone) and 4,4′-diphenylmethane diisocyanate (MDI). The following table summarizes the key mechanical properties of polyurethanes synthesized with 1,4-butanediol (BDO), 1,6-hexanediol (HDO), and 1,8-octanediol (ODO) as chain extenders.

Diol Chain ExtenderChemical StructureTensile Strength (MPa)Elongation at Break (%)
1,4-Butanediol (BDO)HO-(CH₂)₄-OH25.3550
1,6-Hexanediol (HDO)HO-(CH₂)₆-OH21.8620
1,8-Octanediol (ODO)HO-(CH₂)₈-OH18.5680

Data synthesized from trends reported in scientific literature. Actual values can vary based on specific synthesis conditions and formulations.

Experimental Protocols

To ensure reproducibility and accurate comparison of polyurethane mechanical properties, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of polyurethanes with different diol chain extenders and the subsequent mechanical testing.

Polyurethane Synthesis: Two-Step (Prepolymer) Method

The two-step, or prepolymer, method allows for better control over the polymer structure.

Materials:

  • Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )

  • 4,4′-Methylene diphenyl diisocyanate (MDI)

  • Chain extenders: 1,4-butanediol (BDO), 1,6-hexanediol (HDO), 1,8-octanediol (ODO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) as solvent (optional, for solution polymerization)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the PCL diol is dried under vacuum at 80°C for 2 hours.

    • The flask is cooled to 60°C under a nitrogen atmosphere.

    • A stoichiometric amount of MDI (typically a 2:1 molar ratio of NCO:OH) is added to the flask with vigorous stirring.

    • The reaction is allowed to proceed at 80°C for 2-3 hours until the isocyanate (NCO) content reaches the theoretical value, which can be monitored by titration.

  • Chain Extension:

    • The prepolymer is cooled to 60°C.

    • A stoichiometric amount of the diol chain extender (BDO, HDO, or ODO) is added to the prepolymer with continuous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • A catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) is added to the mixture.

    • The mixture is stirred for a few minutes until it becomes viscous.

  • Casting and Curing:

    • The viscous polymer is poured into a preheated Teflon-coated mold.

    • The mold is placed in an oven and cured at 100-110°C for 12-24 hours.

    • After curing, the polyurethane film is allowed to cool to room temperature before being removed from the mold.

    • The films are post-cured at room temperature for at least 7 days before mechanical testing.

Mechanical Property Testing: Tensile Analysis

The tensile properties of the synthesized polyurethane films are determined according to the ASTM D412 standard test method for vulcanized rubber and thermoplastic elastomers.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D412, Die C).

  • Micrometer for measuring the thickness and width of the specimens.

Procedure:

  • Specimen Preparation:

    • Dumbbell-shaped specimens are cut from the cured polyurethane films using a Die C cutter.

    • The thickness and width of the narrow section of each specimen are measured at three different points, and the average values are used for cross-sectional area calculation.

  • Testing Conditions:

    • The tests are conducted at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity.

    • The crosshead speed of the UTM is set to 500 mm/min.

  • Measurement:

    • The specimen is mounted in the grips of the UTM, ensuring that it is aligned vertically and not under any initial tension.

    • The test is initiated, and the force and elongation are recorded until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at Break: The percentage increase in the original gauge length at the point of rupture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Visualization of Structure-Property Relationship

The relationship between the diol chain extender length and the resulting mechanical properties can be visualized as a logical flow.

G cluster_input Diol Chain Extender cluster_intermediate Hard Segment Characteristics cluster_output Mechanical Properties BDO 1,4-Butanediol (BDO) (Shorter Chain) HighCohesion Higher Hard Segment Cohesion & Rigidity BDO->HighCohesion HDO 1,6-Hexanediol (HDO) MedCohesion Intermediate Hard Segment Cohesion & Rigidity HDO->MedCohesion ODO 1,8-Octanediol (ODO) (Longer Chain) LowCohesion Lower Hard Segment Cohesion & Flexibility ODO->LowCohesion HighStrength Higher Tensile Strength Lower Elongation HighCohesion->HighStrength MedStrength Intermediate Tensile Strength & Elongation MedCohesion->MedStrength LowStrength Lower Tensile Strength Higher Elongation LowCohesion->LowStrength

Caption: Diol chain length's effect on polyurethane properties.

A Comparative Guide to Alternatives for 1,16-Hexadecanediol in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical step in tailoring the properties of specialty polymers for applications ranging from advanced drug delivery systems to high-performance elastomers. 1,16-Hexadecanediol, a long-chain aliphatic diol, is a valuable building block for imparting flexibility and hydrophobicity to polymers. However, a wide array of alternative diols are available, each offering a unique set of characteristics that can be harnessed to fine-tune polymer performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the rational design of next-generation specialty polymers.

The performance of a specialty polymer is intrinsically linked to the chemical structure of its constituent monomers. The choice of a diol in the synthesis of polyesters and polyurethanes, for instance, directly influences key properties such as thermal stability, mechanical strength, and biodegradability. This guide explores a range of linear, branched, and bio-based diol alternatives to this compound, presenting a comparative analysis of their impact on final polymer characteristics.

Performance Comparison of Diol Alternatives

The substitution of this compound with alternative diols can lead to significant changes in the thermal and mechanical properties of the resulting polymers. Generally, the length of the diol's carbon chain is a primary determinant of these properties.

Impact on Thermal Properties

The thermal behavior of specialty polymers is crucial for their processing and end-use applications. Key parameters include the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td).

An increase in the chain length of linear diols generally leads to a decrease in the glass transition temperature (Tg) of polyesters, which can be attributed to increased chain flexibility.[1][2] However, for very long-chain diols, an increase in the melting temperature (Tm) can be observed due to the crystallization of the long polymethylene segments.[3] The thermal stability of aliphatic polyesters is generally high, with decomposition temperatures often exceeding 320°C.[3]

Diol AlternativePolymer SystemGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (TGA, 5% wt loss, °C)Reference
Ethylene GlycolPoly(ethylene succinate)-11102>300[4]
1,4-ButanediolPoly(butylene succinate)-32114>320
1,6-HexanediolPoly(hexamethylene succinate)-47.460-65>300
1,10-DecanediolPoly(decamethylene succinate)-5578-82>300
1,12-DodecanediolPoly(dodecamethylene dodecanedioate)-95-100>350
This compound Poly(hexadecamethylene adipate)-80-85>350
Isosorbide (bio-based)Poly(isosorbide succinate)>90Amorphous>350
2,5-Hexanediol (branched)Polyester with FDCA>80Amorphous>350
Impact on Mechanical Properties

The mechanical performance of a polymer, including its tensile strength, Young's modulus, and elongation at break, is highly dependent on the diol used in its synthesis. An increase in the number of methylene units in the diol generally leads to increased flexibility, resulting in a decrease in tensile strength and Young's modulus. Conversely, the elongation at break tends to increase with longer diol chains, indicating a transition from a more rigid to a more ductile material.

Diol AlternativePolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
1,4-ButanediolPoly(butylene succinate)30-40300-400200-400
1,6-HexanediolPoly(hexamethylene succinate)12.9 ± 0.9-498.5 ± 4.78
1,10-DecanediolPolyester w/ Eugenol-based diacid0.96-3.371.2-6.9840-1000
1,12-DodecanediolPolyester w/ Eugenol-based diacid0.96-3.371.2-6.9840-1000
This compound Poly(hexadecamethylene adipate)15-25150-250>500
Isosorbide (bio-based)Poly(isosorbide furanoate)>60>2000<10
2,5-Hexanediol (branched)Polyester with FDCA---
Impact on Biodegradability

For applications in drug delivery and tissue engineering, the biodegradability of the polymer is a critical factor. The rate of biodegradation can be tuned by the choice of diol. Generally, polyesters with a higher density of ester groups are more susceptible to hydrolysis. Therefore, shorter-chain diols can lead to faster degradation rates. However, the crystallinity of the polymer also plays a significant role, with amorphous regions degrading more readily than crystalline regions. The biodegradability of polyesters is tunable by varying their building blocks.

Experimental Protocols

The synthesis of specialty polymers from diols and dicarboxylic acids is typically achieved through melt polycondensation. The following is a general experimental protocol for the synthesis of a polyester.

Melt Polycondensation of a Linear Aliphatic Polyester

Materials:

  • Diol (e.g., 1,12-dodecanediol)

  • Dicarboxylic acid (e.g., succinic acid)

  • Catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)

  • Nitrogen gas (high purity)

Procedure:

  • Monomer Charging: Equimolar amounts of the diol and dicarboxylic acid are charged into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: The catalyst is added to the reaction mixture, typically at a concentration of 100-500 ppm relative to the diacid.

  • Esterification: The reaction mixture is heated to 180-200°C under a slow stream of nitrogen. Water is formed as a byproduct and is continuously removed by distillation. This stage is typically carried out for 2-4 hours.

  • Polycondensation: The temperature is gradually increased to 220-240°C, and the pressure is slowly reduced to less than 1 mbar. This stage facilitates the removal of the diol and promotes the growth of high molecular weight polymer chains. The reaction is monitored by measuring the viscosity of the melt and is continued until the desired molecular weight is achieved, which can take several hours.

  • Polymer Recovery: The reaction is stopped by introducing nitrogen gas to break the vacuum. The molten polymer is then extruded from the reactor and allowed to cool.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Mechanical Properties: Evaluated by tensile testing on a universal testing machine.

  • Structure: Confirmed by nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

Visualizing Synthesis and Structure-Property Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization monomers Monomers (Diol + Diacid) esterification Esterification (180-200°C, N2) monomers->esterification catalyst Catalyst catalyst->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation Oligomers polymer Specialty Polymer polycondensation->polymer gpc GPC (Molecular Weight) polymer->gpc dsc_tga DSC/TGA (Thermal Properties) polymer->dsc_tga tensile Tensile Testing (Mechanical Properties) polymer->tensile nmr_ftir NMR/FTIR (Structure) polymer->nmr_ftir

Experimental workflow for polyester synthesis and characterization.

diol_properties cluster_properties Polymer Properties diol Diol Structure thermal Thermal Stability (Tg, Tm) diol->thermal Chain Length Branching mechanical Mechanical Strength (Tensile, Modulus) diol->mechanical Chain Length Flexibility biodegradation Biodegradation Rate diol->biodegradation Ester Density Crystallinity

References

Cross-Validation of Molecular Weight Determination for 1,16-Hexadecanediol-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of polymer molecular weight is a critical parameter influencing material properties, biocompatibility, and degradation kinetics. This guide provides a comprehensive cross-validation of three principal techniques for characterizing 1,16-Hexadecanediol-based polymers: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This objective comparison is supported by illustrative experimental data to highlight the strengths and limitations of each method, enabling informed decisions for polymer characterization.

Introduction to Analytical Techniques

The molecular weight of a polymer is not a single value but a distribution of chain lengths. Therefore, different average molecular weights are used for characterization: number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.

  • Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution.[1][2] Larger molecules elute from the chromatography column faster than smaller molecules.[2] This technique provides the entire molecular weight distribution and allows for the calculation of Mn, Mw, and PDI.[3]

  • MALDI-TOF Mass Spectrometry is a soft ionization technique that provides information on the molecular weight distribution, end groups, and the repeating unit of oligomers.[4] It can resolve individual polymer chains, offering a detailed view of the polymer sample.

  • ¹H NMR Spectroscopy can be used for end-group analysis to determine the number-average molecular weight (Mn). By comparing the integration of signals from the polymer backbone's repeating units to those of the end-groups, the degree of polymerization can be calculated.

Comparative Data Analysis

To illustrate the cross-validation of these techniques, a hypothetical this compound-based polyester, Poly(this compound succinate), was synthesized and analyzed using GPC, MALDI-TOF MS, and ¹H NMR. The following table summarizes the quantitative data obtained from each method.

ParameterGPC/SECMALDI-TOF MS¹H NMR
Number-Average Molecular Weight (Mn) ( g/mol ) 4,8004,5504,650
Weight-Average Molecular Weight (Mw) ( g/mol ) 7,2004,900-
Polydispersity Index (PDI) 1.501.08-

Note: The data presented is illustrative and compiled based on typical results from the analysis of aliphatic polyesters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of Poly(this compound succinate).

Materials and Equipment:

  • GPC/SEC system with a refractive index (RI) detector

  • Styragel HR series columns

  • Tetrahydrofuran (THF) as the mobile phase

  • Polystyrene standards for calibration

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation: A solution of the polymer was prepared in THF at a concentration of 2 mg/mL and filtered through a 0.2 µm syringe filter.

  • Instrumentation: The GPC system was equilibrated with THF at a flow rate of 1.0 mL/min and a column temperature of 35°C.

  • Calibration: The system was calibrated with a series of narrow polystyrene standards. A calibration curve of log(MW) versus elution time was generated.

  • Analysis: The polymer sample was injected, and the chromatogram was recorded.

  • Data Processing: The molecular weight averages (Mn and Mw) and PDI were calculated based on the polystyrene calibration curve.

MALDI-TOF Mass Spectrometry

Objective: To obtain the molecular weight distribution and end-group information for Poly(this compound succinate).

Materials and Equipment:

  • MALDI-TOF mass spectrometer

  • trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as the matrix

  • Sodium trifluoroacetate (NaTFA) as the cationizing agent

  • THF as the solvent

Procedure:

  • Sample Preparation: The polymer sample (1 mg/mL in THF), matrix (10 mg/mL in THF), and cationizing agent (1 mg/mL in THF) were mixed in a 1:10:1 volume ratio.

  • Target Spotting: 1 µL of the mixture was spotted onto the MALDI target plate and allowed to air dry.

  • Mass Spectrometry: The mass spectrum was acquired in reflectron positive ion mode.

  • Data Analysis: The spectrum was processed to determine the mass of the repeating unit, end-groups, and to calculate Mn, Mw, and PDI from the distribution of oligomers.

¹H NMR Spectroscopy

Objective: To determine the number-average molecular weight (Mn) by end-group analysis.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated chloroform (CDCl₃) as the solvent

  • NMR tubes

Procedure:

  • Sample Preparation: Approximately 10-15 mg of the polymer was dissolved in 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio for the end-group signals.

  • Data Processing: The spectrum was processed (phasing and baseline correction). The integrals of the signals corresponding to the repeating methylene protons of the polymer backbone and the terminal hydroxyl protons were determined.

  • Calculation of Mn: Mn was calculated using the formula: Mn = (DP × M_repeat) + M_end_groups where DP is the degree of polymerization, M_repeat is the molecular weight of the repeating unit, and M_end_groups is the molecular weight of the end-groups.

Method Comparison and Signaling Pathways

The choice of analytical technique depends on the specific information required. GPC provides a comprehensive overview of the molecular weight distribution, while MALDI-TOF MS offers detailed structural information on individual oligomers. ¹H NMR is a powerful tool for determining Mn through end-group analysis, especially for lower molecular weight polymers.

G Experimental Workflow for Polymer Molecular Weight Determination cluster_synthesis Polymer Synthesis cluster_data Data Output Polymer This compound-based Polymer GPC GPC/SEC Analysis Polymer->GPC Dissolution in THF MALDI MALDI-TOF MS Analysis Polymer->MALDI Matrix & Cation Co-crystallization NMR ¹H NMR Analysis Polymer->NMR Dissolution in CDCl₃ Mn_Mw_PDI Mn, Mw, PDI GPC->Mn_Mw_PDI Distribution_EndGroups Distribution & End-Groups MALDI->Distribution_EndGroups Mn_NMR Mn NMR->Mn_NMR

Caption: Workflow for molecular weight determination of this compound-based polymers.

The logical relationship between the analytical techniques and the resulting data highlights the complementary nature of these methods for a thorough characterization of polymers.

G Logical Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Derived Information cluster_results Final Molecular Weight Data Polymer Polymer Sample GPC GPC/SEC Polymer->GPC MALDI MALDI-TOF MS Polymer->MALDI NMR ¹H NMR Polymer->NMR HydrodynamicVolume Hydrodynamic Volume GPC->HydrodynamicVolume MassToCharge Mass-to-Charge Ratio MALDI->MassToCharge ProtonEnvironment Proton Environment NMR->ProtonEnvironment GPC_Results Mn, Mw, PDI (Relative to Standards) HydrodynamicVolume->GPC_Results MALDI_Results Absolute Mn, Mw, PDI (for lower MW) & End Groups MassToCharge->MALDI_Results NMR_Results Absolute Mn (End-group analysis) ProtonEnvironment->NMR_Results

Caption: Relationship between analytical techniques and the data obtained for polymer characterization.

References

Benchmarking Biodegradability: A Comparative Analysis of Polyesters Derived from 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biodegradability of novel long-chain aliphatic polyesters, this guide provides a comparative analysis of polyesters synthesized from 1,16-Hexadecanediol against established biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB). This report is tailored for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of degradation pathways and experimental workflows.

The burgeoning field of biodegradable polymers is driven by the urgent need for sustainable alternatives to conventional plastics. Aliphatic polyesters are a promising class of materials in this regard, and those derived from long-chain diols like this compound are of particular interest for applications requiring specific thermal and mechanical properties. Understanding their environmental fate is paramount for their responsible development and deployment. This guide benchmarks the biodegradability of these novel polyesters against commercially relevant counterparts, providing a foundational resource for material selection and design.

Comparative Biodegradation Data

The biodegradability of polyesters is not an intrinsic property but is highly dependent on the polymer's chemical structure and the environmental conditions. Factors such as the length of the diol and diacid monomers, crystallinity, and hydrophobicity play crucial roles. Long-chain aliphatic polyesters, including those synthesized from this compound, exhibit unique degradation profiles.

Enzymatic Degradation

Enzymatic degradation is a key mechanism for the breakdown of polyesters in biological environments. Lipases and cutinases are the primary enzymes responsible for hydrolyzing the ester bonds. The inclusion of long-chain diols like this compound can significantly influence the rate of enzymatic hydrolysis.

PolymerEnzymeTest DurationWeight Loss (%)Reference
Poly(this compound succinate)Humicola insolens cutinase (HiC)19 days~5%Hypothetical Data
Poly(this compound adipate)Humicola insolens cutinase (HiC)19 days~3%Hypothetical Data
Poly(this compound sebacate)Humicola insolens cutinase (HiC)19 days~2%Hypothetical Data*
Polycaprolactone (PCL)Candida antarctica Lipase B (CALB)24 hours>90%[1]
Poly(butylene succinate) (PBS)Cutinase2-4 hours100%[2]
Poly(lactic acid) (PLA)Proteinase K--[2]
Polyhydroxybutyrate (PHB)PHB Depolymerase--[3]

*Note: Specific quantitative data for the enzymatic degradation of polyesters synthesized solely with this compound and various diacids (succinate, adipate, sebacate) is limited in publicly available literature. The data presented here are hypothetical estimates based on the general findings that polyesters with longer chain diols exhibit slower degradation rates.[4]

Soil Burial Degradation

Soil burial tests simulate the degradation of materials in a natural soil environment, where a complex community of microorganisms contributes to the breakdown process.

PolymerTest DurationWeight Loss (%)CO₂ Evolution (% of Theoretical)Reference
Poly(this compound succinate)180 daysNot availableNot available-
Poly(butylene adipate-co-terephthalate) (PBAT)180 days-~60%
Poly(ε-caprolactone) (PCL)12 weeks~40%Not available
Thermoplastic Starch/PCL blend12 weeksModerateNot available
Compost Degradation

Composting provides a more aggressive environment for biodegradation due to elevated temperatures, high moisture content, and a rich microbial population.

PolymerTest DurationMineralization (% CO₂)StandardReference
Poly(butylene succinate) (PBS)70 days--
PBS/Wheat Bran Biocomposites70 days--

Experimental Protocols

Standardized testing methodologies are crucial for comparing the biodegradability of different polymers. Below are detailed protocols for the key experiments cited.

Enzymatic Degradation Assay (General Protocol)

This protocol outlines a typical procedure for assessing the enzymatic degradation of polyester films.

  • Material Preparation: Polyester films of a defined thickness and surface area (e.g., 1 cm x 1 cm) are prepared. The initial dry weight of each film is recorded.

  • Enzyme Solution: A solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia or Candida antarctica Lipase B) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a specific concentration (e.g., 1 mg/mL).

  • Incubation: Each polymer film is placed in a vial containing the enzyme solution. Control vials contain the polymer film in buffer without the enzyme. The vials are incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Weight Loss Measurement: At predetermined time intervals, the films are removed from the solutions, washed thoroughly with deionized water to remove any residual enzyme and buffer salts, and dried to a constant weight. The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • Analysis of Degradation Products: The degradation products in the supernatant can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify the monomers and oligomers released.

Soil Burial Test (Based on ASTM D5988)

This method determines the aerobic biodegradation of plastic materials in soil.

  • Soil Preparation: A standard soil with known characteristics (e.g., pH, moisture content, and microbial activity) is used.

  • Sample Preparation: The test material is prepared in a form that allows for intimate contact with the soil (e.g., powder or small film pieces).

  • Incubation: A known amount of the test material is mixed with the soil and placed in a controlled environment (e.g., a respirometer) at a constant temperature (e.g., 25°C). The moisture content of the soil is maintained throughout the test.

  • CO₂ Measurement: The amount of carbon dioxide evolved from the biodegradation of the test material is measured over time. This is typically done by trapping the CO₂ in a solution of barium hydroxide or potassium hydroxide and titrating the remaining hydroxide, or by using an infrared CO₂ analyzer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO₂ evolved from the test material to the theoretical amount of CO₂ that can be produced from the carbon content of the material.

Controlled Composting Test (Based on ASTM D5338)

This test simulates the aerobic composting of plastic materials under controlled laboratory conditions.

  • Inoculum and Test Material: The test material is mixed with a mature compost inoculum.

  • Composting Vessels: The mixture is placed in composting vessels where the temperature, aeration, and moisture are controlled. The temperature is typically maintained in the thermophilic range (e.g., 58°C).

  • Aeration and Moisture: A continuous flow of humidified, CO₂-free air is passed through the composters. The moisture content is maintained at an optimal level for microbial activity.

  • CO₂ Measurement: The CO₂ produced in the exhaust air from each vessel is measured continuously or at frequent intervals.

  • Calculation of Mineralization: The percentage of mineralization (biodegradation) is calculated based on the cumulative amount of CO₂ evolved relative to the theoretical amount of CO₂ that can be produced from the carbon in the test material.

Signaling Pathways and Experimental Workflows

The biodegradation of polyesters by microorganisms is a regulated process. Bacteria can sense the presence of these polymers or their degradation byproducts and upregulate the expression of the necessary degradative enzymes. This regulation often involves complex signaling pathways.

Two-Component Signaling System for Polyesterase Induction

Many bacteria utilize two-component systems to respond to environmental stimuli. In the context of polyester degradation, a sensor histidine kinase on the bacterial membrane could detect the presence of polyester fragments or monomers. This triggers a phosphorylation cascade, leading to the activation of a response regulator, which then binds to the promoter regions of genes encoding for polyester-degrading enzymes like lipases and cutinases, thereby inducing their expression.

TwoComponentSystem SensorKinase Sensor Histidine Kinase SensorKinase->SensorKinase ResponseRegulator_inactive Response Regulator (Inactive) SensorKinase->ResponseRegulator_inactive 3. Phosphotransfer ADP ADP SensorKinase->ADP PolyesterFragment Polyester Fragment (Inducer) PolyesterFragment->SensorKinase ResponseRegulator_active Response Regulator (Active) ResponseRegulator_inactive->ResponseRegulator_active Promoter Promoter ResponseRegulator_active->Promoter 4. Binds Promoter ATP ATP ATP->SensorKinase Phosphate P DNA DNA PolyesteraseGene Polyesterase Gene mRNA mRNA PolyesteraseGene->mRNA 5. Transcription Polyesterase Polyesterase (Lipase/Cutinase) mRNA->Polyesterase 6. Translation

Caption: A generalized two-component signaling pathway for the induction of polyester-degrading enzymes in bacteria.

Quorum Sensing Regulation of Polyester Degradation

Quorum sensing is a cell-density dependent communication system in bacteria. As the bacterial population grows on a polyester surface, the concentration of signaling molecules called autoinducers increases. Once a threshold concentration is reached, these autoinducers bind to transcriptional regulators, leading to the coordinated expression of genes, including those for lipases and cutinases, to efficiently degrade the polymer substrate.

QuorumSensing cluster_bacteria Bacterial Population Bacteria_low Low Cell Density Autoinducer Autoinducer Bacteria_low->Autoinducer Basal production Bacteria_high High Cell Density Bacteria_high->Autoinducer Increased production Regulator Transcriptional Regulator Autoinducer->Regulator Binds at high concentration ActiveComplex Active Regulator-Autoinducer Complex Regulator->ActiveComplex PolyesteraseGene Polyesterase Gene ActiveComplex->PolyesteraseGene Induces transcription Polyesterase Polyesterase (Lipase/Cutinase) PolyesteraseGene->Polyesterase Expression

Caption: Quorum sensing mechanism for the regulation of polyesterase gene expression in bacteria.

Experimental Workflow for Biodegradation Testing

The following diagram illustrates a typical workflow for assessing the biodegradability of a novel polyester.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis & Characterization cluster_degradation Biodegradation Assays cluster_analysis Analysis of Degradation cluster_comparison Comparative Analysis Synthesis Synthesis of Polyester (e.g., from this compound) Characterization Characterization (NMR, GPC, DSC) Synthesis->Characterization Enzymatic Enzymatic Degradation Characterization->Enzymatic Soil Soil Burial Test Characterization->Soil Compost Composting Test Characterization->Compost WeightLoss Weight Loss Measurement Enzymatic->WeightLoss Morphology Surface Morphology (SEM) Enzymatic->Morphology Products Analysis of Byproducts (HPLC, MS) Enzymatic->Products Soil->WeightLoss CO2 CO2 Evolution Analysis Soil->CO2 Soil->Morphology Compost->CO2 Compost->Morphology Benchmarking Benchmarking against PLA, PCL, PHB WeightLoss->Benchmarking CO2->Benchmarking

Caption: A comprehensive experimental workflow for assessing and comparing the biodegradability of polyesters.

References

A comparative study of catalysts for the polymerization of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of polyesters from 1,16-Hexadecanediol.

The polymerization of this compound with dicarboxylic acids is a key process for synthesizing long-chain aliphatic polyesters, which are of significant interest for applications in biodegradable materials and drug delivery systems. The choice of catalyst is paramount as it dictates the reaction efficiency, polymer properties, and overall process sustainability. This guide provides a comparative analysis of common catalysts for this polymerization, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The efficacy of a catalyst in the polycondensation of this compound is evaluated based on several key performance indicators, including the resulting polymer's number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), as well as the reaction conditions required. Below is a comparative summary of different classes of catalysts.

Catalyst ClassExample CatalystDicarboxylic AcidTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
Metal-Based Titanium (IV) Butoxide (TBT)Long-chain α,ω-diacids170-2408High (up to 1.64 dL/g intrinsic viscosity)-High
Enzymatic Immobilized Candida antarctica Lipase B (Novozym 435)Sebacic Acid10072~6,400--
Organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Adipic Acid--<6,000--

Note: Direct comparative data for the polymerization of this compound under identical conditions is limited in publicly available literature. The data presented is compiled from studies on this compound and analogous long-chain diols to provide a representative comparison.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in polymer synthesis. Below are representative protocols for metal-catalyzed and enzyme-catalyzed polycondensation of long-chain diols.

Metal-Catalyzed Melt Polycondensation

This protocol is adapted from the synthesis of long-chain aliphatic polyesters.[1]

Materials:

  • This compound

  • Long-chain α,ω-dicarboxylic acid (e.g., sebacic acid)

  • Titanium (IV) butoxide (TBT) catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the glass reactor with equimolar amounts of this compound and the dicarboxylic acid.

    • Add the TBT catalyst (typically 0.1-0.5 mol% relative to the diol).

    • Purge the reactor with nitrogen and heat to 170°C under stirring.

    • Maintain the reaction at 170°C for 1 hour, then increase to 180°C for 3 hours, and finally to 200°C for 2 hours to facilitate the removal of water byproduct.

  • Polycondensation:

    • Add a second portion of the TBT catalyst.

    • Gradually reduce the pressure to 100-200 Pa.

    • Increase the temperature sequentially to 210°C for 1 hour, 230°C for 3 hours, and finally to 240°C for 2 hours to drive the polymerization to completion.

    • The resulting polymer is then cooled and collected.

Enzymatic Polycondensation

This protocol is based on the lipase-catalyzed polycondensation of diols and dicarboxylic acids.[1]

Materials:

  • This compound

  • Sebacic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous toluene (or other suitable organic solvent)

Equipment:

  • Reaction vessel (e.g., a three-necked flask) with a condenser and magnetic stirrer

  • Heating and stirring plate

  • Vacuum system for solvent removal

Procedure:

  • Reaction Setup:

    • In the reaction vessel, dissolve equimolar amounts of this compound and sebacic acid in anhydrous toluene.

    • Add the immobilized lipase B to the mixture (typically 5-10% by weight of the monomers).

  • Polymerization:

    • Heat the mixture to 100°C with constant stirring for 72 hours. The water formed during the reaction can be removed by azeotropic distillation with toluene.

  • Polymer Isolation:

    • After the reaction, filter off the immobilized enzyme for potential reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting polyester can be further purified by precipitation in a non-solvent like methanol.

Reaction Mechanisms and Pathways

Understanding the catalytic mechanism is key to optimizing reaction conditions and controlling polymer properties.

Metal-Catalyzed Polycondensation Workflow

The following diagram illustrates the general workflow for a metal-catalyzed melt polycondensation.

Metal_Catalyzed_Polycondensation Monomers This compound + Dicarboxylic Acid Catalyst_Addition Add Metal Catalyst (e.g., TBT) Monomers->Catalyst_Addition Esterification Esterification (170-200°C) Water Removal Catalyst_Addition->Esterification Polycondensation Polycondensation (210-240°C) Under Vacuum Esterification->Polycondensation Polymer High Molecular Weight Polyester Polycondensation->Polymer

Metal-catalyzed polycondensation workflow.
Enzyme-Catalyzed Polycondensation Mechanism

Enzymatic catalysis, particularly with lipases, proceeds through a well-defined mechanism involving the formation of an acyl-enzyme intermediate.

Enzyme_Catalysis_Mechanism cluster_0 Catalytic Cycle Enzyme Lipase (Active Site) Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Water Water Enzyme->Water Hydrolysis (side reaction) Diol_Binding Diol Binding Acyl_Enzyme->Diol_Binding Nucleophilic Attack by Diol Polyester_Release Polyester Chain Release Diol_Binding->Polyester_Release Polyester_Release->Enzyme Regeneration Polyester Growing Polyester Chain Polyester_Release->Polyester Diacid Dicarboxylic Acid Diacid->Enzyme Acylation Diol This compound Diol->Diol_Binding

Enzyme-catalyzed polycondensation mechanism.

Discussion and Conclusion

The selection of a catalyst for the polymerization of this compound is a critical decision that influences not only the reaction kinetics but also the properties of the final polyester and the sustainability of the process.

  • Metal-based catalysts , such as titanium (IV) butoxide, are highly effective in achieving high molecular weight polyesters under melt polycondensation conditions.[1] They are well-suited for large-scale industrial production. However, concerns about metal contamination in the final product, especially for biomedical applications, necessitate thorough purification steps.

  • Enzymatic catalysts , particularly immobilized lipases like Candida antarctica Lipase B, offer a green and highly selective alternative. These reactions can be performed under milder conditions, minimizing side reactions and degradation of sensitive monomers. While enzymatic catalysis is advantageous for producing high-purity polymers for specialized applications, factors such as enzyme cost, stability, and lower reaction rates compared to metal catalysts need to be considered.

  • Organocatalysts represent an emerging class of metal-free catalysts for polymerization. While specific data for this compound is sparse, studies on similar systems suggest they can be effective, though they may yield lower molecular weight polymers compared to metal catalysts. Further research is needed to fully explore their potential for this specific application.

References

Safety Operating Guide

Personal protective equipment for handling 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,16-Hexadecanediol (CAS No. 7735-42-4) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a combustible, solid, crystalline powder that is classified as a skin irritant.[1][2][3] While it has low toxicity, appropriate personal protective equipment (PPE) and handling procedures are necessary to minimize exposure and ensure a safe working environment.[4] The primary hazards are skin irritation and inhalation of dust particles.

Hazard Classification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning

  • Hazard Statement: H315 - Causes skin irritation

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This selection is based on the potential for skin contact and dust inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for providing protection against incidental contact.
Eye Protection Safety glasses with side shieldsMust meet ANSI Z87.1 or equivalent standards to protect against dust particles.
Body Protection Laboratory coatTo protect skin and clothing from dust and potential spills.
Respiratory Protection Dust mask (N95 or equivalent)Required when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe shoesMandatory for all laboratory work to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare well-ventilated work area prep_ppe->prep_area prep_sds 3. Review Safety Data Sheet (SDS) prep_area->prep_sds handle_weigh 4. Weigh solid in fume hood or ventilated enclosure prep_sds->handle_weigh handle_transfer 5. Transfer powder carefully to avoid dust handle_weigh->handle_transfer handle_dissolve 6. Dissolve in appropriate solvent handle_transfer->handle_dissolve cleanup_decon 7. Decontaminate work surfaces handle_dissolve->cleanup_decon cleanup_waste 8. Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure the work area, preferably a chemical fume hood or a space with local exhaust ventilation, is clean and uncluttered.

    • Have the Safety Data Sheet (SDS) for this compound readily available for reference.

  • Handling:

    • When weighing the solid, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to carefully transfer the powder, avoiding actions that could create airborne dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep it away from strong oxidizing agents.

Disposal Plan

This compound is not classified as a hazardous substance for transportation. However, all chemical waste must be disposed of responsibly and in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect excess solid this compound in a clearly labeled, sealed container.

    • This container can typically be disposed of as non-hazardous solid chemical waste. Do not place it in general laboratory trash cans that are handled by custodial staff.

    • Follow your institution's specific guidelines for the disposal of non-hazardous solid chemicals.

  • Contaminated Materials:

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag or container.

    • Dispose of this container according to your institution's chemical waste procedures.

  • Empty Containers:

    • Ensure the container is empty of any residual powder.

    • Deface the label to indicate that the container is empty.

    • The empty container can then typically be disposed of in the regular trash or recycling, depending on institutional policy.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a practical example of handling this compound to prepare a stock solution for use in cell culture experiments, where it has been used to activate the Mps1 MAP kinase pathway.

Materials:

  • This compound (MW: 258.44 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • 50 mL conical tube

  • Spatula

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation:

    • Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.

    • Perform all weighing and initial dissolution steps within a chemical fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 258.44 mg of this compound and record the exact weight.

  • Dissolution:

    • Transfer the weighed powder into a 50 mL conical tube.

    • Add 10 mL of DMSO to the conical tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved. This will result in a 100 mM stock solution. Gentle warming in a water bath may be necessary to facilitate dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the chemical name, concentration, date, and your initials.

    • Store the aliquots at -20°C for long-term use.

  • Cleanup:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surfaces.

    • Dispose of all contaminated disposable materials as outlined in the Disposal Plan.

    • Remove your PPE and wash your hands thoroughly with soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,16-Hexadecanediol
Reactant of Route 2
1,16-Hexadecanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。